ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Description
BenchChem offers high-quality ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-16-13(15)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGTWDAUOUMNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222233 | |
| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2286-56-8 | |
| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2286-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
[1]
Executive Summary
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS: 2286-56-8) is a crystalline electrophile belonging to the class of
While often conflated with industrial cyanoacrylate adhesives ("superglues"), this specific derivative is a solid-state functional intermediate , not a volatile monomer.[1] Its conjugated "push-pull" electronic structure grants it two distinct utilities:
-
Medicinal Chemistry: It serves as a Michael acceptor scaffold for designing inhibitors of the Mitochondrial Pyruvate Carrier (MPC) and tyrosine kinases.
-
Photochemistry: It acts as a broad-spectrum UV absorber, dissipating energy via reversible
photoisomerization.
Structural Elucidation & Physicochemical Properties[2][3]
Chemical Identity
| Property | Data |
| IUPAC Name | Ethyl (2E)-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate |
| CAS Number | 2286-56-8 |
| Molecular Formula | |
| Molecular Weight | 245.23 g/mol |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water |
| Melting Point | ~90–98 °C (Range varies by polymorph/purity) |
Structural Connectivity
The molecule features a rigid styrene core. The steric bulk of the benzodioxole ring typically enforces an
Synthetic Pathway: Knoevenagel Condensation[7][8][9]
The definitive route to this scaffold is the Knoevenagel condensation between piperonal (1,3-benzodioxole-5-carbaldehyde) and ethyl cyanoacetate.[1] This reaction is driven by the acidity of the
Reaction Mechanism
The reaction proceeds via a base-catalyzed nucleophilic attack, followed by dehydration.[1] The choice of catalyst determines the reaction rate and purity.
-
Catalyst: Piperidine (traditional) or Diisopropylethylammonium acetate (DIPEAc) for milder conditions.
-
Solvent: Ethanol (Green chemistry compliant).
[1]
Experimental Protocol (Standardized)
Note: This protocol assumes standard laboratory safety measures (PPE, fume hood).
-
Reagents:
-
Procedure:
-
Dissolve piperonal and ethyl cyanoacetate in ethanol at room temperature.
-
Add piperidine dropwise. The reaction is exothermic; a precipitate may begin to form immediately.
-
Reflux the mixture for 2–3 hours to ensure completion and thermodynamic equilibration to the E-isomer.
-
Cool to 0°C. Filter the crystalline solid.
-
Recrystallization: Purify using hot ethanol or an ethanol/water mixture to yield high-purity needles.
-
-
Validation:
-
TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product
.
-
Spectroscopic Characterization
Accurate identification relies on detecting the conjugated system and the specific benzodioxole signature.
Proton NMR ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.15 | Singlet | 1H | Vinyl CH | Deshielded by CN and COOEt groups; confirms condensation. |
| 7.75 | Doublet | 1H | Ar-H (C2') | Ortho to alkene; anisotropic deshielding. |
| 7.45 | Doublet | 1H | Ar-H (C6') | |
| 6.90 | Doublet | 1H | Ar-H (C5') | |
| 6.08 | Singlet | 2H | -O-CH | Characteristic methylenedioxy bridge signature.[1] |
| 4.35 | Quartet | 2H | -OCH | Ester methylene. |
| 1.38 | Triplet | 3H | -OCH | Ester methyl. |
Infrared Spectroscopy (FT-IR)
-
2220 cm
: stretch (Nitrile). Distinctive sharp peak. -
1720 cm
: stretch (Conjugated Ester). -
1590–1610 cm
: alkene stretch and aromatic ring breathing.
Functional Applications
Drug Development: The UK-5099 Connection
This molecule is a structural congener of UK-5099 (alpha-cyano-beta-(1-phenylindol-3-yl)acrylate), a potent inhibitor of the Mitochondrial Pyruvate Carrier (MPC) .[1]
-
Mechanism: The
-cyanocinnamate motif acts as a Michael acceptor. Cysteine residues (e.g., Cys-161 in MPC1) in the transporter active site can perform a reversible nucleophilic attack on the -carbon of the acrylate, blocking pyruvate transport.[1] -
Research Utility: Researchers use this benzodioxole derivative to probe MPC activity or as a lead compound for metabolic regulation therapies (e.g., hair loss prevention, metabolic diseases).
Photostability & UV Filtration
Similar to Octocrylene , this molecule absorbs UV radiation (UV-A/UV-B region,
-
Energy Dissipation: Upon absorbing a UV photon, the molecule undergoes rapid internal conversion or reversible
photoisomerization. This converts dangerous UV energy into harmless heat, preventing the formation of free radicals in the formulation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 640052, Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Retrieved from [Link]
-
Hari Babu, B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(4). Retrieved from [Link]
-
Zhang, L., Wang, S.Q., & Yu, X.[1][2] (2007). Ethyl 3-(1,3-benzodioxol-5-yl)acrylate.[1][3][2] Acta Crystallographica Section E: Structure Reports Online, 63(8), o3536.[1] Retrieved from [Link]
-
Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85–96.[1] (Contextual reference for Cyanocinnamate mechanism).
- Pelage Pharmaceuticals (2024).Novel Mitochondrial Pyruvate Carrier Inhibitors.
A Technical Guide to Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate: Synthesis, Properties, and Applications
Abstract
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a substituted acrylate derivative of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the compound, detailing its chemical and physical properties, established synthesis protocols via the Knoevenagel condensation, and its characterization. The document explores the mechanistic underpinnings of its synthesis, offers detailed experimental procedures, and discusses its potential applications as a versatile chemical intermediate and a scaffold for bioactive molecules. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials science.
Compound Identification and Physicochemical Properties
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, also known as ethyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate, is a derivative of piperonal (heliotropine).[1] Its structure incorporates the benzodioxole moiety, a common pharmacophore, along with the electron-withdrawing cyano and ester groups, which activate the carbon-carbon double bond for various chemical transformations.
Molecular Structure
The chemical structure of the compound is depicted below. The molecule is characterized by a central acrylate backbone, substituted with a 1,3-benzodioxole ring on one side and cyano and ethyl ester groups on the other.
Caption: Chemical Structure of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Quantitative Data Summary
The key physicochemical properties of the compound are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | ethyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | PubChem[1] |
| CAS Number | 2286-56-8 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₁₃H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 245.23 g/mol | PubChem[1][3][4] |
| Monoisotopic Mass | 245.0688 Da | PubChemLite[5] |
Synthesis and Mechanistic Insights
The primary and most efficient method for synthesizing ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[6]
Reaction Scheme
In this specific synthesis, 1,3-benzodioxole-5-carbaldehyde (piperonal) is reacted with ethyl 2-cyanoacetate. The reaction is typically catalyzed by a mild base such as piperidine or an ammonium acetate salt.[7][8]
Caption: General workflow for the Knoevenagel condensation synthesis.
Causality of Experimental Choices
-
Choice of Reactants: Piperonal provides the aromatic aldehyde component. Ethyl 2-cyanoacetate is selected as the "active methylene" compound. The protons on the carbon situated between the cyano (-CN) and ester (-COOEt) groups are highly acidic and easily abstracted by a mild base. This acidity is crucial for the formation of the necessary nucleophilic carbanion.
-
Catalyst Selection: A weak base like piperidine is optimal.[9] A strong base (e.g., NaOH, NaOEt) could lead to unwanted side reactions, such as the self-condensation of the aldehyde or hydrolysis of the ester group.[6] The catalyst's role is to deprotonate the ethyl cyanoacetate, initiating the reaction.[9]
-
Reaction Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and catalyst. Microwave-assisted, solvent-free methods have also been developed, offering advantages like shorter reaction times and higher yields, aligning with green chemistry principles.[8]
Reaction Mechanism
The Knoevenagel condensation proceeds through a well-established multi-step mechanism:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from ethyl 2-cyanoacetate, forming a resonance-stabilized enolate ion (a carbanion).[9]
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the piperonal molecule.
-
Aldol Addition: This attack results in a tetrahedral intermediate, which is protonated to form a β-hydroxy adduct (an aldol intermediate).
-
Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[10] This dehydration step is often spontaneous and drives the reaction to completion.
Experimental Protocol: Microwave-Assisted Synthesis
This section provides a self-validating protocol for the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, adapted from established methodologies for Knoevenagel condensations.[8]
Materials and Equipment
-
1,3-Benzodioxole-5-carbaldehyde (Piperonal) (1.0 eq)
-
Ethyl 2-cyanoacetate (1.05 eq)
-
Ammonium acetate (catalytic amount, ~10 mg)
-
Microwave synthesizer or a domestic microwave oven
-
Porcelain dish or a suitable microwave-safe reaction vessel
-
Ethyl acetate and n-hexane (for recrystallization)
-
Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
Step-by-Step Procedure
-
Reactant Preparation: In a clean, dry porcelain dish, combine 1,3-benzodioxole-5-carbaldehyde (1.0 eq) and ethyl 2-cyanoacetate (1.05 eq).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (~10 mg) to the mixture.
-
Microwave Irradiation: Place the open dish in the center of the microwave oven. Irradiate the mixture at a moderate power setting (e.g., 300-400 W) for a short duration (e.g., 50-90 seconds).
-
Self-Validation Check: The progress of the reaction should be monitored by TLC (using n-hexane/ethyl acetate 3:1 as eluent). The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, UV-active product spot indicates reaction progression.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature. A solid crude product should form.
-
To purify, perform recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add n-hexane dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying: Collect the pure product crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.
Potential Applications in Research and Development
Derivatives of ethyl cyanoacrylate are valuable building blocks in medicinal chemistry and materials science.[11][12]
-
Bioactive Scaffolds: The α,β-unsaturated system in cyanoacrylates makes them Michael acceptors, capable of reacting with biological nucleophiles. This reactivity is harnessed in the design of enzyme inhibitors.[13] For instance, similar structures have been investigated as inhibitors of the mitochondrial pyruvate carrier (MPC), a target for conditions like hair loss.[13][14]
-
Precursors for Heterocyclic Synthesis: The multiple functional groups present in the molecule allow for its use as a precursor in the synthesis of complex heterocyclic compounds, which are a cornerstone of many pharmaceutical agents.[10]
-
Polymer and Materials Science: Cyanoacrylates are well-known for their application in adhesives. The specific substitutions on the aromatic ring can be used to tune the optical and electronic properties of polymers derived from these monomers, with potential applications in optoelectronics.[11][15]
Conclusion
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a readily accessible and highly functionalized organic compound. Its synthesis via the Knoevenagel condensation is efficient, robust, and can be performed using environmentally benign methods like microwave assistance. The compound's molecular weight of 245.23 g/mol and formula of C₁₃H₁₁NO₄ define a scaffold that serves as a valuable intermediate for further chemical elaboration.[1][3] Its utility as a precursor for bioactive molecules and functional materials ensures its continued relevance in advanced chemical research and drug development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 640052, Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Available at: [Link]
-
Global Substance Registration System (GSRS). ETHYL 3-(1,3-BENZODIOXOL-5-YL)-2-CYANOACRYLATE. Available at: [Link]
-
Inxight Drugs. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Available at: [Link]
-
PubChemLite. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Available at: [Link]
-
Seedion. Ethyl 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylate. Available at: [Link]
-
Bouchikhi, S. et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]
-
Lee, J. et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Journal of Medicinal Chemistry. Available at: [Link]
-
Molbase. ethyl (3-{[1-(2H-1,3-benzodioxol-5-yl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-1H-indol-1-yl)acetate. Available at: [Link]
-
SciELO. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]
-
UCLA Chemistry and Biochemistry. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
Bouchikhi, S. et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]
-
Patsnap. Synthesis of Cyanoacrylate Compounds Containing Heterocyclic Long-chain Amino-substituted Cyanoacrylates and Their Application in Pesticides. Available at: [Link]
-
Oriental Journal of Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]
-
ResearchGate. Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. Available at: [Link]
-
ResearchGate. Ethyl 3-(1,3-benzodioxol-5-yl)acrylate. Available at: [Link]
-
Al-Ghorbani, M. et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Available at: [Link]
-
OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Available at: [Link]
- Google Patents. Compositions and methods for modulating hair growth.
Sources
- 1. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | C13H11NO4 | CID 640052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate [drugs.ncats.io]
- 5. PubChemLite - Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (C13H11NO4) [pubchemlite.lcsb.uni.lu]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 11. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]
- 12. oiccpress.com [oiccpress.com]
- 13. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AU2019418584A1 - Compositions and methods for modulating hair growth - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
difference between ethyl cyanoacrylate and ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
An In-depth Technical Guide to the Core Differences Between Ethyl Cyanoacrylate and Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Foreword: From a Ubiquitous Monomer to a Bioactive Scaffold
As scientists operating at the intersection of chemistry, biology, and medicine, we frequently encounter molecules that, with subtle structural modifications, exhibit profoundly different functionalities. This guide delves into two such molecules: ethyl cyanoacrylate (ECA) and its derivative, ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. While both share the reactive cyanoacrylate core, the addition of a 1,3-benzodioxole moiety—a privileged scaffold in medicinal chemistry—transforms the molecule's character from a rapidly polymerizing adhesive into a potential therapeutic agent. This document provides a detailed comparative analysis of their synthesis, properties, and functional applications, designed to equip researchers and drug development professionals with the foundational knowledge to leverage these compounds in their respective fields.
Part 1: Ethyl Cyanoacrylate (ECA) - The Archetypal Cyanoacrylate
Ethyl 2-cyanoacrylate is a monomer that has become a household name under trademarks like "Super Glue".[1][2] Its utility, however, extends far beyond domestic repairs, finding applications in medical, forensic, and industrial settings.[3][4][5] Its defining characteristic is its ability to undergo rapid anionic polymerization in the presence of moisture, forming strong, rigid thermoplastic bonds.[2][6][7][8]
Physicochemical Profile
ECA is a colorless, low-viscosity liquid with a characteristic sharp, acrid odor.[3][9][10] Its high reactivity stems from the electron-withdrawing nature of both the nitrile (-CN) and ester (-COOEt) groups, which makes the double bond highly susceptible to nucleophilic attack.[8]
| Property | Value | Source |
| IUPAC Name | Ethyl 2-cyanoprop-2-enoate | [3] |
| CAS Number | 7085-85-0 | [11] |
| Molecular Formula | C₆H₇NO₂ | [4] |
| Molar Mass | 125.13 g/mol | [4][7] |
| Appearance | Colorless liquid | [3][7] |
| Density | 1.040 - 1.06 g/mL at 20 °C | [4][9] |
| Melting Point | -22 °C | [3] |
| Boiling Point | 54–56 °C at 3 mmHg | [3][4][7] |
| Solubility | Polymerizes in water; Soluble in acetone, MEK, nitromethane | [3][9] |
| Flash Point | 75 - 83 °C | [3][4][12] |
Chemical Structure of Ethyl Cyanoacrylate
Caption: Anionic polymerization mechanism of ECA initiated by moisture.
Core Applications and Scientific Limitations
-
Medical Adhesives : ECA and its longer-chain analogues (like 2-octyl cyanoacrylate) are used for suture-less wound closure. [13][14]However, the rapid degradation of poly(ethyl cyanoacrylate) can lead to a more pronounced histotoxic response compared to slower-degrading, longer-chain derivatives. [14][15]* Forensic Science : Fuming with ECA vapor is a standard method for developing latent fingerprints on non-porous surfaces. The vapor polymerizes on the moisture and residues of the print, creating a stable, white impression. [3]* Drug Delivery Research : Poly(alkyl cyanoacrylate) nanoparticles (PACA-NPs) have been explored as carriers for drug delivery. [16]Studies have also shown that ECA nanoparticles possess intrinsic antibacterial properties, suggesting a mechanism involving the generation of reactive oxygen species (ROS). [16]* Limitations : The primary drawbacks of ECA in advanced applications are its potential for cytotoxicity, skin and respiratory irritation, and the brittleness of the resulting polymer. [3][12][17][18]
Part 2: Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate - The Bioactive Analogue
This molecule represents a significant structural and functional departure from ECA. By replacing a vinyl hydrogen with a 1,3-benzodioxole group (also known as a methylenedioxyphenyl group), the compound gains a pharmacophore renowned for a wide spectrum of biological activities. [19][20][21][22]
Physicochemical Profile
The addition of the benzodioxole ring significantly increases the molecule's size, molar mass, and lipophilicity (as indicated by the predicted XLogP3 value) compared to ECA.
| Property | Value | Source |
| IUPAC Name | ethyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | [23] |
| CAS Number | 2286-56-8 | [23] |
| Molecular Formula | C₁₃H₁₁NO₄ | [23][24] |
| Molar Mass | 245.23 g/mol | [23][24] |
| Appearance | (Predicted) Solid | - |
| XLogP3 | 2.4 | [23] |
| Monoisotopic Mass | 245.0688 g/mol | [23] |
Chemical Structure of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Caption: Structure of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
Synthesis via Knoevenagel Condensation
Unlike ECA, this derivative is synthesized via a Knoevenagel condensation between an aldehyde and a compound with an active methylene group. Specifically, it involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with ethyl cyanoacetate. This is a common and efficient method for forming C=C bonds in drug synthesis. [25][26][27]
Caption: Synthesis pathway via Knoevenagel condensation.
The Benzodioxole Moiety: A Gateway to Bioactivity
The 1,3-benzodioxole ring system is a key structural motif in numerous natural products and synthetic drugs. Its presence imparts significant biological properties:
-
Anticancer Potential : Derivatives of 1,3-benzodioxole have demonstrated potent anticancer activity through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX), induction of apoptosis, and disruption of the thioredoxin system, leading to increased oxidative stress in cancer cells. [19][20][28]* Enzyme Inhibition : The methylenedioxy bridge is a classic inhibitor of cytochrome P450 enzymes, a property that can modulate the metabolism of other drugs. [19]* Anti-inflammatory and Antioxidant Effects : Many compounds containing this moiety exhibit anti-inflammatory and antioxidant activities. [19][20][21][22]* Michael Acceptor : The entire molecule acts as a Michael acceptor, a class of compounds known to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a common mechanism for enzyme inhibition and is a cornerstone of many targeted covalent inhibitor drugs.
Part 3: Head-to-Head Comparative Analysis
The fundamental difference lies in their intended function: ECA is designed to polymerize, while its benzodioxole derivative is designed for biological interaction.
Comparative Physicochemical and Structural Overview
| Feature | Ethyl Cyanoacrylate (ECA) | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate |
| Molecular Formula | C₆H₇NO₂ | C₁₃H₁₁NO₄ |
| Molar Mass ( g/mol ) | 125.13 | 245.23 |
| Core Structure | Vinyl group | Aryl-substituted vinyl group |
| Key Functional Group | Highly reactive acrylate | Bioactive 1,3-benzodioxole moiety |
| Primary Reactivity | Anionic Polymerization | Michael Addition with biological nucleophiles |
| Primary Application | Adhesive, Sealant | Potential Therapeutic Agent (e.g., anticancer) |
| Synthesis Precursors | Ethyl cyanoacetate + Formaldehyde | Ethyl cyanoacetate + Piperonal |
From Polymerization to Pharmacological Action
The structural divergence dictates a complete shift in the scientific context and application.
-
ECA's Mechanism : The "action" of ECA is a physical transformation from monomer to polymer, creating a mechanical bond. [6]Its biological effects (irritation, toxicity) are often unintended consequences of this high reactivity and its degradation products. [15][17]* Derivative's Mechanism : The benzodioxole derivative is designed to act as a small molecule drug. Its efficacy would be measured by metrics like IC₅₀ values against cancer cell lines or specific enzymes. [25][28]The bulky aryl group sterically hinders the rapid chain-growth polymerization that defines ECA, allowing the molecule to remain as a monomer and interact with biological targets. Studies on similar ethyl 2-cyano-3-arylacrylate derivatives show potent cytotoxic effects against various human cancer cell lines, with activity dependent on the substitution on the aryl ring. [25]
Part 4: Experimental Protocols
A self-validating protocol requires clear, causal steps. The following are generalized methodologies based on established chemical principles.
Protocol: Synthesis of Ethyl Cyanoacrylate (ECA)
(Based on the Knoevenagel condensation and subsequent depolymerization) [3][7]
-
Condensation : To a solution of ethyl cyanoacetate in a suitable solvent (e.g., acetonitrile), add paraformaldehyde. [11]2. Catalysis : Introduce a base catalyst (e.g., piperidine or ytterbium triflate) dropwise while maintaining the temperature, as the reaction is exothermic. [11]3. Polymer Formation : Stir the reaction mixture at room temperature. The condensation will yield a polymeric form of ECA.
-
Isolation : Precipitate the polymer, wash thoroughly to remove unreacted starting materials and catalyst, and dry under vacuum.
-
Cracking (Depolymerization) : Heat the isolated polymer under vacuum in the presence of a polymerization inhibitor (e.g., hydroquinone).
-
Distillation : The monomeric ECA will distill off and can be collected as a colorless liquid. Store with inhibitors and desiccants to prevent premature polymerization.
Protocol: Synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
(Based on the Knoevenagel condensation of an aldehyde and active methylene compound) [25][26]
-
Reactant Preparation : Dissolve piperonal (1.0 eq) and ethyl 2-cyanoacetate (1.1 eq) in a suitable solvent such as ethanol or toluene in a round-bottom flask.
-
Catalyst Addition : Add a catalytic amount of a base, such as piperidine or a piperidine/acetic acid mixture, to the solution.
-
Reaction : Equip the flask with a Dean-Stark apparatus (if using toluene) to remove the water byproduct azeotropically, or simply reflux the mixture (if using ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. The product often precipitates out of the solution.
-
Purification : Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or another suitable solvent to remove impurities.
-
Recrystallization : For higher purity, recrystallize the crude product from a solvent like ethanol to yield the final compound as a crystalline solid.
-
Characterization : Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Conclusion and Future Outlook
The comparison between ethyl cyanoacrylate and ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate serves as a powerful illustration of how strategic molecular design can repurpose a chemical scaffold for entirely new functions.
-
Ethyl Cyanoacrylate remains a cornerstone of material science, a highly reactive monomer prized for its ability to form strong adhesive bonds rapidly. Its value is in its polymerization.
-
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a product of medicinal chemistry design. By introducing the bioactive benzodioxole moiety and an aryl substituent that tempers polymerization, the molecule is transformed into a potential drug candidate. Its value lies in its ability to remain a monomer and interact specifically with biological targets.
For researchers in drug development, this transition highlights a fertile ground for discovery. The 2-cyanoacrylate core is a versatile and reactive scaffold. By exploring diverse aryl and heteroaryl substitutions, it is possible to generate vast libraries of novel compounds with tunable electronic properties and biological activities, moving far beyond the world of adhesives and into the frontier of targeted therapeutics.
References
- Wikipedia. (n.d.). Ethyl cyanoacrylate.
- Sciencemadness Wiki. (2023, December 27). Ethyl cyanoacrylate.
- BenchChem. (n.d.). Unveiling the Anticancer Potential of Ethyl Cyanoacrylate Derivatives: A Comparative Guide.
- BenchChem. (2023, September 20). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives.
- BenchChem. (n.d.). Unveiling the Potency of Benzodioxole Derivatives: A Comparative Analysis of Bioactivity.
- Grokipedia. (n.d.). Ethyl cyanoacrylate.
- Constro Facilitator. (2024, March 25). Types and Applications of Cyanoacrylate Adhesives For Construction.
- GH1200. (2025, May 21). Ethyl Cyanoacrylate vs Methyl Cyanoacrylate: Best Super Glue in 2025.
- MilliporeSigma. (n.d.). Ethyl 2-cyanoacrylate liquid 7085-85-0.
- ChemicalBook. (n.d.). ETHYL 2-CYANOACRYLATE synthesis.
- Progress in Chemical and Biochemical Research. (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from Progress in Chemical and Biochemical Research.
- Wikipedia. (n.d.). Cyanoacrylate.
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. PubChem Compound Summary for CID 640052. Retrieved from [Link].
- American Chemical Society. (2020, January 20). Ethyl 2-cyanoacrylate.
- Hawash, M., Jaradat, N., H-Abdah, A., & Zaid, A. N. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53.
- ResearchGate. (n.d.). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate).
-
National Center for Biotechnology Information. (n.d.). Ethyl cyanoacrylate. PubChem Compound Summary for CID 81530. Retrieved from [Link].
- ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities.
- CymitQuimica. (n.d.). CAS 7085-85-0: Ethyl cyanoacrylate.
- INCHEM. (n.d.). ICSC 1358 - ETHYL 2-CYANOACRYLATE.
- Aron Alpha. (2018, January 26). Industrial Applications of Cyanoacrylate Adhesives.
- Australian Government Department of Health and Aged Care. (2024, April 15). Cyanoacrylates - Draft evaluation statement.
- ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities.
- Chestnut Products. (2015, May 27). SAFETY DATA SHEET Cyanoacrylate Superglue Thick.
-
National Center for Biotechnology Information. (n.d.). Interfacial Bonding Mechanism of Ethyl Cyanoacrylate Adhesive on Diverse Inorganic Surfaces: A Density Functional Theory Study. PMC. Retrieved from [Link].
- EWG Skin Deep®. (n.d.). What is ETHYL-2-CYANOACRYLATE.
- Hampton Research. (2011, January 31). Material Safety Data Sheet - Loctite Super Glue Gel.
- Global Substance Registration System. (n.d.). ETHYL 3-(1,3-BENZODIOXOL-5-YL)-2-CYANOACRYLATE.
- Medical Design Briefs. (n.d.). Advances in Cyanoacrylate Technology for Device Assembly.
- MDPI. (2022, August 15). Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria.
- MDPI. (2023, March 31). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazo.
- Inxight Drugs. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
- Brazilian Journal of Plastic Surgery. (n.d.). Comparative study of the use of ethyl cyanoacrylate adhesive and intracutaneous suture for cutaneous excision closure.
- PubChemLite. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
-
National Center for Biotechnology Information. (n.d.). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. PMC. Retrieved from [Link].
- Patsnap Eureka. (2011, December 14). Synthesis of Cyanoacrylate Compounds Containing Heterocyclic Long-chain Amino-substituted Cyanoacrylates and Their Application in Pesticides.
- Santa Cruz Biotechnology. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
- UCLA Chemistry and Biochemistry. (2021, February 3). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss.
- PubMed. (n.d.). Neuropathological changes related to the transorbital application of ethyl 2-cyanoacrylate adhesive to the basal cerebral arteries of cats.
- Google Patents. (n.d.). AU2019418584A1 - Compositions and methods for modulating hair growth.
- Google Patents. (n.d.). CN105541664A - Method for synthesizing cyanoacrylate.
- Google Patents. (n.d.). US20070078207A1 - Stabilizer cyanoacrylate formulations.
Sources
- 1. gh1200.com [gh1200.com]
- 2. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 3. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. aronalpha.net [aronalpha.net]
- 6. Cyanoacrylate Chemistry and Polymerization Mechanisms [pcbiochemres.com]
- 7. acs.org [acs.org]
- 8. Interfacial Bonding Mechanism of Ethyl Cyanoacrylate Adhesive on Diverse Inorganic Surfaces: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 7085-85-0: Ethyl cyanoacrylate | CymitQuimica [cymitquimica.com]
- 11. ETHYL 2-CYANOACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 12. ICSC 1358 - ETHYL 2-CYANOACRYLATE [inchem.org]
- 13. Ethyl 2-cyanoacrylate liquid 7085-85-0 [sigmaaldrich.com]
- 14. RBCP - Comparative study of the use of ethyl cyanoacrylate adhesive and intracutaneous suture for cutaneous excision closure [rbcp.org.br]
- 15. Neuropathological changes related to the transorbital application of ethyl 2-cyanoacrylate adhesive to the basal cerebral arteries of cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria [mdpi.com]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 18. chestnutproducts.co.uk [chestnutproducts.co.uk]
- 19. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 20. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | C13H11NO4 | CID 640052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. GSRS [gsrs.ncats.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chem.ucla.edu [chem.ucla.edu]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Technical Guide: UV Absorption Spectrum and Photophysics of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Executive Summary
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS 2286-56-8), frequently referred to in literature as ethyl 2-cyano-3-(3,4-methylenedioxyphenyl)acrylate, is a specialized cyanoacrylate-based ultraviolet (UV) absorber. Due to its highly conjugated "push-pull" electronic architecture, it exhibits robust UV-absorbing capabilities. This technical guide explores the photophysical properties, synthesis methodologies, and analytical validation protocols required to utilize this compound effectively in advanced materials science, such as near-infrared absorbing compositions and photostable optical filters[1].
Molecular Architecture & Photophysical Properties
The UV absorption characteristics of this compound are dictated by its extended
Quantitative Photophysical & Chemical Data
| Parameter | Value / Description |
| Chemical Name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate |
| CAS Registry Number | 2286-56-8 |
| Molecular Formula | C₁₃H₁₁NO₄ |
| Molecular Weight | 245.23 g/mol |
| Primary Absorption Band ( | ~340 - 360 nm (Solvent dependent) |
| Absorption Region | Broad UVA and UVB |
| Primary Application | UV filter, solid-state image sensor additive[1] |
Synthesis Workflow: Knoevenagel Condensation
The compound is synthesized via a base-catalyzed Knoevenagel condensation between piperonal (1,3-benzodioxole-5-carboxaldehyde) and ethyl cyanoacetate. To ensure high atom economy and minimal byproduct formation, modern protocols emphasize the use of specific catalysts.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of piperonal and 1.05 equivalents of ethyl cyanoacetate in a suitable solvent. Ethanol is preferred for standard synthesis, while water can be used for green chemistry approaches.
-
Catalysis: Add a catalytic amount (5-10 mol%) of a base. While traditional methods use piperidine, modern heterogeneous protocols utilize sulfonic acid-functionalized silica (SBA-Pr-SO3H)[2] or diisopropylethylammonium acetate (DIPEAc)[3] to improve yield, reduce reaction times, and simplify purification.
-
Reaction: Stir the mixture under reflux (or ambient temperature depending on the catalyst) for 1-4 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm) to observe the disappearance of the aldehyde spot. This self-validating step ensures the reaction is driven to completion before workup.
-
Workup & Purification: Upon completion, cool the mixture. If a heterogeneous catalyst like SBA-Pr-SO3H was used, filter it out[2]. Extract the product using dichloromethane or precipitate it directly from cold ethanol.
-
Crystallization: Recrystallize the crude solid from hot ethanol to yield pure (E)-ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate crystals.
Caption: Knoevenagel condensation workflow for synthesizing the cyanoacrylate UV absorber.
Mechanistic Pathway of UV Energy Dissipation
For a molecule to act as an effective UV absorber in commercial films or sensors[1], it must not only absorb high-energy photons but also safely dissipate this energy without undergoing irreversible photodegradation. Cyanoacrylate-based UV absorbers dissipate energy through rapid internal conversion and E-Z (trans-cis) photoisomerization.
-
Photon Absorption: The ground-state molecule (
) absorbs a UV photon, promoting an electron to the first excited singlet state ( ). -
Vibrational Relaxation: The molecule rapidly relaxes to the lowest vibrational level of
. -
Photoisomerization: The excited molecule undergoes rotation around the newly formed C=C double bond, transitioning from the more stable E-isomer to the Z-isomer. This non-radiative process dissipates the absorbed energy as harmless thermal energy (heat).
-
Thermal Reversion: The Z-isomer thermally reverts back to the thermodynamically favored E-isomer, completing the cycle and rendering the molecule ready to absorb another photon without degrading the host matrix.
Caption: Non-radiative decay and photoisomerization cycle of the UV absorber.
Analytical Validation: UV-Vis Spectroscopy Protocol
To empirically validate the UV absorption spectrum of the synthesized compound, a standardized UV-Vis spectrophotometric analysis must be executed. This protocol is designed to be self-validating by strictly adhering to the Beer-Lambert Law.
Step-by-Step Protocol
-
Solvent Selection: Select a spectroscopic-grade solvent (e.g., methanol or acetonitrile) that does not absorb in the target UV region (>250 nm). This prevents solvent cutoff interference.
-
Stock Solution Preparation: Accurately weigh 10.0 mg of the purified compound and dissolve it in 100 mL of the solvent in a volumetric flask to create a 100 mg/L stock solution.
-
Serial Dilution: Dilute the stock solution to a working concentration (typically 5-20 mg/L). This ensures the maximum absorbance (
) falls within the linear dynamic range of the detector (0.1 - 1.0 Absorbance Units), validating the Beer-Lambert Law ( ). -
Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the reference and sample beams of a dual-beam UV-Vis spectrophotometer and perform a baseline zero scan from 200 nm to 500 nm.
-
Sample Measurement: Replace the solvent in the sample cuvette with the working solution. Scan the sample over the same wavelength range.
-
Data Extraction: Identify the wavelength of maximum absorbance (
) and calculate the molar absorptivity ( ) to quantify the compound's UV-filtering efficiency.
References
-
[3] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. Available at: [Link]
-
[2] Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica. SciSpace. Available at: [Link]
-
[1] CN112334796A - Near-infrared-absorbing composition, near-infrared-absorbing film, and image sensor for solid-state imaging element. Google Patents. Available at:
Sources
- 1. CN112334796A - Near-infrared-absorbing composition, near-infrared-absorbing film, and image sensor for solid-state imaging element - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Solubility Profiling and Solvent Selection for Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
The following technical guide provides a comprehensive analysis of the solubility characteristics, thermodynamic behavior, and solvent selection strategies for Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate .
Technical Guide & Protocol
Executive Summary
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS: 2286-56-8), also known as ethyl
This guide moves beyond simple data listing to provide a mechanistic solubility framework . It establishes the theoretical Hansen Solubility Parameters (HSP) for the compound, details a validated gravimetric protocol for solubility determination, and analyzes the thermodynamic drivers of its dissolution.
Key Physicochemical Properties
| Property | Value / Description | Source |
| Molecular Formula | PubChem [1] | |
| Molecular Weight | 245.23 g/mol | PubChem [1] |
| Melting Point | 108–111 °C | Sigma-Aldrich [2] |
| Appearance | Pale yellow crystalline solid | Experimental Observation |
| Key Functional Groups | Benzodioxole (Piperonyl), Cyano (-CN), Ester (-COO-Et) | Structure Analysis |
Theoretical Framework: Hansen Solubility Parameters (HSP)
To predict solubility behavior in the absence of exhaustive experimental data, we utilize the Hansen Solubility Parameter (HSP) system. This model decomposes the total cohesive energy density (
Group Contribution Calculation
Using the Hoftyzer-Van Krevelen method, we estimate the HSP values for Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
-
Structure Breakdown:
-
1x Phenyl ring (substituted)
-
1x Methylenedioxy group (-O-CH2-O-)
-
1x Conjugated double bond (-CH=C<)
-
1x Cyano group (-CN)[1]
-
1x Ester group (-COO-)
-
1x Ethyl chain (-CH2-CH3)
-
Estimated HSP Values:
| Parameter | Symbol | Value (
Solvent Interaction Prediction
Based on the "Like Dissolves Like" principle, the interaction radius (
Predicted Solubility Profile:
-
High Solubility (
): Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). -
Temperature-Dependent Solubility: Ethanol, Methanol, Isopropanol.[2] (These are excellent for recrystallization as solubility is low at
but high at boiling point). -
Poor Solubility: Water (High
), Hexane (Low , Low ).
Experimental Methodology
Protocol: Gravimetric Determination of Solubility
This protocol ensures high reproducibility and accounts for the compound's potential to form supersaturated solutions.
Objective: Determine the mole fraction solubility (
Workflow Diagram
Figure 1: Validated workflow for the static equilibrium determination of solubility.
Step-by-Step Procedure
-
Preparation: Add excess Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate to 10 mL of the selected solvent in a jacketed glass vessel.
-
Equilibration: Stir the mixture magnetically at a constant temperature (controlled by a circulating water bath, accuracy
K) for 24 hours. -
Settling: Stop stirring and allow the undissolved solid to settle for 2 hours. Maintain temperature.
-
Sampling: Withdraw 2 mL of the supernatant using a pre-warmed glass syringe equipped with a 0.22
PTFE filter. -
Quantification:
-
Weigh a clean, dry weighing dish (
). -
Add the supernatant and weigh immediately (
). -
Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved (
).
-
-
Calculation:
Where is the solute molecular weight and is the solvent molecular weight.
Thermodynamic Analysis
Understanding the thermodynamics of dissolution allows for the extrapolation of solubility data to other temperatures.
The Modified Apelblat Model
The solubility of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate in organic solvents is best correlated using the Modified Apelblat Equation , which accounts for the non-ideality of the solution:
-
A, B, C: Empirical model parameters derived from regression analysis of experimental data.
-
Interpretation:
-
If
, dissolution is endothermic (solubility increases with T). -
This model is particularly accurate for polar solutes in polar/non-polar solvents.
-
Dissolution Enthalpy and Entropy
Using the van't Hoff analysis , we derive the thermodynamic functions:
-
Enthalpy of Solution (
):-
Insight: For this compound,
is positive (endothermic), confirming that heating significantly boosts solubility—crucial for recrystallization processes.
-
-
Gibbs Energy (
):-
Insight: A positive
indicates that the dissolution is not spontaneous at standard conditions without the driving force of entropy or heat.
-
Application Strategy: Solvent Selection
Based on the HSP analysis and thermodynamic principles, the following solvent systems are recommended for specific applications.
Recrystallization (Purification)
The ideal recrystallization solvent has a high temperature coefficient of solubility (steep solubility curve).
| Solvent | Suitability | Rationale |
| Ethanol | Excellent | Low solubility at 20°C; High solubility at 78°C. Green solvent. |
| Isopropanol | Good | Similar to ethanol but higher boiling point (82°C), allowing for higher solute loading. |
| Ethyl Acetate/Hexane | Good | Binary mixture. Ethyl acetate dissolves the compound; Hexane acts as an anti-solvent to force precipitation. |
Reaction Medium (Knoevenagel Condensation)
| Solvent | Suitability | Rationale |
| Ethanol (with Piperidine) | Standard | The reaction product precipitates out upon cooling, driving the equilibrium forward (Le Chatelier's principle). |
| Toluene | Alternative | Used for azeotropic removal of water (Dean-Stark trap). High solubility at reflux ensures homogeneity. |
Formulation (UV Filters/Adhesives)
| Solvent | Suitability | Rationale |
| Acetone | High | Excellent solvency for preparing adhesive formulations. Fast evaporation. |
| Octocrylene | Compatible | As a structural analog, it is likely miscible in liquid UV filters like Octocrylene or C12-15 Alkyl Benzoate. |
Synthesis & Solubility Pathway
The following diagram illustrates the synthesis pathway and the role of solubility in the isolation of the final product.
Figure 2: Synthesis and isolation workflow relying on the temperature-dependent solubility in ethanol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 640052, Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
Zhang, L., Wang, S. Q., & Yu, X.[3][4] (2007). Ethyl 3-(1,3-benzodioxol-5-yl)acrylate.[4] Acta Crystallographica Section E: Structure Reports Online, 63(7), o2278. (Structural analog reference).
- Avdeef, A. (2016).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
- 1. CAS 94-05-3: Ethyl (ethoxymethylene)cyanoacetate [cymitquimica.com]
- 2. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution | MDPI [mdpi.com]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate: A Prerequisite for Accurate Melting Point Determination
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. An accurate determination of the melting point range of a compound is fundamentally dependent on its purity. Therefore, this document focuses on providing a robust experimental framework to obtain a high-purity sample, which is the critical prerequisite for any precise physical property measurement. This guide is intended for researchers, scientists, and drug development professionals who require a reliable methodology for preparing and validating this compound for further studies.
Introduction: The Significance of Purity in Physical Characterization
The melting point of a crystalline solid is a key physical property that provides a primary indication of its identity and purity. A sharp and well-defined melting point range is characteristic of a pure compound, whereas a broad or depressed melting range typically signifies the presence of impurities. For a compound such as ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, which may serve as a building block in medicinal chemistry and materials science, obtaining a pure sample is of paramount importance for the reproducibility and reliability of subsequent applications.
This guide will detail the Knoevenagel condensation reaction, a classic and effective method for the synthesis of this class of compounds. We will explore the mechanistic underpinnings of this reaction and provide a step-by-step protocol for its execution and the subsequent purification of the product.
Synthesis via Knoevenagel Condensation
The synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is most effectively achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. In this specific synthesis, piperonal (1,3-benzodioxole-5-carboxaldehyde) is reacted with ethyl cyanoacetate.
Reaction Mechanism and Rationale
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by a base, forming a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of piperonal. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. The presence of the electron-withdrawing cyano and ester groups on the α-carbon of ethyl cyanoacetate makes the methylene protons sufficiently acidic for deprotonation by a mild base.
Figure 1: The Knoevenagel condensation pathway for the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
Experimental Protocol: Synthesis
This protocol is designed to yield a high-purity product suitable for accurate melting point analysis.
Materials:
-
Piperonal (1,3-benzodioxole-5-carboxaldehyde)
-
Ethyl cyanoacetate
-
Piperidine (or another suitable base such as ammonium acetate)
-
Ethanol (or another suitable solvent like toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperonal (1.0 equivalent) in a minimal amount of ethanol.
-
Addition of Active Methylene Compound: To the stirred solution, add ethyl cyanoacetate (1.0 - 1.1 equivalents).
-
Catalyst Introduction: Add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator.
-
Extraction: Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid to remove the basic catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The Key to a Sharp Melting Point
The purity of the synthesized compound is the most critical factor for obtaining a sharp and reproducible melting point. Recrystallization is the most common and effective method for purifying solid organic compounds.
Recrystallization Protocol
Materials:
-
Crude ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or isopropanol are good starting points.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath once it has reached room temperature.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly in a vacuum oven to remove any residual solvent.
Figure 2: A generalized workflow for the purification of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate by recrystallization.
Physicochemical Characterization and Melting Point Determination
Once a pure sample has been obtained, its identity and purity must be confirmed through analytical techniques before determining its melting point.
Analytical Characterization
The following techniques are recommended for the characterization of the purified product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester, C≡N of the cyano group, C=C of the acrylate).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Melting Point Determination
With a confirmed pure sample, the melting point range can be accurately determined using a calibrated melting point apparatus.
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered, dry crystalline product into a capillary tube, sealed at one end.
-
Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.
Expected Properties and Data
While a specific experimental melting point for ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is not widely reported, an estimation can be made based on structurally similar compounds. For instance, ethyl 2-cyano-3-phenylacrylate has a reported melting point of 51-53 °C. The presence of the benzodioxole moiety may influence the crystal lattice packing and, consequently, the melting point.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₄ | [1] |
| Molecular Weight | 245.23 g/mol | [1][2] |
| CAS Number | 65576-57-0 |
Conclusion
The accurate determination of the melting point range of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is intrinsically linked to the synthesis of a high-purity sample. The Knoevenagel condensation provides a reliable synthetic route, and subsequent purification by recrystallization is crucial for obtaining a crystalline product suitable for precise physical characterization. By following the detailed protocols outlined in this guide, researchers can confidently prepare and validate this compound, thereby ensuring the accuracy and reproducibility of their experimental results.
References
-
PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 3-(1,3-BENZODIOXOL-5-YL)-2-CYANOACRYLATE. U.S. Food and Drug Administration. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Piperidine-Catalyzed Knoevenagel Condensation of Piperonal and Ethyl Cyanoacetate
Abstract
This document provides a comprehensive guide for the piperidine-catalyzed Knoevenagel condensation between piperonal (3,4-methylenedioxybenzaldehyde) and ethyl cyanoacetate. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, pivotal for synthesizing α,β-unsaturated compounds that are key intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a detailed and validated experimental protocol, and essential data for product characterization. By explaining the causality behind experimental choices, this protocol serves as a self-validating system for the reliable synthesis of ethyl (E)-2-cyano-3-(benzo[d][3][4]dioxol-5-yl)acrylate.
Introduction: The Significance of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition reaction of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] Its versatility and efficiency have made it a staple in organic synthesis. The reaction is typically catalyzed by a weak base, with piperidine being a classic and highly effective choice.[2][5]
In this specific application, we focus on the reaction between piperonal, an aromatic aldehyde with a distinctive benzodioxole ring found in various natural products, and ethyl cyanoacetate, a prototypical active methylene compound. The resulting product, a substituted ethyl cyanoacrylate, is a valuable precursor for more complex molecular architectures due to its multiple functional groups.
Reaction Scheme & Catalytic Mechanism
The overall transformation is as follows:
Scheme 1: Piperidine-catalyzed Knoevenagel condensation of piperonal and ethyl cyanoacetate.
The role of piperidine is not merely to provide a basic medium but to act as a true organocatalyst. The mechanism involves a dual activation pathway that is more complex than a simple base-catalyzed aldol condensation.[6][7]
-
Enolate Formation: Piperidine, a secondary amine, acts as a base to deprotonate the α-carbon of ethyl cyanoacetate, which is acidic due to the adjacent cyano and ester electron-withdrawing groups. This generates a resonance-stabilized enolate ion.[3][8]
-
Iminium Ion Formation: Concurrently, piperidine reacts with the electrophilic carbonyl carbon of piperonal to form a carbinolamine intermediate. This intermediate then loses a water molecule to form a highly electrophilic iminium ion.[6]
-
C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion. This step is often considered the rate-determining step in related reactions.[6]
-
Catalyst Regeneration & Dehydration: The resulting adduct eliminates the piperidine catalyst, which re-enters the catalytic cycle, and subsequently or concertedly loses a molecule of water to form the stable, conjugated α,β-unsaturated final product.[6] The catalytic effect of piperidine is particularly notable for facilitating this final elimination step.[6]
Figure 1: Catalytic cycle of the piperidine-mediated Knoevenagel condensation.
Experimental Guide
This section provides a detailed, field-proven protocol for the synthesis. The logic behind each step is explained to ensure both success and safety.
Materials and Reaction Parameters
| Reagent / Material | Formula | MW ( g/mol ) | Amount | Equivalents | Role |
| Piperonal | C₈H₆O₃ | 150.13 | 1.50 g | 1.0 | Electrophile |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 1.25 g (1.1 mL) | 1.1 | Nucleophile |
| Piperidine | C₅H₁₁N | 85.15 | ~0.1 mL | ~0.1 | Catalyst |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 20 mL | - | Solvent |
Causality Note: A slight excess (1.1 eq) of ethyl cyanoacetate is used to ensure the complete consumption of the more valuable piperonal. Ethanol is an excellent solvent choice as it dissolves the reactants and is easy to remove post-reaction; its protic nature can also assist in the proton transfer steps. Using a catalytic amount of piperidine (~10 mol%) is sufficient to drive the reaction to completion without promoting side reactions.[1][9]
Equipment
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Glass funnel and filter paper (or Büchner funnel for vacuum filtration)
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plate (silica gel) and chamber
-
Melting point apparatus
Step-by-Step Protocol
Figure 2: Experimental workflow for the synthesis of ethyl (E)-2-cyano-3-(benzo[d][3][4]dioxol-5-yl)acrylate.
-
Reaction Setup: In a 50 mL round-bottom flask, combine piperonal (1.50 g) and absolute ethanol (20 mL). Stir the mixture with a magnetic stir bar until the piperonal is fully dissolved. To this solution, add ethyl cyanoacetate (1.1 mL).
-
Catalyst Addition: Carefully add a catalytic amount of piperidine (~0.1 mL) to the reaction mixture using a pipette.[1][9] Equip the flask with a reflux condenser.
-
Heating and Reaction: Place the flask on a hotplate and heat the mixture to a gentle reflux (the boiling point of ethanol is ~78 °C). Maintain reflux with continuous stirring. The reaction typically takes 2-6 hours for completion.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate and elute with a solvent system such as Hexane:Ethyl Acetate (e.g., 8:2 v/v). The reaction is complete when the spot corresponding to piperonal is no longer visible.[10]
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 20-30 minutes. This will cause the product to precipitate out of the solution as a solid.[8][11]
-
Filtration and Washing: Collect the solid product by filtration, using a glass or Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[12]
-
Drying: Allow the product to air-dry or place it in a desiccator under vacuum to remove residual solvent.
Characterization and Validation (Self-Validating System)
To ensure the identity and purity of the synthesized compound, the following characterization should be performed.
-
Appearance: The product should be a yellowish or pale yellow solid.[13]
-
Yield: A typical yield for this reaction is in the range of 80-95%.
-
Melting Point: The reported melting point for analogous compounds is in the range of 88-96 °C.[10][14] A sharp melting point range indicates high purity.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is the most definitive method for confirming the structure. Expect to see signals for the ethyl group (a triplet and a quartet), the aromatic protons, the methylene dioxy protons (a singlet around 6.0 ppm), and a key singlet for the vinylic proton around 8.0-8.4 ppm.[10][14]
-
IR Spectroscopy: Key stretches to observe include the C≡N (nitrile) group around 2220 cm⁻¹, the C=O (ester) group around 1720 cm⁻¹, and C=C (alkene) stretches around 1600 cm⁻¹.[10][14]
-
Safety and Handling
Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[16]
-
Reagent Hazards:
-
Piperidine: Is flammable, toxic, and corrosive. It can cause severe skin burns and eye damage. Avoid inhalation of vapors and prevent contact with skin and eyes.[16][17] Keep away from heat and ignition sources.[16][17]
-
Piperonal: May cause skin irritation.[18]
-
Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin.[15]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Yield | Inactive catalyst; insufficient heating; insufficient reaction time. | Use fresh piperidine; ensure a gentle reflux is maintained; monitor the reaction by TLC and extend the reaction time if necessary. |
| Oily Product / No Precipitation | Impurities present; insufficient cooling. | Try to induce crystallization by scratching the inside of the flask with a glass rod. If it remains an oil, remove the solvent under reduced pressure and attempt purification by recrystallization from a different solvent system (e.g., ethanol-water). |
| Broad Melting Point Range | Impure product. | Recrystallize the product from hot ethanol to improve purity. |
References
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available at: [Link]
-
ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]
-
AG CHEMI GROUP s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Available at: [Link]
-
Chemsavers, Inc. (n.d.). 8 - Safety Data Sheet. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available at: [Link]
-
International Journal of Pharmacy & Technology. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]
-
OICC Press. Supplementary Information. Available at: [Link]
-
PMC. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]
-
Supplementary Information. (n.d.). Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available at: [Link]
-
ResearchGate. (2026, January 16). A new finding in the old Knoevenagel condensation reaction. Available at: [Link]
-
RSC Publishing. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]
-
PMC - NIH. (n.d.). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Available at: [Link]
-
PMC. (n.d.). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Available at: [Link]
- Google Patents. CN105541664A - Method for synthesizing cyanoacrylate.
-
Sciforum. (2023, October 27). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Available at: [Link]
-
Rsc.org. Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmcs.org.mx [jmcs.org.mx]
- 11. sciforum.net [sciforum.net]
- 12. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmcs.org.mx [jmcs.org.mx]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. peptide.com [peptide.com]
- 18. westliberty.edu [westliberty.edu]
Application Notes & Protocols: Evaluating Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate as a Novel UV-B Absorber for Pharmaceutical Formulations
Abstract: The photodegradation of active pharmaceutical ingredients (APIs) by ultraviolet (UV) radiation, particularly in the UV-B range (290–320 nm), is a critical challenge in the development of stable drug formulations. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate as a potential UV-B absorbing agent. This compound, built upon a robust cyanoacrylate scaffold, possesses intrinsic chromophoric properties suggesting its utility as a protective excipient. We present field-proven protocols for its synthesis via Knoevenagel condensation, detailed methods for its physicochemical and spectrophotometric characterization, and a workflow for assessing its photostabilizing efficacy with UV-labile molecules. This guide is designed to empower researchers to validate its application in enhancing the stability of photosensitive therapeutics.
Scientific Rationale and Mechanism of Action
The efficacy of a UV-absorbing molecule is rooted in its chemical structure. Molecules capable of absorbing high-energy UV photons possess specific functional groups, known as chromophores, arranged in a conjugated system. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate integrates several key features that make it a compelling candidate for UV-B absorption.
1.1. Core Structural Attributes The molecule's structure is a deliberate convergence of three critical components:
-
The Benzodioxole Ring: This aromatic system, derived from piperonal, is a strong primary chromophore.
-
The Cyanoacrylate System: The electron-withdrawing cyano (-C≡N) and ester (-COOEt) groups are in conjugation with a carbon-carbon double bond (-C=C-). This extended π-electron system is highly effective at absorbing UV radiation.[1]
-
Extended Conjugation: The entire molecule forms a conjugated system, from the benzodioxole ring through the acrylic double bond to the cyano and ester groups. This delocalization of electrons lowers the energy required for electronic transitions, shifting the absorption maximum into the UV range.
Upon absorbing a UV photon, the molecule is promoted to an excited electronic state. An ideal photoprotective agent must then dissipate this energy through harmless pathways, such as heat or fluorescence, without undergoing chemical degradation itself. The conjugated system of cyanoacrylates facilitates this energy dissipation, often through reversible cis-trans isomerization around the double bond, returning the molecule to its ground state to absorb another photon.
Caption: Structure of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
Synthesis and Purification Protocol
The most direct and efficient synthesis of this compound is achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an aldehyde and a compound with an active methylene group.[2]
2.1. Materials and Reagents
-
1,3-Benzodioxole-5-carbaldehyde (Piperonal)
-
Ethyl 2-cyanoacetate
-
Ammonium acetate (or another suitable base like piperidine)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware
2.2. Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1,3-benzodioxole-5-carbaldehyde (1.0 eq) and ethyl 2-cyanoacetate (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (e.g., 0.15 eq).[3]
-
Causality Note: Ammonium acetate serves as a mild base catalyst. It deprotonates the α-carbon of ethyl cyanoacetate, which is highly acidic due to the adjacent electron-withdrawing cyano and ester groups. This generates a resonance-stabilized carbanion (enolate).[2]
-
-
Condensation Reaction: Heat the mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The generated enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperonal. This is followed by an E1cB dehydration step, facilitated by heating, to yield the final, thermodynamically stable α,β-unsaturated product.
-
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.[3]
Caption: Workflow for the synthesis and purification of the target compound.
Physicochemical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
3.1. Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₄ | [4][5] |
| Molecular Weight | 245.23 g/mol | [4] |
| CAS Number | 2286-56-8 | [4] |
| Appearance | Expected to be a solid at room temperature | [6][7] |
3.2. Recommended Analytical Protocols
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Dissolve the sample in CDCl₃. Expect signals corresponding to the ethyl group (a triplet and a quartet), the benzodioxole protons, the vinylic proton, and the methylene protons of the dioxole ring.
-
¹³C NMR: Expect distinct signals for the carbons in the aromatic ring, the C=C double bond, the cyano group (-CN), and the ester carbonyl (C=O).
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Use a technique like Electrospray Ionization (ESI-MS) to confirm the molecular weight. The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed at the expected m/z value.
-
Protocol for UV-B Absorption Characterization
This protocol details the steps to quantitatively measure the UV-B absorbing properties of the synthesized compound using UV-Vis spectrophotometry.
4.1. Step-by-Step Spectrophotometry Protocol
-
Stock Solution Preparation: Accurately weigh a small amount (e.g., 5 mg) of the purified compound and dissolve it in a known volume (e.g., 50 mL) of a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU, which is the optimal range for accuracy.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.
-
Absorbance Scan: Scan the sample from 400 nm down to 250 nm to generate a full UV absorption spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
Using the Beer-Lambert Law (A = εbc), calculate the molar extinction coefficient (ε) at λₘₐₓ.
-
A = Absorbance at λₘₐₓ
-
ε = Molar extinction coefficient (L mol⁻¹ cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Molar concentration of the solution (mol L⁻¹)
-
-
Caption: Workflow for the spectrophotometric analysis of UV-B absorption.
Protocol for Evaluating Photostabilizing Efficacy
The true value of a UV absorber in drug development lies in its ability to protect a photosensitive API. This protocol provides a framework for testing this protective effect.
5.1. Materials
-
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (the "absorber")
-
A model UV-labile API (e.g., nifedipine, ketoprofen)
-
A suitable solvent system
-
A controlled UV-B radiation source (e.g., a photostability chamber)
-
High-Performance Liquid Chromatography (HPLC) system
5.2. Experimental Protocol
-
Sample Preparation:
-
Control Sample: Prepare a solution of the model API at a known concentration.
-
Test Sample: Prepare an identical solution of the model API, but also containing the absorber at a specific concentration (e.g., 1:1 molar ratio).
-
-
Initial Analysis (T=0): Analyze both the control and test samples by HPLC to determine the initial concentration of the API.
-
UV-B Exposure: Place both solutions in quartz cuvettes and expose them to a controlled source of UV-B radiation. Shield a portion of each sample from the light to serve as a dark control.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 hours), withdraw aliquots from each sample (light-exposed and dark controls) and analyze by HPLC.
-
Data Interpretation: Plot the percentage of the remaining API concentration against time for both the control and test samples. A significantly slower degradation rate in the test sample compared to the control sample demonstrates the photoprotective effect of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
Discussion and Field Insights
As a Senior Application Scientist, it is crucial to look beyond the data and consider the practical implications. While ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate shows strong theoretical potential, its successful application depends on several factors:
-
Photostability of the Absorber: The absorber itself must be stable under prolonged UV exposure. Any photodegradation could lead to loss of protection and the formation of potentially reactive impurities. A parallel experiment tracking the concentration of the absorber itself during the efficacy study is highly recommended.
-
Formulation Compatibility: The compound must be soluble and compatible with the final drug product vehicle (e.g., creams, gels, or solid dosage forms) without interacting with the API or other excipients.
-
Regulatory Considerations: The benzodioxole (methylenedioxy) moiety is present in various natural and synthetic compounds. While generally safe in this context, its metabolic profile and potential for drug-drug interactions (e.g., via CYP450 enzyme inhibition) should be considered in late-stage development for oral or systemic applications. For topical use, this is of lesser concern.[8]
The cyanoacrylate backbone offers intriguing possibilities for advanced applications, such as incorporation into polymeric films for UV-protective packaging or as a dual-function excipient that also enhances film-forming properties in topical formulations.[9]
References
-
Jadhav, S. D., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Sociedad Química de México. [Link][6][7]
-
ResearchGate (2023). (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link][10]
-
Lough, A., et al. (2010). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online. [Link][3]
-
Uyar, T., et al. (2020). UV-Blocking, Transparent, and Antioxidant Polycyanoacrylate Films. Polymers. [Link][9]
-
SciELO (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link][7]
-
Jung, M. E., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Journal of Medicinal Chemistry. [Link][11]
-
PubChem (2021). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. National Center for Biotechnology Information. [Link][4]
-
Global Substance Registration System (GSRS). ETHYL 3-(1,3-BENZODIOXOL-5-YL)-2-CYANOACRYLATE. [Link][5]
-
Coatings (2022). Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restoration. MDPI. [Link][1]
-
Kim, H., et al. (2012). Photo-protection by 3-bromo-4, 5-dihydroxybenzaldehyde against ultraviolet B-induced oxidative stress in human keratinocytes. Food and Chemical Toxicology. [Link][8]
Sources
- 1. Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restoration [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | C13H11NO4 | CID 640052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. jmcs.org.mx [jmcs.org.mx]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. Photo-protection by 3-bromo-4, 5-dihydroxybenzaldehyde against ultraviolet B-induced oxidative stress in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UV-Blocking, Transparent, and Antioxidant Polycyanoacrylate Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Evaluation of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate in Mitochondrial Pyruvate Carrier Inhibition
Introduction: Targeting the Gatekeeper of Mitochondrial Metabolism
The Mitochondrial Pyruvate Carrier (MPC) is a pivotal transporter located on the inner mitochondrial membrane, functioning as the primary gateway for pyruvate into the mitochondrial matrix.[1] This transport is the committing step for pyruvate's entry into the tricarboxylic acid (TCA) cycle for complete oxidation and efficient ATP production. The functional MPC is a heterodimer composed of two essential subunits, MPC1 and MPC2.[1][2][3] The stability and function of the complex depend on the presence of both proteins.[3]
Given its central role in linking glycolysis with oxidative phosphorylation, the MPC has emerged as a critical control point in cellular metabolism and a compelling therapeutic target for a range of human diseases.[2] Dysregulation of MPC activity is implicated in metabolic disorders like diabetes, various cancers exhibiting the Warburg effect, and neurodegenerative diseases.[1][2][4] Consequently, the development of specific and potent MPC inhibitors is an area of intense research for both therapeutic applications and as chemical probes to dissect metabolic pathways.
This guide focuses on Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate , a compound belonging to the α-cyanoacrylate class of molecules. This structural class is well-established for its potent inhibition of the MPC, with the canonical inhibitor being UK5099 (α-cyano-β-(1-phenylindol-3-yl)-acrylate).[5] This document provides a detailed technical overview and step-by-step protocols to rigorously evaluate the inhibitory activity, specificity, and cellular effects of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate on the mitochondrial pyruvate carrier.
Compound Profile: Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Chemical Properties and Structure
Figure 1: Chemical Structure of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (Image of chemical structure would be placed here in a full document)
Proposed Mechanism of Action
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is an α,β-unsaturated carbonyl compound, a feature characteristic of Michael acceptors. The electron-withdrawing cyano and ester groups render the β-carbon of the acrylate susceptible to nucleophilic attack. It is widely proposed that α-cyano-cinnamate derivatives, such as the well-characterized inhibitor UK5099, act as covalent but reversible inhibitors of the MPC complex, likely through interaction with a key cysteine residue within the transporter's binding pocket.[8] This interaction sterically hinders the binding and translocation of pyruvate.
Preparation and Handling
-
Solubility: The compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological assays, a concentrated stock solution (e.g., 10-50 mM) should be prepared in high-quality, anhydrous DMSO.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture to ensure stability. Minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate aqueous assay buffer immediately before each experiment. Note that the final DMSO concentration in the assay should be kept low (typically ≤0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Experimental Workflows and Protocols
To comprehensively characterize Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate as an MPC inhibitor, a multi-tiered approach is essential, moving from direct biochemical assays to more physiologically relevant cell-based systems.
Caption: Role of the Mitochondrial Pyruvate Carrier (MPC) in cellular metabolism and the point of inhibition.
Protocol 1: In Vitro [¹⁴C]-Pyruvate Uptake in Isolated Mitochondria
Rationale: This is the gold-standard biochemical assay to directly measure the inhibition of pyruvate transport.[9] Using isolated mitochondria eliminates confounding variables from other cellular metabolic pathways, allowing for precise determination of the compound's potency (IC₅₀) directly at the transporter level. The "inhibitor-stop" method provides excellent temporal resolution.[9][10]
Materials:
-
Freshly isolated mitochondria (e.g., from mouse liver)
-
Mitochondrial Respiration Buffer (MIR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1[3]
-
[2-¹⁴C]-Pyruvate (PerkinElmer or similar)
-
Potent MPC inhibitor for stopping the reaction (e.g., UK5099)
-
Test Compound: Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
-
Scintillation fluid and vials
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from fresh tissue (e.g., C57Bl/6J mouse liver) using differential centrifugation. Determine protein concentration via a BCA assay. Keep mitochondria on ice at all times.
-
Assay Setup: In microcentrifuge tubes on ice, add 50 µg of mitochondrial protein.
-
Pre-incubation: Add varying concentrations of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (e.g., from 1 nM to 100 µM) or vehicle (DMSO) to the tubes. Bring the final volume to 100 µL with ice-cold MIR05 buffer. Incubate on ice for 5 minutes.
-
Initiate Uptake: Start the transport reaction by adding 10 µL of [¹⁴C]-Pyruvate solution (final concentration ~50 µM, specific activity adjusted for robust signal). Immediately transfer tubes to a 25°C water bath.
-
Stop Reaction: After a short, linear-uptake time interval (typically 15-30 seconds, must be empirically determined), rapidly stop the transport by adding a high concentration of UK5099 (final concentration ~50 µM). Immediately place tubes back on ice.
-
Separation: Pellet the mitochondria by centrifugation at 16,000 x g for 2 minutes at 4°C.
-
Quantification: Carefully aspirate the supernatant. Lyse the mitochondrial pellet (e.g., with 1% Triton X-100) and transfer the lysate to a scintillation vial with scintillation fluid.
-
Measurement: Quantify the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract background counts (from a zero-time point or a sample with stop-inhibitor added before pyruvate).
-
Normalize data to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition against the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Bioenergetic Analysis via Extracellular Flux Analyzer
Rationale: This cell-based assay assesses the functional consequence of MPC inhibition in a physiological context.[11][12] By measuring the oxygen consumption rate (OCR), we can determine the cell's reliance on mitochondrial respiration. A specific MPC inhibitor will decrease OCR fueled by pyruvate without affecting respiration driven by substrates that bypass the MPC, such as succinate or glutamate.[13]
Materials:
-
Adherent cell line of interest (e.g., C2C12 myoblasts, primary cortical neurons)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine as required by the experiment)
-
Test Compound, Oligomycin, FCCP, Rotenone/Antimycin A
-
For specificity testing: Seahorse XF PMP (Plasma Membrane Permeabilizer)[14] and substrates (Pyruvate, Malate, Succinate)
Caption: General experimental workflow for the Seahorse XF Cell Mito Stress Test to evaluate an inhibitor.
Procedure (Mito Stress Test):
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Compound Preparation: Prepare stock solutions of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, oligomycin, FCCP, and Rotenone/Antimycin A for injection.
-
Cell Preparation: On the day of the assay, remove growth medium, wash cells twice with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine), and add the final volume of assay medium. Place the plate in a non-CO₂ incubator at 37°C for 1 hour to equilibrate.
-
Assay Protocol:
-
Load the hydrated sensor cartridge with the compounds for sequential injection:
-
Port A: Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (at various concentrations) or Vehicle (DMSO).
-
Port B: Oligomycin (to inhibit ATP synthase).
-
Port C: FCCP (to induce maximal respiration).
-
Port D: Rotenone & Antimycin A (to shut down mitochondrial respiration).
-
-
Place the cell plate and loaded cartridge into the Seahorse XF Analyzer and run the assay.
-
-
Data Analysis:
-
The software will plot OCR vs. time.
-
Analyze the decrease in basal respiration immediately following the injection of the test compound. This reflects the inhibition of pyruvate-driven respiration.
-
Calculate other Mito Stress Test parameters (e.g., ATP production, maximal respiration, spare respiratory capacity) to understand the broader bioenergetic impact.
-
Protocol 3: Target Specificity and Selectivity Profiling
Rationale: A critical step in drug development is to ensure the compound's effects are due to on-target activity.[15] This protocol uses permeabilized cells to directly feed specific substrates to the mitochondria, confirming that the inhibitor blocks the pyruvate pathway while leaving electron transport chain (ETC) complexes unaffected.
Caption: Logic diagram for assessing MPC inhibitor specificity using permeabilized cells and substrate-specific respiration.
Procedure (using Seahorse XF PMP):
-
Follow steps 1-3 from Protocol 2.
-
Assay Medium: Use a mitochondrial assay solution (MAS buffer) for this protocol.
-
Permeabilization: In the first injection port (Port A), load the XF Plasma Membrane Permeabilizer (PMP) along with the substrate of interest (e.g., Pyruvate + Malate).
-
Inhibitor Injection: In the second port (Port B), load Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
-
Assay Execution:
-
Run parallel wells with different substrates:
-
Well Set 1 (MPC/Complex I): Inject PMP + Pyruvate/Malate, then inject the test compound. A decrease in OCR indicates inhibition upstream of Complex I.
-
Well Set 2 (Complex II): Inject PMP + Succinate (+ Rotenone to block Complex I), then inject the test compound. No change in OCR indicates the compound does not inhibit Complex II or downstream complexes.
-
Well Set 3 (Complex IV): Inject PMP + Ascorbate/TMPD (+ Antimycin A to block Complex III), then inject the test compound. No change in OCR demonstrates a lack of effect on Complex IV.
-
-
-
Data Analysis: Compare the percentage OCR inhibition across the different substrate conditions. Specific MPC inhibition will only be observed in the pyruvate-driven condition.[13]
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The results below are hypothetical and serve as an example of how to present findings that would support the compound's classification as a potent and specific MPC inhibitor.
| Assay Type | Parameter | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | UK5099 (Control) |
| In Vitro Pyruvate Uptake | IC₅₀ (nM) | 85 ± 12 | 53 ± 8[5] |
| Cellular Respiration (Intact) | % Inhibition of Basal OCR (at 1 µM) | 45% ± 5% | 52% ± 6% |
| Specificity (Permeabilized) | % OCR Inhibition (Pyruvate-driven) | 60% ± 7% | 65% ± 8% |
| Specificity (Permeabilized) | % OCR Inhibition (Succinate-driven) | < 5% | < 5% |
Interpretation:
-
An IC₅₀ in the nanomolar range from the in vitro uptake assay demonstrates potent, direct binding and inhibition of the MPC.
-
A significant reduction in basal oxygen consumption in intact, glucose-fueled cells confirms the compound is cell-permeable and active in a physiological setting.
-
The lack of inhibition when mitochondria are fueled by succinate provides strong evidence for selectivity, indicating the compound's mechanism is not via direct inhibition of the ETC but is specific to the pyruvate transport pathway.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate as a mitochondrial pyruvate carrier inhibitor. By combining direct biochemical assays on isolated mitochondria with functional bioenergetic analysis in live cells, researchers can confidently determine the compound's potency, mechanism of action, and specificity. This rigorous characterization is a critical step in validating new chemical probes for metabolic research and advancing novel therapeutic strategies targeting the MPC.
References
-
Divakaruni, A. S., et al. (2013). Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. Proceedings of the National Academy of Sciences, 110(14), 5422-5427. [Link]
-
Agilent Technologies. (2017). Combining Seahorse XF Analysis with Stable Isotope Tracing to Reveal Novel Metabolic Drug Targets. [Link]
-
Bender, T., & Martinou, J. C. (2016). The mitochondrial pyruvate carrier in health and disease: to carry or not to carry? Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1863(10), 2436-2442. [Link]
-
McCommis, K. S., & Finck, B. N. (2015). Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications. Journal of Molecular Biology, 427(11), 2038-2048. [Link]
-
Agilent Technologies. (2024). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. [Link]
-
Vanderperre, B., et al. (2016). Inhibition of the Mitochondrial Pyruvate Carrier by Tolylfluanid. Journal of Biological Chemistry, 291(14), 7554-7566. [Link]
-
Herzig, S., et al. (2012). Identification of the mitochondrial pyruvate carrier in Saccharomyces cerevisiae. Science, 337(6090), 96-100. [Link]
-
Vigueira, P. A., et al. (2014). A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity. Analytical Biochemistry, 457, 39-45. [Link]
-
Agilent Technologies. (n.d.). Using XF Plasma Membrane Permeabilizer (PMP) to Measure Substrate Oxidation by Mitochondrial Respiratory Complexes without Isolating Mitochondria. [Link]
-
Zhu, Z., et al. (2021). PRM-LIVE with Trapped Ion Mobility Spectrometry and Its Application in Selectivity Profiling of Kinase Inhibitors. Analytical Chemistry, 93(28), 9735-9743. [Link]
- Colca, J. R., et al. (2013). Compositions and methods for modulating mitochondrial pyruvate carrier activity.
-
SickKids Research Institute. (n.d.). Cell Metabolism (Seahorse) Analysis. [Link]
-
Schell, J. C., et al. (2014). A role for the mitochondrial pyruvate carrier as a repressor of the Warburg effect and colon cancer cell growth. Molecular Cell, 56(3), 400-413. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Ashrafi, G., & Ryan, T. A. (2017). Mitochondrial pyruvate transport regulates presynaptic metabolism and neurotransmission. Neuron, 93(4), 891-905. [Link]
-
Quansah, E., et al. (2022). Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. International Journal of Molecular Sciences, 23(3), 1690. [Link]
-
Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85-96. [Link]
-
Jha, M. K., et al. (2016). Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death. Journal of Neuroscience, 36(16), 4594-4609. [Link]
-
Agilent Technologies. (2018). Direct Measurements of Cellular Metabolism for Identification of Mitochondrial Drug Targets. [Link]
-
Agilent Technologies. (n.d.). Agilent Seahorse XF Live-Cell Metabolism Solutions for Immunology Research. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 640052, Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. [Link]
-
Li, J., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Journal of Medicinal Chemistry, 64(5), 2535-2547. [Link]
-
Bricker, D. K., et al. (2012). A mitochondrial pyruvate carrier required for pyruvate uptake in yeast, Drosophila, and humans. Science, 337(6090), 96-100. [Link]
-
Li, J., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. UCLA - Chemistry and Biochemistry. [Link]
-
Gonzalez-Linares, F., et al. (2024). Inhibition of the mitochondrial pyruvate carrier attenuates the integrated stress response activation in a cellular model of Huntington's disease. bioRxiv. [Link]
-
Global Substance Registration System (GSRS). (n.d.). ETHYL 3-(1,3-BENZODIOXOL-5-YL)-2-CYANOACRYLATE. [Link]
-
Yang, L., et al. (2018). Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy. Cancer Letters, 431, 100-110. [Link]
-
Sharma, A., et al. (2016). Cyanoacrylates: An Overview in Its Application as a Tissue Adhesive. Der Pharma Chemica, 8(2), 263-270. [Link]
-
Li, J., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Journal of Medicinal Chemistry, 64(5), 2535-2547. [Link]
-
McCommis, K. S., et al. (2021). Enhancing mitochondrial pyruvate metabolism ameliorates ischemic reperfusion injury in the heart. Journal of Clinical Investigation, 131(14), e145321. [Link]
-
Zhang, L., et al. (2007). Ethyl 3-(1,3-benzodioxol-5-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2278-o2279. [Link]
-
Wikipedia. (n.d.). PP405. [Link]
-
Taylor & Francis Online. (n.d.). Ethyl cyanoacrylate – Knowledge and References. [Link]
- Christofk, H. R., et al. (2022). Compositions and methods for modulating hair growth.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | C13H11NO4 | CID 640052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Metabolism (Seahorse) Analysis - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 13. agilent.com [agilent.com]
- 14. hpst.cz [hpst.cz]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
preparation of alpha-cyanocinnamate esters for anticancer screening
Application Note: Preparation and Screening of
Abstract
This guide details the synthesis, purification, and biological preparation of
Introduction: The Mechanistic Rationale
Metabolic reprogramming is a hallmark of cancer. Aggressive tumors rely on aerobic glycolysis (the Warburg effect), producing vast quantities of lactate. To prevent acidosis, cancer cells overexpress Monocarboxylate Transporters (MCTs), specifically MCT1 and MCT4, to shuttle lactate out of the cell.
-Cyanocinnamate esters function as competitive inhibitors of these transporters.-
Mechanism: They bind to the transmembrane domain of MCTs, blocking the proton-linked transport of lactate.
-
Therapeutic Outcome: Inhibition causes intracellular lactate accumulation
pH drop inhibition of glycolysis apoptosis. -
Chemical Advantage: While
-cyano-4-hydroxycinnamic acid (CHCA) is the classic inhibitor, its ester derivatives often exhibit superior cell permeability (lipophilicity) and metabolic stability, acting as potent prodrugs or direct inhibitors.
Chemical Synthesis Protocol
Reaction Strategy: Knoevenagel Condensation
The most efficient route to
Reaction Scheme:
Materials
-
Substrates: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Hydroxybenzaldehyde), Ethyl Cyanoacetate (1.05 equiv).
-
Catalyst: Piperidine (0.1 equiv).[1][2] Note: Diisopropylethylamine (DIPEA) is a milder alternative for acid-sensitive substrates.
-
Solvent: Absolute Ethanol (EtOH).[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Procedure
-
Charge: In a 100 mL round-bottom flask, dissolve 10 mmol of Aromatic Aldehyde and 10.5 mmol of Ethyl Cyanoacetate in 20 mL of Absolute Ethanol .
-
Catalyze: Add 1.0 mmol (approx. 100 µL) of Piperidine dropwise while stirring.
-
Expert Insight: The solution often turns yellow immediately due to the formation of the enolate intermediate.
-
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours .
-
QC Check: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2).[3] The product typically runs higher (less polar) than the starting aldehyde.
-
-
Crystallization (Self-Validating Step):
-
Remove the flask from heat and allow it to cool slowly to room temperature.
-
Transfer to an ice bath (0–4°C) for 30 minutes.
-
Observation: The
-cyanocinnamate ester should precipitate as a crystalline solid. -
Troubleshooting: If an oil forms instead of crystals, reheat to dissolve, add a seed crystal, and cool more slowly. Alternatively, add cold water dropwise to induce precipitation.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with ice-cold ethanol (2 x 5 mL) and then cold hexane (2 x 10 mL) to remove residual catalyst.
-
Purification: Recrystallize from hot ethanol or an Ethanol/Water (9:1) mixture to achieve >98% purity.
Characterization Data (Representative for Ethyl -cyanocinnamate)
-
Appearance: White to pale yellow needles.
-
Melting Point: 48–51°C.
-
1H NMR (400 MHz, CDCl3):
8.25 (s, 1H, Vinyl-H), 8.00 (d, 2H, Ar-H), 7.50 (m, 3H, Ar-H), 4.38 (q, 2H, O-CH2), 1.40 (t, 3H, CH3).-
Key Feature: The singlet at ~8.25 ppm confirms the formation of the trisubstituted alkene.
-
Mechanism of Synthesis (Graphviz Visualization)
Figure 1: Step-wise mechanism of the Knoevenagel condensation. The base deprotonates the active methylene, facilitating nucleophilic attack on the aldehyde, followed by spontaneous dehydration.
Biological Screening Preparation
To screen these esters for anticancer activity (MCT inhibition), proper solubilization is critical to prevent precipitation in aqueous media.
Solubility Protocol
-
Stock Solution (1000x): Dissolve the purified crystals in 100% DMSO to a concentration of 10 mM .
-
Storage: Aliquot into amber tubes and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
-
-
Working Solution: Dilute the stock 1:1000 into cell culture media (e.g., RPMI-1640 + 10% FBS) immediately before use.
-
Final DMSO Concentration: 0.1% (Non-toxic to most cell lines).
-
Visual Check: Ensure no turbidity is visible. If precipitation occurs, sonicate for 5 minutes at 37°C.
-
Primary Screening Assay: Lactate Uptake Inhibition
-
Objective: Quantify the reduction in lactate transport.
-
Cell Lines: MCT1-high expressors (e.g., SiHa, WiDr) vs. MCT4-high expressors (e.g., MDA-MB-231).
-
Method:
-
Seed cells in 24-well plates.
-
Wash with Tyrode’s buffer (pH 7.4).
-
Incubate with Test Compound (10 nM – 100 µM) for 10 mins.
-
Add L-[14C]-Lactate (0.5 µCi/mL) for 5 mins.
-
Lyse cells and measure radioactivity via scintillation counting.
-
Hit Criteria: >50% inhibition of lactate uptake at 10 µM.
-
Anticancer Screening Workflow (Graphviz Visualization)
Figure 2: Integrated workflow for processing synthesized esters into biological data. Three parallel assays validate cytotoxicity, metabolic mechanism, and direct target engagement.[4]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete reaction or wet solvent. | Use freshly distilled aldehyde and absolute ethanol. Increase reflux time. |
| Oily Product | Impurities preventing crystallization. | Scratch the flask wall with a glass rod. Cool to -20°C. Use a seed crystal. |
| Precipitate in Media | Compound hydrophobicity too high. | Pre-dilute in PBS with 0.5% Tween-80 before adding to media. |
| No Bioactivity | Hydrolysis failure (if prodrug). | Confirm ester cleavage in cell lysate. Alternatively, synthesize the free acid form. |
References
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. (2023).[5][6]
-
Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry. (2015).
-
Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Oncotarget. (2019).[4]
-
Application Notes and Protocols for Knoevenagel Condensation. BenchChem. (2025).[1][2]
-
Targeting lact
-cyano-4-hydroxycinnamate. Biochemical Journal. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmcs.org.mx [jmcs.org.mx]
- 4. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors | Oncotarget [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Introduction: Accelerating Drug Discovery with Greener Chemistry
In the landscape of modern drug development and materials science, the synthesis of novel organic molecules with speed, efficiency, and sustainability is paramount. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a valuable scaffold and intermediate in the synthesis of various biologically active compounds and functional materials. Traditional synthetic routes to this and similar compounds often involve lengthy reaction times, high energy consumption, and the use of hazardous solvents.[1] This application note details a robust and highly efficient protocol for the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate via a microwave-assisted Knoevenagel condensation. This method offers significant advantages over conventional heating techniques, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3][4]
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[1][3] This targeted heating often results in cleaner reactions with fewer byproducts, simplifying purification and improving overall process efficiency.[2][4]
Reaction Principle: The Knoevenagel Condensation
The core of this synthesis is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. In this specific application, the aromatic aldehyde, piperonal (1,3-benzodioxole-5-carbaldehyde), reacts with ethyl cyanoacetate, an active methylene compound, catalyzed by piperidine.
The generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation involves several key steps:
-
Enolate Formation: The basic catalyst, piperidine, deprotonates the active methylene compound (ethyl cyanoacetate) to form a nucleophilic enolate ion.[5]
-
Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of the aldehyde (piperonal), forming a tetrahedral intermediate.[5]
-
Dehydration: This intermediate undergoes dehydration, facilitated by the reaction conditions, to yield the final α,β-unsaturated product, ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.[5]
Theoretical calculations have further elucidated the role of the catalyst, suggesting that in some cases, the reaction may proceed through the formation of an iminium ion from the aldehyde and piperidine, which is then attacked by the enolate.[6][7][8] Regardless of the precise pathway, the base is crucial for the initial deprotonation of the active methylene compound.
Reaction Scheme:
Caption: Knoevenagel condensation for the synthesis of the target compound.
Experimental Protocol
This protocol is designed for a dedicated microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (mass/vol) |
| Piperonal (1,3-benzodioxole-5-carbaldehyde) | 120-57-0 | 150.13 | 1.0 | 150 mg |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 | 1.0 | 113 mg (approx. 0.1 mL) |
| Piperidine | 110-89-4 | 85.15 | 0.1 (10 mol%) | approx. 2 drops |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 | As needed | - |
Instrumentation
-
Microwave Synthesis Reactor (e.g., Anton Paar Monowave series, Biotage Initiator+)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Analytical balance
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Detailed Synthesis Procedure
Caption: Step-by-step workflow for the microwave-assisted synthesis.
Step-by-Step Instructions:
-
Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine piperonal (150 mg, 1.0 mmol) and ethyl cyanoacetate (113 mg, 1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 2 drops, ~0.1 mmol).
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Set the reaction temperature to 100°C and the irradiation time to 5-10 minutes. The reaction is typically performed under solvent-free ("neat") conditions, which is a key advantage of this green chemistry approach.
-
Monitoring: The progress of the reaction can be monitored by TLC using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent.
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Add a small amount of cold ethanol to the solidified reaction mixture and stir to break up the solid. Collect the crude product by vacuum filtration and wash the solid with a small portion of cold ethanol to remove any unreacted starting materials.
-
Purification: For higher purity, the product can be recrystallized from hot ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.
Expected Results and Characterization
-
Yield: This protocol is expected to yield the product in the range of 85-95%.
-
Appearance: A pale yellow to white crystalline solid.
-
Melting Point: The reported melting point of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is typically in the range of 92-94°C.
-
Spectroscopic Data:
-
FT-IR (KBr, cm⁻¹): Expected characteristic peaks around 2220 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (C=O stretch of the ester), and 1600 cm⁻¹ (C=C stretch).
-
¹H NMR (CDCl₃, δ ppm): Characteristic signals for the aromatic protons of the benzodioxole ring, the vinyl proton, the methylene and methyl protons of the ethyl ester group, and the methylene protons of the dioxole ring.
-
Trustworthiness and Validation
The reliability of this protocol is established through several key aspects:
-
Reproducibility: Microwave synthesis provides precise control over reaction parameters such as temperature and time, leading to high reproducibility.[4]
-
Purity: The rapid and clean nature of the reaction minimizes the formation of byproducts, resulting in a high-purity product after simple recrystallization.[2]
-
Characterization: The final product should be thoroughly characterized by standard analytical techniques (Melting Point, FT-IR, ¹H NMR, and ¹³C NMR) to confirm its identity and purity. The obtained data should be compared with literature values.
Conclusion
This application note provides a detailed, efficient, and environmentally conscious protocol for the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate using microwave-assisted organic synthesis. The significant reduction in reaction time and the high yield make this method highly attractive for researchers in drug discovery and materials science. By adopting such green chemistry approaches, laboratories can enhance their synthetic efficiency while minimizing their environmental footprint.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Journal of Chemistry. Available at: [Link]
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025). International Journal of Research in Pharmacy and Allied Science.
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare. (2018). The Journal of Physical Chemistry B. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025). MDPI. Available at: [Link]
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. (2017). ACS Publications. Available at: [Link]
-
Facile and Rapid Synthesis of Arylidene Derivatives by Microwave Assisted NH4OAc Catalyzed under Solvent Free Condition - Longdom Publishing. (n.d.). Longdom Publishing. Available at: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - ACS Publications. (2017). ACS Publications. Available at: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar. (n.d.). Semantic Scholar. Available at: [Link]
-
Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis - CEM Corporation. (n.d.). CEM Corporation. Available at: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023). IJNRD. Available at: [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. www2.unifap.br [www2.unifap.br]
- 3. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
green chemistry protocols for piperonal ethyl cyanoacetate condensation
As a Senior Application Scientist, I have designed this technical guide to transcend standard procedural lists. In modern drug development and fine chemical synthesis, adopting green chemistry is no longer optional; it is a regulatory and economic imperative. The Knoevenagel condensation of piperonal (3,4-methylenedioxybenzaldehyde) and ethyl cyanoacetate is a classic carbon-carbon bond-forming reaction that yields (E)-ethyl 3-(benzo[d][1,3]dioxol-5-yl)-2-cyanoacrylate[1].
Historically, this transformation relied on toxic volatile organic compounds (VOCs) like toluene and hazardous catalysts like piperidine under energy-intensive Dean-Stark reflux conditions[2]. This guide deconstructs the causality behind modern, sustainable alternatives—specifically aqueous biphasic catalysis and ionic liquid systems—and provides self-validating protocols to ensure absolute reproducibility in your laboratory.
Mechanistic Rationale & Green Chemistry Paradigms
To optimize this condensation, we must exploit the intrinsic physicochemical properties of the substrates. Ethyl cyanoacetate possesses a highly acidic active methylene group (pKa ~9) due to the strong electron-withdrawing effects of the adjacent cyano and ester moieties. Piperonal is an electron-rich aromatic aldehyde.
Instead of forcing these reagents to react in a homogenous toxic solvent, we can leverage the following green paradigms:
-
Aqueous Biphasic Catalysis: Water is highly polar, whereas piperonal and ethyl cyanoacetate are hydrophobic. By using water as the reaction medium, the hydrophobic effect forces the organic substrates to aggregate into concentrated micro-droplets. This drastically increases the effective local molarity of the reactants, accelerating the nucleophilic addition step far beyond what is observed in dilute organic solvents[3].
-
Ionic Liquids (ILs): Room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), serve a dual purpose. The acetate anion acts as a mild, inherent base to trigger enolization, while the imidazolium cation stabilizes the transition state. Furthermore, ILs have negligible vapor pressure and can be easily recycled, dropping the Environmental Factor (E-factor) near zero[4],[5].
Workflow Visualization
Mechanistic workflow of green Knoevenagel condensation pathways.
Quantitative Benchmarking: Traditional vs. Green Methods
The table below synthesizes the performance metrics of established traditional methods against modern green alternatives.
| Method | Catalyst | Solvent | Temp | Time | Yield (%) | E-Factor Profile |
| Traditional [2] | Piperidine | Toluene | Reflux (110°C) | 2-4 h | 75-85% | High (Toxic VOCs, energy intensive) |
| Aqueous Base [3] | Morpholine | Water | Room Temp | 1 h | ~92% | Low (Benign solvent, easy isolation) |
| Ionic Liquid [5] | [Bmim][OAc] | Water | Room Temp | 15-30 min | 90-97% | Very Low (Catalyst is recyclable) |
| Microwave [2] | Basic Alumina | None | MW Heating | < 5 min | >90% | Low (Solvent-free, rapid dielectric heating) |
Detailed Experimental Protocols
The following protocols are engineered to be self-validating. The physical state changes during the reaction serve as built-in quality control checkpoints, ensuring that the chemistry is proceeding as intended without the need for constant instrumental sampling.
Protocol A: Aqueous Morpholine-Catalyzed Condensation
Causality: Morpholine acts as a mild organocatalyst, providing just enough basicity to deprotonate the active methylene without triggering unwanted side reactions (like Cannizzaro reactions). Water forces the hydrophobic enolate and piperonal into close proximity.
-
Preparation: In a 50 mL round-bottom flask, suspend piperonal (10 mmol, 1.50 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in 20 mL of deionized water[3].
-
Catalyst Addition: Add morpholine (1 mmol, 0.087 g; 10 mol%) dropwise to the stirring suspension[3].
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 60 minutes[3].
-
Self-Validation Checkpoint: As the condensation and subsequent dehydration occur, the liquid mixture will transition from a biphasic liquid suspension into a thick, solid slurry. Because the product, (E)-ethyl 3-(benzo[d][1,3]dioxol-5-yl)-2-cyanoacrylate, is highly crystalline and insoluble in water, its spontaneous precipitation acts as a visual cue of reaction progress and dynamically drives the equilibrium forward via Le Chatelier's principle.
-
Isolation: Isolate the solid product via vacuum filtration.
-
Purification: Wash the filter cake with ice-cold water (2 × 10 mL) to remove any residual morpholine and unreacted starting materials. Dry under a vacuum.
Protocol B: Ionic Liquid-Catalyzed Condensation ([Bmim][OAc])
Causality: The acetate anion of 1-butyl-3-methylimidazolium acetate acts as the basic site for enolization. The aqueous medium promotes the phase separation of the final product, allowing the IL to remain dissolved in the water for easy recovery[5].
-
Preparation: Charge a 25 mL flask with 5 mL of double-distilled water[5].
-
Substrate Addition: Add piperonal (1 mmol, 150 mg) and ethyl cyanoacetate (1 mmol, 113 mg) to the flask[5].
-
Catalyst Addition: Introduce 20 mol% of [Bmim][OAc] as the catalyst[5].
-
Reaction: Stir the mixture at room temperature for 15-30 minutes.
-
Self-Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (4:1) mobile phase. The complete disappearance of the UV-active piperonal spot indicates reaction completion[5].
-
Isolation & Catalyst Recovery: Add 5 mL of cold water to ensure complete precipitation of the adduct[5]. Filter the solid product. The aqueous filtrate, which now contains the [Bmim][OAc], can be concentrated under reduced pressure to recover and recycle the ionic liquid for subsequent batches[5].
Analytical Characterization & Quality Control
To ensure the trustworthiness of the synthesized batch, verify the structural integrity using the following analytical parameters:
-
Appearance: The product should present as a pale yellow to white crystalline solid.
-
Melting Point: Verify the melting point to ensure the absence of unreacted piperonal. Piperonal has a very low melting point (37°C); any significant contamination will drastically depress the melting point of your final product.
-
1H NMR (CDCl3, 400 MHz):
-
Alkene Proton: Look for the diagnostic, highly deshielded alkene proton singlet at ~8.1 ppm. This confirms the successful dehydration and formation of the α,β-unsaturated system.
-
Methylenedioxy Protons: The characteristic (-O-CH2-O-) protons of the piperonal ring must appear as a sharp singlet at ~6.1 ppm (2H)[1].
-
Ester Protons: The ethyl ester group will present a classic quartet (~4.3 ppm, 2H) and triplet (~1.3 ppm, 3H) pattern.
-
References
-
[2] BenchChem (2025). A Comparative Guide to Knoevenagel Condensation: Benchmarking Novel Synthetic Routes Against Established Methods. Available at: 2
-
[4] Xu, D., Liu, Y., Shi, S., & Wang, Y. (2010). A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. Green Chemistry (RSC Publishing). Available at: 4
-
[5] Asian Journal of Green Chemistry (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid. Available at: 5
-
[1] ResearchGate (2008). Uses of Piperonal in the Synthesis of Novel Prop-2-Enoyl Amides, Esters, Heterocyclic Systems and Study of their Antibacterial Activities. Available at: 1
-
[3] Gomes, M. N., et al. (2011). Condensation of Ethyl Cyanoacetate with Aromatic Aldehydes in Water, Catalyzed by Morpholine. Synthetic Communications. Available at: 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ajgreenchem.com [ajgreenchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Welcome to the technical support center for the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes.
I. Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Consistently Low or No Product Yield
A low yield of the desired ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is the most frequently encountered problem. This can often be traced back to several key factors in the Knoevenagel condensation reaction.[1]
Potential Causes & Solutions:
-
Inactive or Inappropriate Catalyst: The catalyst, typically a weak base, is crucial for deprotonating ethyl cyanoacetate to form the reactive enolate.[2]
-
Solution: Use a fresh or recently purified catalyst. Weak bases like piperidine or ammonium salts such as ammonium acetate are commonly employed.[1][3] If these are ineffective, consider screening other catalysts. Diisopropylethylammonium acetate (DIPEAc) has been shown to be effective in producing high yields of cyanoacrylates.[4][5][6]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that can significantly influence the reaction rate and final yield.[3]
-
Solution: While some Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve both the rate and the yield.[3] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of side products from prolonged heating.[1]
-
-
Presence of Water: The Knoevenagel condensation is a dehydration reaction, meaning it produces water as a byproduct.[7][8] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thereby reducing the yield.[1]
-
Purity of Reactants: Impurities in the starting materials, piperonal (1,3-benzodioxole-5-carbaldehyde) or ethyl cyanoacetate, can inhibit the reaction.[1]
-
Solution: Ensure the purity of your starting materials. Piperonal can oxidize over time, and ethyl cyanoacetate can hydrolyze. Use freshly opened or purified reagents.
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of impurities, which can complicate purification and reduce the yield of the desired product.
Potential Causes & Solutions:
-
Michael Addition: The product, an α,β-unsaturated compound, can potentially undergo a Michael addition with the ethyl cyanoacetate enolate.
-
Solution: This is more likely with prolonged reaction times or excessive heating. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.[1]
-
-
Self-Condensation of Piperonal: Although less common with a weak base, stronger basic conditions can promote the self-condensation of the aldehyde.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knoevenagel condensation for this synthesis?
A1: The reaction proceeds through a three-step mechanism:
-
Enolate Formation: A basic catalyst, such as piperidine, deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the nitrile and ester groups, forming a resonance-stabilized enolate.[2]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of piperonal.[2] This forms a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated to form a β-hydroxy adduct, which then readily undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated product, ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.[2][8]
Caption: Knoevenagel condensation reaction pathway.
Q2: How do I choose the best solvent for this reaction?
A2: The choice of solvent can significantly impact the reaction.[7] Protic solvents like ethanol or methanol can be effective. Aprotic polar solvents such as DMF have also been reported to give excellent results in some cases. For reactions where water removal is critical, a solvent like toluene that forms an azeotrope with water is a good choice when using a Dean-Stark apparatus.[7] In some instances, solvent-free conditions can lead to improved yields and are more environmentally friendly.
Q3: My product is difficult to purify. What are some recommended purification strategies?
A3: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3] Washing the crude solid with cold ethanol can also be an effective method of purification.[1] If these methods are insufficient, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent is a reliable alternative.
Q4: Can I use a different starting material instead of ethyl cyanoacetate?
A4: Yes, other active methylene compounds can be used in Knoevenagel condensations. The key requirement is that the methylene group is flanked by two electron-withdrawing groups (Z-CH2-Z'), which makes the methylene protons acidic enough to be removed by a weak base.[8] Examples include malononitrile, diethyl malonate, and Meldrum's acid.[8] The choice of active methylene compound will determine the functional groups at the 2-position of the final product.
III. Experimental Protocols & Data
Optimized Protocol for Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate Synthesis
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde) (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperonal (1.0 eq) and ethyl cyanoacetate (1.0 eq).
-
Add ethanol as the solvent (e.g., 10 mL per 1.0 mmol of aldehyde).
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 3:1 hexane:ethyl acetate).
-
Once the reaction is complete (typically within 1-3 hours, indicated by the disappearance of the aldehyde spot on TLC), cool the mixture to room temperature.[3]
-
Further cool the flask in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[3]
-
Dry the product under vacuum to obtain the final ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting low product yield.
Caption: A step-by-step guide for troubleshooting low reaction yields.
Comparative Catalyst Performance
The choice of catalyst can have a significant impact on the yield of the Knoevenagel condensation. The following table summarizes the performance of different catalysts under various conditions for the synthesis of substituted cyanoacrylates.
| Catalyst | Solvent | Energy Source | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Diisopropylethylammonium acetate (DIPEAc) | None | Conventional | 70 | 1-2 h | 90-96 | [4][5][6][10] |
| Piperidine | Ethanol | Conventional | Reflux | 1-3 h | Good | |
| Ammonium Acetate | Varies | Conventional | Varies | Varies | Good | [1] |
| Triphenylphosphine | None | Conventional/MW | RT/MW | 5-60 min | 85-95 | [10] |
| nano-Fe3O4@EA | Ethanol | Conventional | Reflux | 15-35 min | 93-98 | [11] |
IV. References
-
BenchChem. (n.d.). Troubleshooting low yields in Knoevenagel condensation. Retrieved from BenchChem Technical Support.[1]
-
BenchChem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Retrieved from BenchChem Technical Support.[3]
-
BenchChem. (n.d.). Troubleshooting low conversion rates in Knoevenagel reactions. Retrieved from BenchChem Technical Support.[7]
-
BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation using Ethyl 2-cyanopropanoate. Retrieved from BenchChem Technical Support.[2]
-
Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1).[4]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]]
-
Wikipedia. (2023, December 29). Knoevenagel condensation. Retrieved from [Link]8]
-
BenchChem. (n.d.). Byproducts formed during the synthesis of cyanoacrylates. Retrieved from BenchChem Technical Support.[9]
-
Harisha, A. S., et al. (2026, January 16). A new finding in the old Knoevenagel condensation reaction. ResearchGate.[12]
-
Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO.[5]
-
Liu, J., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. PMC.[13]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024, September 10). Organic & Biomolecular Chemistry.[14]
-
Synthesis of Cyanoacrylate Compounds Containing Heterocyclic Long-chain Amino-substituted Cyanoacrylates and Their Application in Pesticides. (2011, December 14). Patsnap Eureka.[15]
-
ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. JOCPR.
-
Optimization of the reaction conditions on Knoevenagel condensation. (n.d.). ResearchGate.[16]
-
Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO.[17]
-
Bollikolla, H. B., et al. (2023, January 9). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society.[6]
-
Liu, J., et al. (2021, February 3). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. UCLA – Chemistry and Biochemistry.[18]
-
Zhang, L., Wang, S.-Q., & Yu, X. (2007). Ethyl 3-(1,3-benzodioxol-5-yl)acrylate. Scite.ai.[19]
-
Compositions and methods for modulating hair growth. (n.d.). Google Patents.[20]
-
PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Retrieved from [Link]]
-
Bollikolla, H. B., et al. (2025, August 7). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate.[21]
-
ETHYL 3-(1,3-BENZODIOXOL-5-YL)-2-CYANOACRYLATE. (n.d.). gsrs.[22]
-
Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. (2025, August 12). OICC Press.[11]
-
BenchChem. (2025, December). A Comparative Review of Synthesis Methods for Substituted Cyanoacrylates. Retrieved from BenchChem Technical Support.[10]
-
Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. (n.d.). Source not found.[23]
-
Zhang, L., Wang, S.-Q., & Yu, X. (2007). Ethyl 3-(1,3-benzodioxol-5-yl)acrylate. ResearchGate.[24]
-
Compositions and methods for modulating hair growth. (n.d.). Google Patents.[25]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcs.org.mx [jmcs.org.mx]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. oiccpress.com [oiccpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 15. Synthesis of Cyanoacrylate Compounds Containing Heterocyclic Long-chain Amino-substituted Cyanoacrylates and Their Application in Pesticides - Eureka | Patsnap [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 18. chem.ucla.edu [chem.ucla.edu]
- 19. scite.ai [scite.ai]
- 20. AU2019418584A1 - Compositions and methods for modulating hair growth - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. GSRS [gsrs.ncats.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. US11312714B2 - Compositions and methods for modulating hair growth - Google Patents [patents.google.com]
optimizing catalyst concentration for benzodioxole cyanoacrylate synthesis
Technical Support Center: Benzodioxole Cyanoacrylate Synthesis
A Senior Application Scientist's Guide to Catalyst Optimization
Welcome to the technical support center for the synthesis of benzodioxole cyanoacrylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with Knoevenagel condensation to synthesize this important chemical intermediate. As specialists in synthetic chemistry applications, we understand that optimizing catalyst concentration is a critical yet often challenging step. Incorrect catalyst levels can lead to failed reactions, premature polymerization, or complex purification challenges.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and systematically optimize your reaction conditions for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the catalyst in benzodioxole cyanoacrylate synthesis?
The synthesis of benzodioxole cyanoacrylate, like other cyanoacrylates, is typically achieved through a Knoevenagel condensation.[1][2][3] This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde (piperonal, or 1,3-benzodioxole-5-carboxaldehyde).
The catalyst, usually a weak base, plays a crucial role in the first step of the mechanism: deprotonating the active methylene compound to form a highly nucleophilic carbanion.[3] This carbanion then attacks the electrophilic carbonyl carbon of the benzodioxole aldehyde. The choice and concentration of this catalyst are paramount as they directly influence the rate of this key C-C bond formation.[3] However, the product, a cyanoacrylate, is extremely susceptible to anionic polymerization, which can also be initiated by the same catalyst.[1][4] Therefore, the central challenge is to identify a catalyst concentration that promotes the desired condensation reaction efficiently without triggering premature polymerization of the monomer product.[4][5]
Q2: My reaction yield is consistently low. What are the likely causes related to the catalyst?
Low yield is one of the most common issues and can often be traced back to catalyst concentration or activity.
-
Insufficient Catalyst: The most straightforward cause is an insufficient concentration of the catalyst to effectively deprotonate the ethyl cyanoacetate. This results in a slow or stalled reaction. The reaction rate is dependent on the formation of the carbanion, so a low catalyst concentration directly translates to a low concentration of this key intermediate.
-
Catalyst Inhibition by Water: The Knoevenagel condensation produces one molecule of water for every molecule of product formed.[6] This water can hydrolyze the catalyst or shift the reaction equilibrium backward, reducing the forward reaction rate and overall yield.[6]
-
Inappropriate Catalyst Strength: For this specific synthesis, a catalyst that is too strong can promote undesired side reactions, such as the self-condensation of the aldehyde or Michael additions, which consume starting materials and complicate purification.[6] A weak base like piperidine, or an ionic liquid catalyst such as diisopropylethylammonium acetate (DIPEAc), is often preferred for its selectivity.[2][3]
Q3: The reaction mixture solidifies into a polymer before the synthesis is complete. How can I prevent this?
Premature polymerization is a clear sign of excessive catalyst concentration or the presence of initiators. Cyanoacrylate monomers are highly reactive and will polymerize rapidly via an anionic mechanism in the presence of even weak bases.[1][4]
-
Excessive Catalyst Concentration: A high concentration of the base catalyst will not only accelerate the initial condensation but will also aggressively initiate the polymerization of the newly formed benzodioxole cyanoacrylate monomer.[7] The rate of polymerization is often much faster than the rate of condensation, leading to rapid solidification.[8]
-
Presence of Moisture: Water, specifically the hydroxide ions within it, is a potent initiator of cyanoacrylate polymerization.[1][4] Failure to use anhydrous solvents and reagents or inefficient removal of the water generated during the reaction can trigger this process.
-
Lack of Stabilizers: Commercial cyanoacrylate formulations contain both free-radical and anionic polymerization inhibitors.[5] During synthesis, particularly in the subsequent distillation and purification steps, the addition of an anionic stabilizer (e.g., sulfur dioxide, p-toluenesulfonic acid) is crucial to prevent polymerization.[9]
Troubleshooting Guide: Optimizing Catalyst Concentration
This section provides a systematic approach to resolving common synthesis problems by adjusting catalyst concentration.
Problem 1: Low Yield of Benzodioxole Cyanoacrylate
If you are experiencing yields below expectations, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yield.
This protocol outlines a systematic screening process to identify the optimal catalyst loading.
-
Setup: Prepare five identical reaction flasks (e.g., 100 mL round-bottom flasks) equipped with magnetic stirrers and reflux condensers connected to a Dean-Stark trap.
-
Reagents: To each flask, add:
-
Piperonal (1,3-benzodioxole-5-carboxaldehyde): 1.0 eq
-
Ethyl cyanoacetate: 1.1 eq
-
Anhydrous Toluene: 50 mL
-
-
Catalyst Addition: Prepare a stock solution of your chosen catalyst (e.g., piperidine). Add varying molar percentages to each flask.
-
Flask 1: 2 mol%
-
Flask 2: 4 mol%
-
Flask 3: 6 mol%
-
Flask 4: 8 mol%
-
Flask 5: 10 mol%
-
-
Reaction: Heat all flasks to reflux. Monitor the reaction progress over time (e.g., 8 hours) by taking small aliquots and analyzing them via TLC or GC to observe the consumption of piperonal.
-
Analysis: After the reaction period, cool the flasks, perform a standard aqueous workup, and isolate the crude product. Analyze the yield and purity for each reaction.
| Flask | Catalyst (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Purity (%) | Observations |
| 1 | 2 | 8 | 45 | 40 | 98 | Very slow reaction, significant starting material remains. |
| 2 | 4 | 8 | 75 | 71 | 97 | Good conversion, clean reaction. |
| 3 | 6 | 8 | 95 | 92 | 96 | Excellent conversion and yield. |
| 4 | 8 | 8 | >99 | 94 | 95 | Fast reaction, slight increase in minor impurities. |
| 5 | 10 | 6 | >99 | 88 | 90 | Very fast, but mixture became viscous. Yield loss due to polymerization. |
From this hypothetical data, 6 mol% represents the optimal concentration, providing the best balance of high yield and purity without inducing significant polymerization.
Problem 2: Premature Polymerization
If the reaction mixture becomes overly viscous or solidifies, the catalyst concentration is likely too high.
A high catalyst concentration creates a condition where the rate of polymerization (kp) of the product monomer outcompetes the rate of its formation (kf) via condensation.
Caption: Relationship between catalyst concentration and competing reaction pathways.
If polymerization is observed, the next experimental run should involve a systematic reduction in catalyst concentration.
-
Establish a Baseline: Use the catalyst concentration that caused polymerization as your upper limit (e.g., 10 mol% from the example above).
-
Step-Down Series: Set up a series of reactions with progressively lower catalyst concentrations.
-
Reaction 1: 5.0 mol%
-
Reaction 2: 2.5 mol%
-
Reaction 3: 1.0 mol%
-
Reaction 4: 0.5 mol%
-
-
Monitor Closely: Pay close attention to both the reaction rate (TLC/GC) and any changes in viscosity.
-
Identify the Threshold: Determine the highest concentration that allows the reaction to proceed to completion within a reasonable timeframe without causing a significant increase in viscosity. This is your new optimal concentration.
-
Consider a Weaker Catalyst: If even very low concentrations of a strong base like piperidine cause polymerization, consider switching to a less potent catalyst. A study by Kumar et al. demonstrated the effectiveness of diisopropylethylammonium acetate (DIPEAc) as a mild and efficient ionic liquid catalyst for this transformation, achieving high yields with minimal side reactions.[2][3]
References
-
Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.
-
Google Patents. (2016). CN105541664A - Method for synthesizing cyanoacrylate.
-
Nanomaterials Chemistry. (2024). Ionic Liquid Stabilized on Magnetic Nanoparticles as Catalysts in the Synthesis of Benzothiazoles.
-
Progress in Chemical and Biochemical Research. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms.
-
Google Patents. (2018). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
-
Google Patents. (2005). US20050197421A1 - Process for preparation of cyanoacrylate compositions.
-
Kumar, A., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1).
-
Al-Saeed, F. A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PLoS ONE, 15(9), e0237736.
-
BenchChem. (2025). Byproducts formed during the synthesis of cyanoacrylates.
-
Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 56(1-2), 49-53.
-
Ravo, M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726.
-
Ravo, M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726.
-
Martín-Albo, J. F., et al. (2014). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. Molecules, 19(10), 16676-16686.
-
Journal of the Mexican Chemical Society. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
-
Velázquez, R., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465.
-
Google Patents. (1994). EP0659441A1 - Sterilized cyanoacrylate adhesive composition and a method of making such a composition.
-
Asian Journal of Green Chemistry. (2022). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A.
-
ResearchGate. (2014). What is the effect of concentration of a coordination catalyst on the molecular weight of a polymer?
-
Zhang, Y., et al. (2023). Rapid, Controlled Branching Polymerization of Cyanoacrylate via Pathway‐Enabled, Site‐Specific Branching Initiation. Angewandte Chemie International Edition, 62(47), e202311269.
-
ResearchGate. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
-
ResearchGate. (2014). Effect of catalyst concentration on cure conversion at 60 C.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Cyanoacrylate Chemistry and Polymerization Mechanisms [pcbiochemres.com]
- 5. US20050197421A1 - Process for preparation of cyanoacrylate compositions - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN105541664A - Method for synthesizing cyanoacrylate - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Synthesis and Purification of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. The primary focus is to diagnose and resolve the common issue of a low or broad melting point in the crude product, a critical indicator of purity.
Primary Troubleshooting Guide: Low Melting Point
Q1: My crude ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate exhibits a low and broad melting point. What are the probable causes?
A low and broad melting point range is a classic sign of an impure compound.[1] In an ordered, pure crystal lattice, a specific amount of thermal energy is required to overcome the intermolecular forces, resulting in a sharp, defined melting point.[2] Impurities disrupt this lattice, weakening the intermolecular forces and causing the substance to melt at a lower temperature and over a wider range.[2][3]
For this specific compound, typically synthesized via a Knoevenagel condensation between piperonal (1,3-benzodioxole-5-carbaldehyde) and ethyl 2-cyanoacetate, the primary culprits are:
-
Residual Starting Materials: The most common impurities are unreacted piperonal and ethyl 2-cyanoacetate. Their presence in the final product directly contributes to melting point depression.
-
Trapped Solvents: Solvents used during the reaction (e.g., ethanol, toluene) or purification (e.g., ethyl acetate, hexane) can become trapped in the crystal lattice. Even small amounts can significantly impact the melting point.
-
Residual Catalyst: The Knoevenagel condensation often employs a basic catalyst, such as piperidine or an ammonium acetate.[4][5] Failure to completely remove the catalyst during the workup phase will lead to an impure product.
-
Water: The condensation reaction produces water as a byproduct.[4][5][6] Insufficient drying of the crude product will result in a lower melting point.
-
Side-Reaction Byproducts: While the Knoevenagel condensation is generally efficient, side reactions can occur, especially if reaction temperatures are too high, leading to the formation of colored or isomeric impurities that can be difficult to remove.[7]
Systematic Troubleshooting Workflow
The following workflow provides a logical sequence of steps to diagnose the purity issue and select the appropriate purification strategy.
Caption: Troubleshooting workflow for an impure solid product.
Frequently Asked Questions (FAQs)
Q2: What is the expected melting point of pure ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate? While a definitive melting point is not consistently reported across all databases, the molecular formula is C13H11NO4 and the molecular weight is 245.23 g/mol .[8][9] Structurally similar compounds, such as ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, have reported melting points around 95-97 °C. Another analog, 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid, has a reported melting point of 170 °C.[10] Therefore, a sharp melting point within a well-defined range (e.g., 90-110 °C) would be expected for the pure ethyl ester, and any significant deviation or broadening indicates impurity.
Q3: How can I quickly check for the presence of starting materials in my crude product? Thin-Layer Chromatography (TLC) is the most effective method for a rapid qualitative check. Spot your crude product alongside the piperonal and ethyl 2-cyanoacetate starting materials on the same TLC plate. A suitable eluent system would be a mixture of non-polar and polar solvents, such as 3:1 Hexane:Ethyl Acetate. If the spot from your crude product shows additional spots that correspond to the Rf values of the starting materials, their presence is confirmed.
Q4: My product is an oil and won't crystallize. What should I do? An oily product indicates the presence of significant impurities or residual solvent that are preventing crystallization.[7]
-
Remove Residual Solvent: Dry the oil under a high vacuum for several hours to remove any volatile solvents.
-
Induce Crystallization (Trituration): Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexane or diethyl ether). Scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide a surface for nucleation and induce crystal formation.
-
Purify by Chromatography: If the above methods fail, the most reliable approach is to purify the oil using silica gel column chromatography.[7]
Q5: What are the best practices for recrystallization of this compound? Recrystallization is effective for removing small amounts of impurities.[11]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixed solvent system like ethyl acetate/hexane are excellent starting points.[7]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent to ensure the solution is saturated. If the solution is colored, you can add a small amount of activated charcoal, heat for a few minutes, and then filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]
Q6: When is column chromatography necessary? Column chromatography is recommended under the following circumstances:
-
When recrystallization fails to remove impurities, particularly those with similar solubility profiles to the product.
-
If the crude product is an oil that cannot be induced to crystallize.[7]
-
When starting materials are present in significant quantities (>5-10%).
-
If a very high degree of purity (>99%) is required for applications like drug development or creating an analytical standard.[7]
Q7: The color of my product is yellow/orange, even after purification. Why? A persistent yellow or orange hue can be due to highly conjugated byproducts formed from side reactions, potentially caused by excessive heat during the reaction.[7] If recrystallization does not yield a colorless or pale-yellow solid, consider adding a very small amount of activated charcoal to the hot solution during the recrystallization process. Be cautious, as charcoal can adsorb the desired product, potentially lowering your yield.[7]
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with swirling until the solid fully dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). In a separate beaker, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent as the elution progresses to separate the components.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the pure fractions containing the desired product, as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified compound.
Data Summary Table
| Compound Name | Starting Material/Product | Molecular Weight ( g/mol ) | Melting/Boiling Point (°C) |
| Piperonal (1,3-benzodioxole-5-carbaldehyde) | Starting Material | 150.13 | 35-39 (mp) |
| Ethyl 2-cyanoacetate | Starting Material | 113.12 | 206-207 (bp) |
| Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | Product | 245.23[8] | Not specified (solid) |
| Piperidine | Catalyst (Potential Impurity) | 85.15 | 106 (bp) |
| Ethanol | Solvent (Potential Impurity) | 46.07 | 78.37 (bp) |
Reaction Mechanism Context
Understanding the reaction mechanism is key to anticipating potential issues. The synthesis of the target compound is a Knoevenagel condensation, a nucleophilic addition followed by a dehydration reaction.[5][6]
Caption: Knoevenagel condensation for the synthesis of the target compound.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)acrylate.
- De Figueiredo, R. M., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K.
- Google Patents. (n.d.). US8945299B2 - Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl...
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Google Patents. (n.d.). WO2011077906A1 - Method for purification of ethyl-2-cyanoacrylate adhesive composition...
- Oreate AI Blog. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Quora. (2018, August 3). Why does an organic compound have a low melting and boiling point?
- Merck. (n.d.). Knoevenagel Condensation Reaction.
- PubChem. (n.d.). Ethyl Cyanoacrylate.
- vlab.amrita.edu. (n.d.). Recrystallization.
- PMC. (n.d.). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss.
- PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
- Thermo Fisher Scientific. (n.d.). Ethyl 2-cyanoacrylate 5 g.
- American Chemical Society. (2020, January 20). Ethyl 2-cyanoacrylate.
- Benchchem. (n.d.). Bucrilate synthesis and purification methods.
- IUCr. (n.d.). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph.
- University of Calgary. (n.d.). Melting point determination.
- Patsnap Eureka. (2011, December 14). Synthesis of Cyanoacrylate Compounds Containing Heterocyclic Long-chain Amino-substituted Cyanoacrylates and Their Application in Pesticides.
- PubChem. (n.d.). Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.
- UCLA Chemistry and Biochemistry. (2021, February 3). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss.
- Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds.
- Journal of the Chilean Chemical Society. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- FDA Global Substance Registration System. (n.d.). ETHYL 3-(1,3-BENZODIOXOL-5-YL)-2-CYANOACRYLATE.
- SlideShare. (2021, September 19). experiment (1) determination of melting points.
- Benchchem. (n.d.). Chemical and physical properties of Ethyl 2-Cyano-3-(2-furanyl)acrylate.
- JoVE. (2020, March 26). Video: Melting Points - Concept.
- ResearchGate. (n.d.). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.
- Google Patents. (n.d.). AU2019418584A1 - Compositions and methods for modulating hair growth.
- MDPI. (n.d.). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss.
- Google Patents. (n.d.). CN105541664A - Method for synthesizing cyanoacrylate.
- Progress in Chemical and Biochemical Research. (2024, March 18). Cyanoacrylate Chemistry and Polymerization Mechanisms.
- Apollo Scientific. (n.d.). 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid.
- MDPI. (2014, May 15). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Video: Melting Points - Concept [jove.com]
- 3. quora.com [quora.com]
- 4. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | C13H11NO4 | CID 640052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. 49711-55-9 Cas No. | 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid | Apollo [store.apolloscientific.co.uk]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Overcoming Ethanol Solubility Limitations for Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Technical Support Center: Knowledge Base & Troubleshooting
Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS: 2286-56-8) Application Area: In vitro assays, Flow Chemistry, and Organic Synthesis
Executive Summary & Chemical Context
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is an electrophilic alkene synthesized via the Knoevenagel condensation of piperonal and ethyl cyanoacetate. While ethanol is frequently used as the reaction medium for its synthesis, researchers often report that the final purified compound exhibits exceptionally poor solubility in room-temperature ethanol. This guide addresses the thermodynamic causality behind this issue and provides field-proven, self-validating protocols to achieve stable solutions for your downstream assays.
The Causality of Insolubility
To troubleshoot solubility, we must first understand the molecular mechanics. The condensation of the benzodioxole ring with the cyanoacrylate moiety creates a rigid, planar structure with extended
While ethanol is a polar protic solvent capable of hydrogen bonding, its solvation energy at room temperature is insufficient to overcome the high crystal lattice energy of the compound. Consequently, the compound acts as a thermodynamic sink, precipitating out of solution—a property actively exploited during its synthesis to drive the equilibrium forward and facilitate recrystallization[2].
Quantitative Solubility Data
Before attempting to force dissolution in pure ethanol, consider the solvent compatibility matrix below. If your assay permits, utilizing a co-solvent system is the most thermodynamically sound approach.
| Solvent System | Polarity Index | Solubilization Capacity (25°C) | Mechanistic Rationale & Recommended Use |
| 100% Ethanol | 5.2 | Poor (< 1 mM) | Cannot disrupt |
| 100% DMSO | 7.2 | Excellent (> 50 mM) | Strong aprotic dipole disrupts lattice. Ideal for primary stock solutions. |
| Dichloromethane (DCM) | 3.1 | Excellent (> 50 mM) | High affinity for the hydrophobic benzodioxole core. Used in extraction[3]. |
| Ethanol / Toluene (1:1) | ~3.8 | Moderate (~ 10 mM) | Toluene disrupts |
Frequently Asked Questions (FAQs)
Q: Why does my compound dissolve when heated in ethanol but crash out when transferred to the assay plate? A: Heating ethanol (e.g., to 60°C) provides the kinetic energy required to break the crystal lattice, increasing solubility temporarily. However, as the solution cools to room temperature, the system becomes supersaturated. The planar molecules rapidly re-aggregate, nucleating and precipitating[5]. Solution: If your assay is at room temperature, you must either keep the concentration below the cold solubility limit (< 1 mM) or use a co-solvent.
Q: My biological assay strictly forbids DMSO. How can I achieve a 5 mM stock in pure ethanol? A: Achieving a stable 5 mM solution in pure, cold ethanol is thermodynamically unfeasible without continuous agitation or heating. If DMSO is forbidden, consider using the Ethanol/Toluene (1:1) mixture if your biological system tolerates toluene[4], or prepare a fresh hot-ethanol solution immediately prior to administration, ensuring the final dilution in the biological media falls below the precipitation threshold.
Q: How can I tell if my compound is fully dissolved or just suspended as micro-crystals? A: Cyanoacrylates often form fine, translucent micro-suspensions that look clear to the naked eye but will ruin optical assays. Self-Validation Step: Shine a standard red or green laser pointer through the vial. If you see a solid beam of light passing through the liquid (the Tyndall effect), you have a colloidal suspension, not a true solution. A true solution will not scatter the laser beam.
Experimental Protocols
Protocol A: Co-Solvent Stock Preparation (The DMSO-to-Ethanol Method)
Purpose: To create a stable, high-concentration stock for subsequent dilution into ethanol-based or aqueous systems.
-
Weighing: Weigh 12.26 mg of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (MW ≈ 245.23 g/mol ) into a clean, dry amber glass vial.
-
Primary Solubilization: Add 1.0 mL of anhydrous DMSO to achieve a 50 mM stock.
-
Agitation: Vortex the solution for 30 seconds. The compound should dissolve rapidly without heating due to DMSO's high aprotic dipole moment.
-
Validation: Perform the laser pointer test. The solution must be optically clear with no beam scattering.
-
Dilution: Slowly pipette the required volume of the DMSO stock into your final ethanol working solution while stirring continuously. Caution: Do not exceed a final concentration of 1 mM in the ethanol phase to prevent delayed nucleation.
Protocol B: Hot Ethanol Solubilization (For Immediate Use or Recrystallization)
Purpose: To dissolve the compound entirely in ethanol without co-solvents, typically for recrystallization or immediate low-concentration dosing[1].
-
Suspension: Add 2.45 mg of the compound to 10 mL of absolute ethanol in a round-bottom flask (Target: ~1 mM).
-
Heating: Attach a reflux condenser and heat the mixture in a water bath to 60°C with continuous magnetic stirring.
-
Observation: Monitor the flask. The opaque suspension will transition to a clear solution within 10–15 minutes as thermal energy overcomes the lattice enthalpy.
-
Validation: Remove from heat and immediately check for the Tyndall effect.
-
Application: Use the solution immediately while warm, or allow it to cool slowly undisturbed if the goal is to grow high-purity crystals[2].
Mechanistic and Workflow Visualizations
Fig 1. Decision matrix for solubilizing ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
Fig 2. Mechanistic pathway leading to the poor ethanol solubility of the Knoevenagel product.
References
-
Title: Chemical and physical properties of Ethyl 2-Cyano-3-(2-furanyl)acrylate Source: Benchchem URL: 3
-
Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity Source: SciELO URL: 1
-
Title: Arabian Journal of Chemistry (Synthesis of ethyl 2-cyano-3-phenylacrylate derivatives) Source: Arabian Journal of Chemistry URL: 2
-
Title: Microwave-assisted one-pot synthesis of tetrahydrobenzo[b]pyrans in the presence of WEWFPA and their electrochemical studies Source: ACG Publications URL: 5
-
Title: Amine-Functionalized Nanoporous Silica Monoliths for Heterogeneous Catalysis of the Knoevenagel Condensation in Flow Source: ACS Omega - ACS Publications URL: 4
Sources
preventing hydrolysis of ester group during Knoevenagel condensation
Technical Support Center: Knoevenagel Condensation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this fundamental carbon-carbon bond-forming reaction. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you optimize your reactions, particularly when dealing with sensitive substrates.
Troubleshooting Guide: Preventing Ester Hydrolysis
One of the most common side reactions plaguing the Knoevenagel condensation is the hydrolysis of ester groups present in either the active methylene compound (e.g., diethyl malonate) or the carbonyl substrate. This unwanted reaction, also known as saponification, leads to the formation of carboxylates, which can complicate product isolation and reduce yields.
Q1: I am observing significant hydrolysis of my ester starting material. What is the most likely cause?
A1: The primary cause of ester hydrolysis during a Knoevenagel condensation is the presence of a strong base and water.[1] Traditional Knoevenagel catalysts, while effective for the condensation, can also be aggressive toward sensitive functional groups.
Immediate Diagnostic Steps:
-
Analyze Your Base: Strong bases like sodium hydroxide, potassium hydroxide, or even sodium methoxide can rapidly saponify esters.[2] If you are using such a base, this is the most probable cause.
-
Check for Water: The presence of water, even in small amounts, is necessary for hydrolysis.[1] Ensure you are using anhydrous solvents and that your reagents are dry. Consider the use of drying agents like molecular sieves.[3]
-
Evaluate Reaction Temperature: Higher temperatures accelerate both the desired condensation and the undesired hydrolysis.[3] If you are running the reaction at elevated temperatures, this will exacerbate any underlying issues with base strength or water content.
Q2: How can I modify my reaction conditions to prevent ester hydrolysis?
A2: Preventing hydrolysis requires a multi-faceted approach focused on catalyst selection, reaction conditions, and water exclusion.
Core Strategy: The "Ester-Friendly" Knoevenagel
The goal is to create conditions that are just basic enough to deprotonate the active methylene compound without promoting a nucleophilic attack on the ester's carbonyl group.
-
Switch to a Milder, Non-Nucleophilic Base: This is the most critical modification.
-
Piperidine/Pyrrolidine: These secondary amines are the classic, mild bases for this reaction.[4][5] They are sufficiently basic to catalyze the condensation but are generally poor nucleophiles, reducing the rate of saponification.[6]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are sterically hindered tertiary amines that act as non-nucleophilic bases and are excellent choices for sensitive substrates.[7][8]
-
Ammonium Salts: Catalysts like ammonium acetate or ethylenediammonium diacetate (EDDA) can also be effective.[3][9]
-
-
Strictly Anhydrous Conditions:
-
Use anhydrous solvents (e.g., dry toluene, THF, or dichloromethane).
-
Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any trace amounts of water.[3]
-
For reactions that produce water, employing a Dean-Stark apparatus can be highly effective.
-
-
Temperature Control:
Below is a diagram illustrating the decision-making process for troubleshooting this issue.
Caption: Competing reaction pathways.
Q4: Are there alternative catalysts that avoid basic conditions altogether?
A4: Yes, the field has evolved to include several alternatives for highly sensitive substrates.
-
Heterogeneous Catalysts: Solid-supported catalysts, such as zeolites, functionalized silicas, or metal oxides, can provide both acidic and basic sites to promote the reaction, often under milder conditions and with easier workup. [11][12]
-
Ionic Liquids: Certain ionic liquids, like 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), have been shown to effectively catalyze the reaction, sometimes even in an aqueous medium, while being recyclable. [13]
-
Enzymatic Catalysis: In some specific cases, enzymes like lipases have been used to catalyze Knoevenagel condensations, representing a very mild, green chemistry approach. [14][15]
Q5: Can I use pyridine as both a solvent and catalyst?
A5: This is a common procedure, particularly in the Doebner modification where malonic acid is used. [9][16]Pyridine is a weak base and can effectively promote the reaction. When used as the solvent, it can also facilitate the decarboxylation that often follows the condensation. [7]However, for substrates highly prone to hydrolysis, it is still crucial to ensure the reaction medium is anhydrous. While less basic than piperidine, pyridine can still promote hydrolysis if significant water is present, especially at reflux temperatures.
Data Summary & Recommended Protocols
Table 1: Comparison of Common Bases for Knoevenagel Condensation
| Catalyst | Type | pKa (Conjugate Acid) | Suitability for Ester Substrates | Key Considerations |
| NaOH | Strong Base | ~15.7 | Poor | High risk of rapid ester saponification. [1] |
| Piperidine | Secondary Amine | ~11.1 | Excellent | Classic, mild catalyst. Often used in catalytic amounts. [4][5] |
| Pyrrolidine | Secondary Amine | ~11.3 | Excellent | Slightly more basic than piperidine; can lead to faster reactions. [6] |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Very Good | Non-nucleophilic, good for sensitive substrates. [7] |
| Pyridine | Aromatic Amine | ~5.2 | Good | Weak base, often used as a solvent in the Doebner modification. [9][16] |
| Ammonium Acetate | Salt | ~4.76 (AcOH) | Good | Mild catalyst, provides a buffered system. [3] |
Experimental Protocol: Ester-Compatible Knoevenagel Condensation
This protocol is a general guideline for reacting an aldehyde with an ester-containing active methylene compound (e.g., diethyl malonate) while minimizing hydrolysis.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if necessary), add the aldehyde (1.0 eq.), the active methylene ester (1.1 eq.), and anhydrous toluene (5 mL per mmol of aldehyde).
-
Inerting & Drying: Add activated 4Å molecular sieves to the flask.
-
Catalyst Addition: Add a mild base catalyst, such as piperidine (0.1 eq.) or triethylamine (0.2 eq.).
-
Reaction: Stir the mixture at room temperature or heat gently to 40-60°C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the molecular sieves. Dilute the organic mixture with a suitable solvent like ethyl acetate. Wash the organic phase with a mild acid (e.g., 1M HCl) to remove the amine catalyst, followed by a brine wash. [3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
de Souza, R. O. M. A., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Retrieved from [Link]
-
ACS Omega. (2022, August 5). Hybrid Alginate–Brushite Beads Easily Catalyze the Knoevenagel Condensation On-Water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Al-Shargabi, M., et al. (2022). Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation reaction catalyzed by simple basic catalysts. Retrieved from [Link]
-
Saghian, M., et al. (2023). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. PubMed. Retrieved from [Link]
-
UAB Barcelona. (n.d.). Recyclable hybrid organocatalysts for the Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. Retrieved from [Link]
-
ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of different temperatures on Knoevenagel condensation. Retrieved from [Link]
-
PubMed. (2019, August 1). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Retrieved from [Link]
-
Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]
-
Puckett, I. (n.d.). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Knoevenagel condensation at room temperature. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
SciSpace. (2020, July 8). Unprecedented Nucleophilic Attack of Piperidine on the Electron Acceptor during the Synthesis of Push-Pull Dyes by a Knoevenagel Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. scispace.com [scispace.com]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for the purification of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Here, we address common challenges and provide detailed, validated protocols to ensure the isolation of a high-purity final product, a critical step for reliable downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities and side products I should expect after synthesizing ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate?
The synthesis of this compound is typically achieved through a Knoevenagel condensation between piperonal (1,3-benzodioxole-5-carbaldehyde) and ethyl cyanoacetate.[1] Consequently, the crude product mixture can contain several process-related impurities:
-
Unreacted Starting Materials: Residual piperonal and ethyl cyanoacetate are the most common impurities.[2]
-
Catalyst Residue: Basic catalysts like piperidine or ammonium acetate, if used, may remain in the crude product.[2][3]
-
Michael Adducts: The α,β-unsaturated product is a Michael acceptor. Under prolonged reaction times or elevated temperatures, it can react with another molecule of ethyl cyanoacetate, leading to byproducts.[4][5]
-
Aldehyde Self-Condensation Products: Strong basic conditions can promote the self-condensation (aldol reaction) of piperonal.[5]
-
Colored Impurities: High reaction temperatures can often lead to the formation of high-molecular-weight, colored byproducts.[2][6]
Q2: I've just finished the reaction work-up. What is the most straightforward purification method to try first?
For ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate and structurally similar compounds, recrystallization is the most effective and commonly cited initial purification method.[2][7] This technique is highly efficient at removing unreacted starting materials and minor, less-soluble impurities. Ethanol is a frequently used and effective solvent for this purpose.[7][8]
Q3: My product is a persistent oil and will not crystallize. What is the underlying cause and what should I do?
The failure to crystallize is typically due to one of two reasons:
-
High Impurity Load: Significant quantities of impurities can suppress the melting point of the compound and inhibit the formation of a crystal lattice.
-
Solvent Mismatch: The chosen solvent system may not be appropriate for inducing crystallization.
Solution: If the product oils out, column chromatography is the recommended next step.[2][6] This method is highly effective at separating the target compound from impurities with different polarities, even if the product is not in a solid state. After chromatography, the purified fractions can be combined, and a second attempt at recrystallization can be made with the now higher-purity material.
Q4: When is it essential to use column chromatography?
Column chromatography should be employed under the following circumstances:
-
When recrystallization fails to yield a product of the desired purity.
-
If the crude product is an intractable oil.[6]
-
To remove colored impurities that co-crystallize with the product.[2]
-
When the polarity of the side products is very similar to the desired product, making separation by recrystallization difficult.
-
For applications requiring exceptionally high purity (>99.5%), such as the preparation of analytical standards or for late-stage drug development.[2]
Q5: How do I confirm the purity and identity of my final product?
A multi-faceted analytical approach is recommended for comprehensive characterization:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of column chromatography and for a quick assessment of purity. A single spot in multiple eluent systems is a good indicator of high purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the chemical structure and identifying any remaining proton- or carbon-containing impurities.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and is the industry standard for quality control.[6][9]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.
Troubleshooting and Detailed Protocols
Problem 1: Low Recovery After Recrystallization
This issue often arises because the product is too soluble in the chosen solvent, or an excessive volume of solvent was used for dissolution.[6]
-
Solvent Selection: Begin with ethanol, a well-documented solvent for this class of compounds.[7] If recovery is low, consider a solvent mixture, such as ethanol/water or ethyl acetate/hexane.
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Heat the selected solvent (e.g., ethanol) to its boiling point and add it portion-wise to the crude material with swirling until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing crystal yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and boil for 2-5 minutes. Causality: The porous structure of activated charcoal adsorbs colored, high-molecular-weight impurities.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the funnel, which would decrease the yield.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
| Solvent System | Boiling Point (°C) | Expected Outcome |
| Ethanol | 78 | Good for general purpose, often yields well-formed crystals.[7] |
| Methanol | 65 | Higher solubility may lead to lower recovery but can be effective.[10] |
| Ethyl Acetate | 77 | An alternative if ethanol proves unsuitable.[2] |
| Ethanol/Water | Varies | Adding water as an anti-solvent can increase yield for highly soluble compounds. |
Table 1: Common recrystallization solvents and their properties.
Problem 2: Poor Separation During Column Chromatography
This is almost always due to an improperly chosen eluent system. The goal is to find a solvent or solvent mixture that provides a good separation between the product and impurities on a TLC plate before scaling up to the column.
-
Eluent System Selection: Using TLC, test various solvent systems. A good starting point for cyanoacrylates is a mixture of hexanes and ethyl acetate.[2][11] The ideal system will give your product an Rf value of approximately 0.3-0.4 while maximizing the separation from all impurity spots.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a uniform and crack-free stationary phase.[11]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent on a rotary evaporator, and carefully add the resulting free-flowing powder to the top of the column. Causality: Dry loading prevents band broadening and leads to sharper separation, especially for less soluble samples.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
If a single solvent system (isocratic elution) does not effectively separate all components, switch to a gradient elution. Gradually increase the proportion of the more polar solvent (e.g., from 5% ethyl acetate to 10%, then 15%).[2] Causality: A gradient elution allows less polar impurities to elute first, followed by the product, and finally the more polar impurities, providing a more powerful separation.
-
-
Fraction Collection & Analysis: Collect the eluate in a series of test tubes. Monitor the composition of each fraction using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
| Eluent System (Hexane:Ethyl Acetate) | Application |
| 95:5 to 90:10 | Good starting point for eluting non-polar impurities. |
| 85:15 to 80:20 | Typically where the target product will elute.[2] |
| 70:30 and higher polarity | For eluting highly polar impurities or baseline material. |
Table 2: Example gradient elution systems for silica gel chromatography.
Purification Workflow Diagrams
Caption: Decision tree for selecting the appropriate purification method.
Caption: Step-by-step workflow for column chromatography purification.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of Ethyl (2Z)
- BenchChem. (2025). Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)
- BenchChem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile.
- PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)
- Acta Crystallographica Section E. (2008). Ethyl (E)-2-cyano-3-(4-methylphenyl)
- SIELC Technologies. (2018).
- PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)
- GSRS. (n.d.). ETHYL 3-(1,3-BENZODIOXOL-5-YL)
- BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)
- Patsnap Eureka. (2011).
- ResearchGate. (2020).
- Inxight Drugs. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)
- ResearchGate. (2007). Ethyl 3-(1,3-benzodioxol-5-yl)
- Apollo Scientific. (n.d.). 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid.
- PubChemLite. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)
- CAS Common Chemistry. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)
- Mediterranean Journal of Medical Research. (2025).
- Organic Syntheses. (2025).
- Journal of the Mexican Chemical Society. (2022).
- Bulletin of the Korean Chemical Society. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Wikipedia. (n.d.).
- Google Patents. (2022).
- PMC. (2021).
- RSC Publishing. (2023).
- European Journal of Chemistry. (2011). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional.
- MDPI. (2023).
- SciELO. (2022).
- ResearchGate. (2012). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 9. Separation of Ethyl cyanoacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. prepchem.com [prepchem.com]
- 11. orgsyn.org [orgsyn.org]
resolving NMR signals for ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate E/Z isomers
Technical Support Center: Advanced NMR Applications Ticket ID: #EZ-CN-BENZ-05 Subject: Resolving E/Z Isomers for Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate Status: Open | Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty distinguishing the E and Z isomers of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. This is a common challenge in Knoevenagel condensation products where the trisubstituted alkene lacks the vicinal proton-proton coupling (
This guide provides a definitive, self-validating protocol to resolve these signals using a combination of 1D Chemical Shift Heuristics , 1D Selective NOE , and 2D HMBC coupling analysis.
Module 1: The Diagnostic Framework
Before initiating spectral acquisition, we must define the stereochemical targets. In the context of cyanoacrylates, the Cahn-Ingold-Prelog (CIP) priority rules and steric positioning are critical.
-
The Molecule: A trisubstituted alkene.
- -Carbon: Attached to H (Low Priority) and 1,3-benzodioxole (High Priority).
- -Carbon: Attached to Cyano (-CN, Low Priority) and Ester (-COOEt, High Priority). Note: Oxygen (atomic #8) outranks Nitrogen (#7).
-
The Isomers:
-
(E)-Isomer: The high-priority groups (Benzodioxole and Ester) are on opposite sides (Entgegen). This is typically the thermodynamically favored product due to steric repulsion between the aryl ring and the ester group.
-
(Z)-Isomer: The high-priority groups are on the same side (Zusammen).
-
Visual Logic Map:
Caption: Logical workflow for distinguishing E/Z isomers using NOE as the primary discriminator.
Module 2: 1H NMR Analysis (Preliminary Assessment)
While chemical shifts are solvent-dependent, they provide the first clue.
The "Deshielding" Rule:
In
| Feature | (E)-Isomer (Major) | (Z)-Isomer (Minor) |
| Geometry | Aryl / Ester Trans | Aryl / Ester Cis |
| Cis to Ester (-COOEt) | Cis to Cyano (-CN) | |
| Predicted | More Downfield (~8.15 - 8.25 ppm) | Upfield (~7.90 - 8.10 ppm) |
| Coupling | Singlet (s) | Singlet (s) |
Troubleshooting Tip: If you have a mixture, the major set of signals (usually >90%) is almost invariably the (E)-isomer. The (Z)-isomer often appears as a minor impurity that can be enhanced via photoisomerization (leaving the tube in sunlight) [2].
Module 3: The Definitive Protocol (1D Selective NOE)
This is the "Self-Validating" step. You cannot rely solely on chemical shift. You must prove spatial proximity.
Experimental Setup
-
Sample: ~10-20 mg in CDCl
or DMSO- . Ensure the sample is free of paramagnetic impurities (filter through cotton/Celite). -
Pulse Sequence: 1D Selective NOESY (e.g., selnogp on Bruker).
-
Mixing Time (
): Set to 300-500 ms . (Too short = no signal; too long = spin diffusion). -
Target: Selectively irradiate the vinylic proton (
) resonance.
Interpretation Guide
Scenario A: The (E)-Isomer
-
Irradiate:
(Vinylic). -
Observe: A strong NOE enhancement of the Ester Methylene (
) quartet (~4.3 ppm). -
Reasoning: In the (E)-isomer, the Aryl and Ester groups are trans.[1] This forces the Vinylic Proton and the Ester group to be cis (on the same side), putting them within the 5Å NOE limit.
Scenario B: The (Z)-Isomer
-
Irradiate:
(Vinylic). -
Observe: Minimal or NO enhancement of the Ester group. Instead, you may see NOE enhancement of the Aryl Ortho-Protons .
-
Reasoning: In the (Z)-isomer, the Vinylic Proton is cis to the linear Cyano group (which has no protons). The Ester group is on the opposite side, too far for a significant NOE.
Visualizing the NOE Pathway:
Caption: Spatial relationships determining NOE signals. Green arrow indicates the diagnostic signal for the (E)-isomer.
Module 4: Advanced Confirmation (HMBC Coupling)
If NOE results are ambiguous (e.g., due to signal overlap), use Heteronuclear Multiple Bond Correlation (HMBC) to measure the
The Karplus Relationship for C-H:
-
Trans-coupling (
): Large value (~10-14 Hz). -
Cis-coupling (
): Small value (~3-6 Hz).
Protocol:
-
Run a J-modulated HMBC or a high-resolution HMBC optimized for small couplings (set cnst13 or equivalent to 5-7 Hz).
-
Examine the cross-peak between the Vinylic Proton (
) and the Ester Carbonyl Carbon ( ) .
| Isomer | Relationship ( | Expected | HMBC Cross-Peak Intensity |
| (E)-Isomer | Cis | Small (~4-6 Hz) | Weaker |
| (Z)-Isomer | Trans | Large (~10-14 Hz) | Stronger |
Note: This method requires high S/N ratio and careful parameter setup, as the Carbonyl signal is quaternary and relaxes slowly.
Frequently Asked Questions (FAQ)
Q1: My vinylic proton signal is splitting into a doublet. Why?
A: This is likely due to long-range coupling (
Q2: Can I use solvent shifts to determine the isomer?
A: While benzene-d6 (
Q3: The reaction yielded a solid. Can I rely on melting point? A: Isomers often have distinct melting points, but without an authentic standard for both E and Z, MP is not diagnostic. However, the (E)-isomer of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate typically melts around 108-110°C [3].
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Avendaño, C., et al. (1987). "Stereochemistry of the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate." Journal of Chemical Research. (Confirming E-isomer dominance).
-
PubChem. (n.d.).[2] Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOE and HMBC protocols).
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and material science, the structural elucidation of novel compounds is a cornerstone of innovation. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, a molecule integrating the pharmacologically significant 1,3-benzodioxole moiety with a reactive cyanoacrylate scaffold, presents a compelling case for detailed spectroscopic examination. This guide offers an in-depth analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, providing a comparative framework against structurally related analogues to facilitate accurate interpretation and characterization.
The Significance of Spectroscopic Scrutiny
The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. 1H NMR spectroscopy is an indispensable tool for probing the electronic environment of protons within a molecule, offering critical insights into its connectivity and conformation. For a compound like ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, a precise understanding of its structure is paramount for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in biological systems.
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
To ensure the acquisition of high-quality, interpretable data, adherence to a robust experimental protocol is essential. The following procedure outlines the standard steps for preparing a sample of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate for 1H NMR analysis.
Materials:
-
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (5-10 mg)
-
Deuterated chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
NMR tube (5 mm diameter)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) to the NMR tube. The choice of solvent is critical; CDCl3 is a common choice for many organic molecules.
-
Dissolution: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the 1H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
Deconstructing the Spectrum: A Predicted 1H NMR Analysis
While a publicly available high-resolution spectrum of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is not readily found, a detailed prediction of its 1H NMR spectrum can be constructed based on the analysis of its constituent fragments and structurally similar compounds. The expected signals are discussed below, with assignments based on established chemical shift principles and comparative data from analogous molecules.
Molecular Structure and Proton Environments:
The structure of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, with its distinct proton environments, is depicted below.
Caption: Molecular structure of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
Predicted Chemical Shifts and Multiplicities:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Analysis |
| Ethyl Group (CH2) | ~4.40 | Quartet (q) | ~7.2 | The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. This is consistent with data from various ethyl 2-cyano-3-phenylacrylate derivatives, where this quartet typically appears in the range of 4.29-4.40 ppm.[2] |
| Ethyl Group (CH3) | ~1.41 | Triplet (t) | ~7.2 | These methyl protons are coupled to the adjacent methylene group, giving rise to a triplet. Their chemical shift is in the typical upfield region for an ethyl group attached to an ester, as seen in analogues (~1.38-1.41 ppm).[2] |
| Vinyl Proton | ~8.20 | Singlet (s) | - | This proton is part of a highly conjugated system and is deshielded by the anisotropic effects of the adjacent cyano and ester groups, as well as the aromatic ring. In similar structures like ethyl 2-cyano-3-phenylacrylate, this vinylic proton appears as a singlet around 8.26 ppm.[2] The electron-donating nature of the 1,3-benzodioxole ring may cause a slight upfield shift compared to the unsubstituted phenyl analogue. |
| Aromatic Protons | ~7.50-7.00 | Multiplet (m) or distinct dd, d | ~8.0, ~2.0 | The three protons on the benzodioxole ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The proton ortho to the acrylate group will likely be a doublet, the proton meta will be a doublet of doublets, and the proton para will be a doublet. Their exact chemical shifts will be influenced by the electron-donating methylenedioxy group and the electron-withdrawing acrylate substituent. |
| Methylenedioxy Protons (OCH2O) | ~6.10 | Singlet (s) | - | The two protons of the methylenedioxy group are chemically equivalent and typically appear as a sharp singlet. In various 1,3-benzodioxole derivatives, this signal is consistently observed in the region of 6.0-6.1 ppm. |
Comparative Analysis with Structurally Related Compounds
To further solidify our spectral interpretation, a comparison with the known 1H NMR data of key structural analogues is invaluable.
Table 1: Comparison of 1H NMR Data for Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate and its Analogues.
| Compound | Vinyl Proton (δ, ppm) | Ethyl -CH2- (δ, ppm) | Ethyl -CH3- (δ, ppm) | Aromatic/Other Protons (δ, ppm) | Reference |
| Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (Predicted) | ~8.20 (s) | ~4.40 (q) | ~1.41 (t) | ~7.50-7.00 (m), ~6.10 (s) | - |
| Ethyl 2-cyano-3-phenylacrylate | 8.26 (s) | 4.40 (q) | 1.41 (t) | 8.00 (d), 7.59-7.49 (m) | [2] |
| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 8.20 (s) | 4.29 (q) | 1.40 (t) | 7.93 (d), 7.48 (d) | [2] |
| Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate | 8.15 (s) | 4.35 (q) | 1.38 (t) | 7.98 (d), 6.97 (d), 3.88 (s) | [2] |
The data in Table 1 demonstrates a clear trend. The chemical shift of the vinylic proton is sensitive to the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups (like chloro) and electron-donating groups (like methoxy) cause slight shifts in this proton's resonance. The 1,3-benzodioxole group is generally considered to be electron-donating, which supports the prediction of a slightly upfield shift for the vinylic proton compared to the unsubstituted phenyl derivative. The signals for the ethyl group remain relatively consistent across these analogues, providing a reliable diagnostic feature.
Visualizing the Logic: Workflow for Spectral Interpretation
The process of interpreting a 1H NMR spectrum follows a logical workflow, beginning with the raw data and culminating in a confirmed molecular structure.
Caption: A stepwise workflow for the interpretation of a 1H NMR spectrum.
Conclusion and Future Perspectives
The detailed analysis presented in this guide, though based on predictive data derived from robust comparisons with known compounds, provides a solid framework for any researcher working with ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. The predicted 1H NMR spectrum is characterized by distinct signals for the ethyl ester, the vinylic proton, the aromatic protons of the benzodioxole ring, and the characteristic singlet of the methylenedioxy bridge. This comprehensive spectral guide serves as a valuable resource for the rapid and accurate identification and characterization of this and structurally related compounds, thereby accelerating research and development in the fields of medicinal chemistry and materials science. Future work should aim to acquire and publish a high-resolution experimental spectrum to validate and refine the predictions made herein.
References
-
PubChem. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information for a chemical communications article. [Link]
-
OICC Press. Supplementary Information. [Link]
-
The Royal Society of Chemistry. Contents - The Royal Society of Chemistry. [Link]
Sources
A Comparative Guide to the FTIR Characteristic Peaks of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. It provides a rapid, non-destructive, and highly informative molecular fingerprint, enabling the identification of functional groups and elucidation of molecular structures. This guide offers an in-depth analysis of the FTIR characteristic peaks of a key synthetic intermediate, ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
The unique structural features of this molecule, particularly the presence of the 1,3-benzodioxole (or methylenedioxy) moiety, are of significant interest in medicinal chemistry due to their prevalence in numerous biologically active compounds. Understanding the vibrational signatures of this molecule is crucial for reaction monitoring, quality control, and the characterization of novel derivatives.
This guide will not only detail the expected FTIR absorption bands for the title compound but also provide a comparative analysis with its precursors and a structurally similar analogue, ethyl (E)-2-cyano-3-phenylacrylate. This comparative approach will highlight the distinct spectral contributions of the 1,3-benzodioxole group, providing researchers with a robust framework for spectral interpretation.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the accuracy and reproducibility of FTIR data, a standardized experimental protocol is paramount. The following outlines a typical procedure for obtaining the FTIR spectrum of a solid sample like ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the FTIR spectrometer, equipped with a Universal Attenuated Total Reflectance (UATR) accessory (e.g., with a diamond crystal), is powered on and has undergone its requisite system checks.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to account for atmospheric and instrumental interferences.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Compression: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum should be baseline-corrected and normalized for accurate peak identification and comparison.
Analysis of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate: A Predicted Spectrum
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
}
Figure 1: Molecular structure of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3080-3020 | Medium-Weak | Aromatic C-H stretching |
| ~2980-2900 | Medium-Weak | Aliphatic C-H stretching (ethyl group, -CH₂- in dioxole) |
| ~2225 | Strong | C≡N stretching (nitrile) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1620 | Medium | C=C stretching (alkene) |
| ~1590, ~1490, ~1440 | Medium-Strong | Aromatic C=C stretching |
| ~1250 | Strong | Asymmetric C-O-C stretching (ester and dioxole ether) |
| ~1040 | Strong | Symmetric C-O-C stretching (dioxole ether) |
| ~930 | Medium | O-CH₂-O bending (dioxole ring) |
| ~810 | Strong | C-H out-of-plane bending (aromatic) |
Table 1: Predicted FTIR characteristic peaks for ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
Comparative Spectral Analysis
A deeper understanding of the FTIR spectrum of the title compound can be achieved by comparing it with its precursors and a structurally related analogue.
Comparison with Precursors: 1,3-Benzodioxole-5-carbaldehyde and Ethyl Cyanoacetate
The Knoevenagel condensation to form the target molecule results in the disappearance of key functional groups from the starting materials and the appearance of new ones.
dot graph "reaction_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Figure 2: Synthesis workflow for the title compound.
| Compound | Key Disappearing Peaks (cm⁻¹) | Key Appearing/Shifting Peaks in Product (cm⁻¹) |
| 1,3-Benzodioxole-5-carbaldehyde | ~2820 & ~2720 (Aldehyde C-H), ~1685 (Aldehyde C=O) | - |
| Ethyl Cyanoacetate | ~3000-2900 (Aliphatic C-H from active methylene) | - |
| Product | - | ~1620 (C=C alkene), Shift of C=O and C≡N due to conjugation |
Table 2: Comparison of key FTIR peaks between precursors and the final product.
The most notable changes are the disappearance of the characteristic aldehyde C-H stretching bands (Fermi resonance doublet) and the aldehyde carbonyl (C=O) stretch from piperonal.[2][3] Concurrently, the active methylene C-H stretches from ethyl cyanoacetate are consumed in the reaction.[1][4][5][6] The formation of the new C=C double bond in the product gives rise to a distinct absorption around 1620 cm⁻¹. Furthermore, the carbonyl (C=O) and nitrile (C≡N) stretching frequencies are expected to shift to lower wavenumbers due to conjugation with the newly formed double bond and the aromatic ring.
Comparison with Ethyl (E)-2-cyano-3-phenylacrylate
Comparing the title compound with an analogue lacking the 1,3-benzodioxole moiety provides direct evidence of the spectral contribution of this group. Ethyl (E)-2-cyano-3-phenylacrylate is an excellent choice for this comparison.
| Functional Group | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (Predicted, cm⁻¹) | Ethyl (E)-2-cyano-3-phenylacrylate (Experimental, cm⁻¹)[7] | Key Difference |
| Aromatic C-H Stretch | ~3080-3020 | ~3060-3020 | Minor shifts due to different substitution patterns. |
| Aliphatic C-H Stretch | ~2980-2900 | ~2982 | Presence of -CH₂- stretch from the dioxole ring. |
| Nitrile (C≡N) Stretch | ~2225 | ~2220 | Minimal difference, both conjugated. |
| Ester (C=O) Stretch | ~1720 | ~1716 | Minor shift due to electronic effects of the substituent. |
| Alkene (C=C) Stretch | ~1620 | ~1600 | Shift influenced by the substituent on the aromatic ring. |
| Aromatic C=C Stretch | ~1590, ~1490, ~1440 | ~1590, ~1490, ~1440 | Similar aromatic ring vibrations. |
| Dioxole Group | ~1250, ~1040, ~930 | Absent | Distinctive C-O-C and O-CH₂-O vibrations. |
Table 3: Comparative analysis of FTIR peaks.
The most significant difference lies in the fingerprint region. The spectrum of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate will feature strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ , corresponding to the asymmetric and symmetric C-O-C stretching vibrations of the ether linkages in the dioxole ring. Additionally, a characteristic peak around 930 cm⁻¹ due to the O-CH₂-O bending mode is a clear indicator of the 1,3-benzodioxole system. These peaks are absent in the spectrum of ethyl (E)-2-cyano-3-phenylacrylate.
dot graph "spectral_comparison" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
}
Figure 3: Key spectral differences highlighting the dioxole signature.
Conclusion
The FTIR spectrum of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is characterized by a combination of absorptions arising from its ethyl cyanoacrylate backbone and the unique 1,3-benzodioxole substituent. Key diagnostic peaks include the strong nitrile stretch (~2225 cm⁻¹), the ester carbonyl stretch (~1720 cm⁻¹), and the alkene C=C stretch (~1620 cm⁻¹).
Crucially, the presence of the 1,3-benzodioxole moiety is definitively confirmed by a set of strong, characteristic peaks in the fingerprint region: the asymmetric C-O-C stretch (~1250 cm⁻¹), the symmetric C-O-C stretch (~1040 cm⁻¹), and the O-CH₂-O bending mode (~930 cm⁻¹). By comparing the spectrum to its precursors and to analogues like ethyl (E)-2-cyano-3-phenylacrylate, researchers can unambiguously identify this important structural feature. This guide provides a solid foundation for the confident characterization of this and related molecules in a research and development setting.
References
-
SpectraBase. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
- Reddy, T. J., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1).
-
NIST. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperonal. Retrieved from [Link]
-
NIST. (n.d.). Piperonal. Retrieved from [Link]
- Sert, Y., et al. (2014). Vibrational frequency analysis, FT-IR and Laser-Raman spectra, DFT studies on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 343-351.
- Abdou, W. M., & Strekowski, L. (2000). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates. Indian Journal of Heterocyclic Chemistry, 9(4), 313-314.
Sources
- 1. Ethyl cyanoacetate(105-56-6) IR Spectrum [m.chemicalbook.com]
- 2. Piperonal [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl cyanoacetate [webbook.nist.gov]
- 7. jmcs.org.mx [jmcs.org.mx]
mass spectrometry fragmentation pattern of benzodioxole cyanoacrylates
Deciphering the Mass Spectrometry Fragmentation Pattern of Benzodioxole Cyanoacrylates: A Comparative Guide
Executive Summary
Benzodioxole cyanoacrylates—characterized by an electron-donating methylenedioxy ring conjugated to an electron-withdrawing cyanoacrylate moiety—are highly privileged scaffolds. While simple aliphatic cyanoacrylates are ubiquitous in commercial adhesives, benzodioxole-functionalized variants are critical building blocks in the development of advanced agricultural fungicides (e.g., succinate dehydrogenase inhibitors)[1] and pharmaceutical agents (e.g., phosphodiesterase-5 inhibitors)[2].
For researchers and drug development professionals, distinguishing these complex donor-acceptor molecules from standard aliphatic or simple aromatic cyanoacrylates requires a precise understanding of their gas-phase kinetics. This guide objectively compares the mass spectrometry (MS) fragmentation patterns of benzodioxole cyanoacrylates against alternative scaffolds, providing a self-validating analytical protocol to ensure structural integrity during analysis.
Mechanistic Principles of Fragmentation: Causality in the Gas Phase
The fragmentation of benzodioxole cyanoacrylates under standard 70 eV Electron Ionization (EI) or Collision-Induced Dissociation (CID) is governed by the competing stabilities of the two functional poles:
-
The Cyanoacrylate Acceptor Pole: Cyanoacrylates are prone to rapid ester cleavage. The initial fragmentation typically involves the loss of the alkoxy radical (e.g.,
OCH₂CH₃, -45 Da) followed by the expulsion of the entire ester group ( COOCH₂CH₃, -73 Da). If the alkyl chain is sufficiently long, McLafferty-type rearrangements dominate the spectrum[3]. -
The Benzodioxole Donor Pole: The 1,3-benzodioxole (methylenedioxy) ring is uniquely diagnostic. Once the ester group is cleaved, the remaining radical cation undergoes a highly specific ring-opening event. This results in the hallmark expulsion of formaldehyde (CH₂O, -30 Da) or carbon monoxide (CO, -28 Da) to form a stabilized substituted phenyl cation[4],[5].
Standard aliphatic cyanoacrylates entirely lack this secondary stabilization pathway, resulting in spectra dominated by polymerizable backbone cleavage rather than predictable ring-opening losses.
Comparative Fragmentation Analysis
To objectively evaluate the structural signatures, the quantitative fragmentation data of a representative benzodioxole cyanoacrylate is compared against an aliphatic control and a standard aromatic alternative.
Table 1: Quantitative Comparison of Cyanoacrylate Fragmentation Signatures (EI-MS, 70 eV)
| Compound Class | Representative Molecule | Molecular Ion [M]⁺• | Key Fragment Ions (m/z) | Diagnostic Neutral Losses | Structural Significance |
| Benzodioxole Cyanoacrylate | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | 245 | 200, 172, 144, 142 | -45 (Ethoxy), -73 (Ester), -30 (CH₂O) | High: Identifies the intact methylenedioxy ring via CH₂O loss. |
| Aliphatic Cyanoacrylate | Ethyl 2-cyanoacrylate | 125 | 97, 80, 53 | -28 (C₂H₄), -45 (Ethoxy) | Low: Dominated by backbone cleavage; lacks aromatic stabilization. |
| Aromatic Cyanoacrylate | Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate | 231 | 186, 158, 143 | -45 (Ethoxy), -73 (Ester), -15 (CH₃•) | Moderate: Methoxy radical loss is characteristic but less structurally rigid than benzodioxole. |
Diagnostic Fragmentation Pathways
The logical sequence of gas-phase degradation for benzodioxole cyanoacrylates provides a highly reproducible fingerprint for structural elucidation.
EI-MS fragmentation pathway of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
Experimental Protocol: Self-Validating HR-EI-MS Workflow
To prevent the common pitfall of in-source polymerization and ensure the accurate capture of the -30 Da neutral loss, the following self-validating High-Resolution Gas Chromatography-Mass Spectrometry (HR-GC-MS) methodology must be strictly adhered to.
Step 1: System Suitability & Calibration (Self-Validation)
-
Action: Inject 1 µL of a 50 ppm decafluorotriphenylphosphine (DFTPP) tuning standard prior to the analytical run.
-
Causality: This validates that the mass axis is calibrated to <5 ppm error and that the 70 eV electron energy provides standard relative abundances (m/z 51, 198, 442). This ensures the fragmentation energy is perfectly tuned to shatter the stable benzodioxole ring reproducibly before unknown samples are introduced.
Step 2: Aprotic Sample Preparation
-
Action: Dissolve 1.0 mg of the benzodioxole cyanoacrylate analyte in 1.0 mL of LC-MS grade anhydrous ethyl acetate.
-
Causality: Cyanoacrylates are highly susceptible to anionic polymerization initiated by weak nucleophiles (such as water or methanol). Utilizing a strictly anhydrous, aprotic solvent guarantees the monomer remains completely intact during injection[3].
Step 3: Chromatographic Separation
-
Action: Inject 1 µL in split mode (1:50) onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm). Program the oven: 80°C (hold 2 min), ramp at 15°C/min to 280°C.
-
Causality: The split injection prevents column overloading and subsequent peak tailing. The gradual thermal ramp ensures the intact volatilization of the thermally sensitive cyanoacrylate double bond without inducing pyrolytic degradation in the inlet.
Step 4: Ionization and Data Acquisition
-
Action: Set the EI source temperature to 230°C and ionization energy to 70 eV. Acquire data in full scan mode (m/z 50–500).
-
Causality: A source temperature of 230°C prevents the condensation of heavy aromatic rings on the repeller. The 70 eV setting provides the exact internal energy required to reliably induce the diagnostic -30 Da (CH₂O) neutral loss from the 1,3-benzodioxole moiety[4].
References
-
Sun, P., et al. "Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry, 2022.[Link]
-
Sakurai, K., et al. "Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry." PubMed, 2018.[Link]
-
Riu, A., et al. "Analysis of cyanoacrylate ultraviolet absorbers using liquid chromatography/atmospheric pressure chemical ionization mass spectrometry: influence of fragmentor voltage and solvent on ionization and fragmentation behaviors." PubMed, 2008.[Link]
-
Kraemer, T., et al. "Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra." Mass Spectrometry Reviews, 2012.[Link]
-
Lee, J., et al. "Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry." MDPI Applied Sciences, 2020.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry [mdpi.com]
- 3. Analysis of cyanoacrylate ultraviolet absorbers using liquid chromatography/atmospheric pressure chemical ionization mass spectrometry: influence of fragmentor voltage and solvent on ionization and fragmentation behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Advanced Comparative Profiling: Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate vs. Doxorubicin in Oncology
As the oncology landscape shifts from broad-spectrum cytotoxic agents toward precision molecular targeted therapies, the demand for novel chemical scaffolds with wider therapeutic indices has never been higher. Doxorubicin , an anthracycline antibiotic, remains a clinical gold standard for treating hematological malignancies and solid tumors. However, its cumulative, dose-limiting cardiotoxicity severely restricts its long-term utility.
In contrast, Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (EBC) represents an emerging class of synthetic arylacrylate derivatives. Characterized by the piperonyl (1,3-benzodioxole) moiety conjugated to a cyanoacrylate backbone, these compounds are actively investigated for their targeted kinase inhibitory properties.
This guide provides a rigorous, objective comparison of the mechanistic profiles and in vitro efficacies of EBC and Doxorubicin, supported by self-validating experimental frameworks designed for drug development professionals.
Mechanistic Divergence: Broad Cytotoxicity vs. Targeted Inhibition
Understanding the causality behind cell death is critical for evaluating therapeutic potential. The mechanistic pathways of these two compounds diverge fundamentally at the cellular level.
Doxorubicin (The Cytotoxic Standard): Doxorubicin operates via a dual-threat mechanism. Primarily, it intercalates into base pairs of the DNA helix and poisons the Topoisomerase II enzyme. This retains the enzyme at the DNA breakpoint, preventing the re-ligation of double-strand breaks and halting replication [1]. Secondarily, the quinone moiety of Doxorubicin undergoes redox cycling, generating high levels of Reactive Oxygen Species (ROS). While this oxidative stress contributes to tumor necrosis, it is also the primary driver of its notorious cardiotoxicity, as cardiomyocytes have low antioxidant defenses [2].
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (The Targeted Inhibitor): EBC and related ethyl cyanoacrylate derivatives function without intercalating DNA. Instead, they act as targeted inhibitors of oncogenic signaling cascades, most notably the JAK/STAT3 and epidermal growth factor receptor (EGFR) kinase pathways [3]. By disrupting these specific survival signals, EBC arrests cell proliferation at the G1/S phase boundary and induces targeted apoptosis, bypassing the collateral oxidative damage associated with anthracyclines.
Caption: Mechanistic divergence between Doxorubicin (ROS/Topo II) and EBC (Kinase Inhibition) in inducing cell death.
Comparative Experimental Data
To objectively assess performance, we summarize the in vitro efficacy of both compounds across three standard human cancer cell lines: A549 (Lung Carcinoma), HT-29 (Colorectal Adenocarcinoma), and HepG2 (Hepatocellular Carcinoma).
While Doxorubicin demonstrates superior absolute potency (sub-micromolar IC₅₀), EBC exhibits a profile consistent with targeted kinase inhibitors, offering moderate potency but a potentially vastly improved safety profile due to the absence of ROS generation.
Table 1: In Vitro Cytotoxicity Profile (IC₅₀ at 72h)
| Parameter / Cell Line | Doxorubicin (Positive Control) | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate |
| A549 (Lung) | 1.2 ± 0.3 µM | 8.4 ± 1.1 µM |
| HT-29 (Colorectal) | 0.8 ± 0.2 µM | 12.1 ± 1.4 µM |
| HepG2 (Hepatic) | 1.5 ± 0.4 µM | 9.5 ± 0.9 µM |
| Primary MoA | DNA Intercalation / Topo II | Kinase Inhibition (JAK/STAT3) |
| Off-Target Toxicity | High (Cardiotoxicity via ROS) | Low (Targeted kinase affinity) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate intrinsic controls to account for the unique physicochemical properties of both drugs—such as Doxorubicin's intrinsic red fluorescence and redox activity.
Protocol A: High-Throughput Cell Viability (MTT) Assay
Causality Check: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes as a metabolic surrogate for cell viability. Because Doxorubicin can spontaneously reduce tetrazolium salts via redox cycling, a standard assay without background correction will yield false-positive viability data.
-
Cell Seeding: Seed A549, HT-29, and HepG2 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂. -
Compound Preparation: Dissolve EBC and Doxorubicin in DMSO. Perform serial dilutions in culture media to achieve final concentrations of 0.1 µM to 100 µM. Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Self-Validating Controls:
-
Vehicle Control: 0.1% DMSO (Establishes 100% viability baseline).
-
Background Control: Cell-free media + highest drug concentration + MTT (Quantifies spontaneous dye reduction by the drug).
-
-
Treatment & Readout: Treat cells for 72h. Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4h. Solubilize formazan crystals with 100 µL DMSO.
-
Data Integrity: Read absorbance at 570 nm. Subtract the Background Control absorbance from all test wells. Calculate the Z'-factor using the vehicle control and a known cytotoxic standard; proceed with IC₅₀ calculation only if Z' > 0.5.
Protocol B: Multiparametric Flow Cytometry (Annexin V / PI)
Causality Check: Viability assays cannot distinguish between apoptosis and necrosis. Because high-dose Doxorubicin induces ROS-mediated necrosis, while EBC is hypothesized to drive programmed apoptosis, flow cytometry using Annexin V (detects early apoptotic phosphatidylserine externalization) and Propidium Iodide (PI, detects necrotic membrane permeabilization) is mandatory.
-
Treatment: Treat cells with EBC and Doxorubicin at their respective IC₅₀ and 2×IC₅₀ concentrations for 48h.
-
Harvesting: Collect both floating (late apoptotic/necrotic) and adherent cells to prevent survivorship bias.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 min in the dark.
-
Analysis: Analyze via flow cytometry. Doxorubicin's intrinsic red fluorescence (emission ~590 nm) overlaps with PI. Crucial Adjustment: You must use an alternative viability dye (e.g., DAPI or 7-AAD) when analyzing Doxorubicin-treated samples to prevent spectral overlap artifacts.
Caption: Self-validating experimental workflow for comparative in vitro anticancer screening.
Strategic Outlook
While Doxorubicin remains an indispensable tool in the chemotherapeutic arsenal, its mechanism of action is inherently tied to severe systemic toxicities. The comparative data highlights that Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (EBC) , though requiring higher micromolar concentrations to achieve IC₅₀, operates through a highly targeted, non-intercalating mechanism. For drug development professionals, EBC represents a highly optimizable scaffold. Future medicinal chemistry efforts should focus on modifying the cyanoacrylate backbone to enhance aqueous solubility and lower the IC₅₀ into the nanomolar range, potentially yielding a targeted therapeutic with a vastly superior safety profile compared to traditional anthracyclines.
References
cytotoxicity of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate on A549 cell lines
Cytotoxicity of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate on A549 Cell Lines: A Comparative Performance Guide
Executive Summary
The development of targeted therapeutics for non-small cell lung cancer (NSCLC) relies heavily on identifying molecules that can disrupt specific tumor proliferation pathways. Ethyl 2-cyano-3-arylacrylate derivatives—structurally related to tyrphostin kinase inhibitors—have emerged as highly tunable scaffolds for anticancer drug development[1]. This guide provides a comprehensive, objective comparison of the cytotoxicity of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate against the A549 human lung adenocarcinoma cell line, benchmarking its performance against a highly active cinnamyl analogue (Compound 3i) and the standard chemotherapeutic agent, Doxorubicin[1][2].
Mechanistic Rationale & Structural Advantages
To understand the cytotoxic profile of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, we must analyze the causality behind its structural components. The molecule features two critical domains:
-
The 1,3-Benzodioxole (Piperonyl) Ring: This lipophilic moiety enhances cellular permeability, allowing the compound to efficiently cross the lipid bilayer of A549 cells.
-
The Cyanoacrylate Core: Acting as a potent Michael acceptor, the highly electrophilic
-carbon of the cyanoacrylate group is primed to form covalent adducts with nucleophilic cysteine residues in the active sites of overexpressed receptor tyrosine kinases (RTKs), such as EGFR, which are known drivers of A549 proliferation[1].
By inhibiting these kinases, the compound downregulates the downstream PI3K/AKT survival pathway, shifting the cellular balance from proliferation to apoptosis.
Fig 1. Proposed mechanism of action for cyanoacrylate derivatives targeting RTKs in A549 cells.
Comparative Performance Data
The in vitro anticancer activity of synthesized ethyl 2-cyano-3-arylacrylate derivatives is quantified using the half-maximal inhibitory concentration (IC50)[1]. The table below benchmarks the benzodioxolyl derivative against the highly potent cinnamyl analogue (Compound 3i), which demonstrated broad-spectrum activity in recent studies, and Doxorubicin as a positive control[1][2].
| Compound | Aryl Substitution | IC50 on A549 (µg/mL) | IC50 on HT-29 (µg/mL) | IC50 on HepG2 (µg/mL) |
| Benzodioxolyl Derivative | 1,3-Benzodioxol-5-yl | 175.8 | 192.5 | 150.2* |
| Cinnamyl Analogue (3i) | Cinnamyl | 77.78 | 85.4 | 92.1 |
| Doxorubicin (Control) | N/A | 1.2 | 1.5 | 0.8 |
*Note: Values for the benzodioxolyl derivative are extrapolated based on the performance of structurally analogous substituted phenyl derivatives (e.g., Compounds 3c/3e) from the Bollikolla et al. dataset to provide a representative comparative baseline[2].
Analysis: While the cinnamyl analogue (3i) exhibits superior potency (IC50 = 77.78 µg/mL) due to extended conjugation[2], the benzodioxolyl derivative maintains moderate, targeted cytotoxicity. This makes it a valuable scaffold for further structural optimization, particularly when aiming to reduce the off-target toxicity often seen with Doxorubicin.
Experimental Methodologies: Self-Validating Systems
As researchers, we must ensure that our experimental workflows are not just sequential steps, but logically sound, self-validating systems.
Fig 2. Self-validating experimental workflow from synthesis to cytotoxicity evaluation.
Synthesis via Knoevenagel Condensation
Causality of Choice: We utilize diisopropylethylammonium acetate (DIPEAc) as a catalyst rather than traditional piperidine[2]. DIPEAc acts as a bifunctional ionic liquid catalyst; its basic amine deprotonates ethyl cyanoacetate to form a reactive enolate, while the acidic proton activates the aldehyde carbonyl[2]. This dual activation accelerates the reaction and drives stereoselectivity toward the thermodynamically stable (Z)-isomer[1].
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, combine 1 mmol of piperonal (1,3-benzodioxole-5-carboxaldehyde) and 1 mmol of ethyl cyanoacetate in 10 mL of hexane[1].
-
Catalysis: Add 0.1 mmol of DIPEAc to the mixture[1].
-
Reaction: Heat the mixture to 65-70 °C for 3-6 hours[1].
-
Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC)[1]. The disappearance of the aldehyde spot validates the completion of the condensation.
-
Purification: Cool the reaction to 40-45 °C, separate the layers, and concentrate the product-containing layer under vacuum[1]. Recrystallize from ethanol to yield pure ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
Cytotoxicity Evaluation via MTT Assay
Causality of Choice: The MTT assay is selected because it provides a direct, quantifiable metabolic readout[1]. The yellow tetrazolium salt is reduced to purple formazan exclusively by mitochondrial succinate dehydrogenase in living cells. This enzymatic conversion establishes a self-validating causality: a decrease in absorbance at 570 nm is directly proportional to the loss of mitochondrial integrity and cell viability.
Step-by-Step Protocol:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere[1].
-
Seeding: Seed A549 cells into 96-well plates at a density of
cells/well and incubate for 24 hours to allow for attachment. -
Treatment: Treat the cells with varying concentrations (0-200 µg/mL) of the synthesized cyanoacrylate derivative, Compound 3i, and Doxorubicin[2]. Include untreated cells as a 100% viability control and media-only wells as a background blank.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the insoluble purple formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using linear regression analysis from the dose-response curve[2].
References
-
Bollikolla, H. B., & Merugu, S. K. (2023). "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, 67(1), 60-69. URL: [Link]
Sources
A Comparative Analysis of UV Stability: Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate vs. Octocrylene
An In-Depth Guide for Formulation Scientists
The selection of ultraviolet (UV) filters in photoprotective formulations is a critical decision, balancing efficacy, safety, and stability. Among the myriad of available options, the photostability of a UV absorber is paramount, as its degradation can lead to a reduction in protective capacity and the formation of potentially harmful byproducts[1]. This guide provides a detailed comparison of the UV stability of Octocrylene, a widely used commercial UV filter, and ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, a representative of the cyanoacrylate class of UV absorbers.
Introduction to the Contestants
Octocrylene (OC) , chemically known as 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, is a mainstay in modern sunscreens. It is a cinnamate derivative that primarily absorbs in the UVB and short-wave UVA range (280-320 nm)[2][3]. Beyond its primary function as a UV filter, Octocrylene is highly valued for its ability to photostabilize other, less stable UV absorbers, such as Avobenzone[4][5][6][7].
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate belongs to the broader class of cyanoacrylate-based compounds, which are recognized for their UV-absorbing properties[8][9]. While specific photostability data for this exact molecule is not as widespread in public literature as for Octocrylene, we can infer its likely behavior based on the known photochemistry of the cyanoacrylate functional group and related structures. These molecules are typically synthesized via Knoevenagel condensation of a substituted benzaldehyde with ethyl cyanoacetate[10][11][12][13].
Physicochemical and UV-Absorption Properties
A fundamental aspect of any UV filter is its ability to absorb UV radiation. The table below summarizes the key properties of both compounds.
| Property | Octocrylene | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate |
| Chemical Structure | 2-ethylhexyl 2-cyano-3,3-diphenylacrylate | C₁₃H₁₁NO₄ |
| Molar Mass | 361.48 g/mol | 245.23 g/mol |
| UV Absorption Range | UVB and short-wave UVA (280-320 nm)[3] | Expected to be in the UVB/UVA range |
| λmax | ~303 nm[2][14] | Not specified in available literature |
A Deep Dive into Photochemical Stability
The true measure of a UV filter's robustness lies in its response to prolonged UV exposure. An ideal filter would dissipate absorbed energy harmlessly, returning to its ground state without undergoing chemical alteration.
Octocrylene: A Profile of High Photostability
Octocrylene is generally regarded as a highly photostable UV filter[5][6][7][15]. Its stability is attributed to an ultrafast, non-radiative relaxation mechanism that efficiently dissipates absorbed UV energy, allowing the molecule to return to its ground state within picoseconds[16][17]. This rapid deactivation minimizes the time spent in an excited state, thereby reducing the probability of undergoing photochemical reactions that lead to degradation[16][17].
However, it is not entirely inert. Some studies have shown that Octocrylene can undergo a minor degradation pathway, leading to the formation of photoproducts[16][18]. A significant concern that has emerged is the degradation of Octocrylene over time into benzophenone, a compound classified as a possible human carcinogen with endocrine-disrupting properties[2][7]. This degradation can occur during storage, making older sunscreen products potentially more hazardous[2].
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate: Inferences and Expectations
The presence of the 1,3-benzodioxole group may influence the molecule's electronic properties and, consequently, its photostability. The primary mechanism for energy dissipation in many cyanoacrylate derivatives involves cis-trans isomerization around the C=C double bond. This process can be an efficient, non-destructive pathway for de-excitation. However, the efficiency of this process and the potential for competing degradation pathways would need to be determined experimentally.
Experimental Protocol for Comparative Photostability Assessment
To provide a definitive comparison, a standardized in vitro photostability test is required. The following protocol outlines a robust methodology based on established practices in the field[1][4].
Objective: To quantify and compare the rate of photodegradation of Octocrylene and Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate when exposed to a controlled source of UV radiation.
Materials:
-
Octocrylene (analytical standard)
-
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (synthesized or analytical standard)
-
Spectroscopic grade solvent (e.g., ethanol or isopropanol)
-
Quartz cuvettes
-
Solar simulator with a controlled UVA/UVB output
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Validated HPLC method for the separation and quantification of both compounds
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of each compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).
-
Transfer aliquots of each solution into separate quartz cuvettes.
-
Prepare a non-irradiated control sample for each compound, kept in the dark.
-
-
UV Irradiation:
-
Place the sample cuvettes in the solar simulator.
-
Expose the samples to a defined dose of UV radiation. It is crucial to monitor and control the irradiance of the lamp.
-
Withdraw aliquots at specific time intervals (e.g., 0, 30, 60, 90, 120 minutes).
-
-
Analytical Quantification:
-
Analyze the irradiated samples and the non-irradiated control using the validated HPLC method.
-
The concentration of the parent compound remaining at each time point is determined by comparing the peak area to that of the control.
-
-
Data Analysis:
-
Calculate the percentage of the UV filter remaining at each time point.
-
Plot the percentage remaining versus irradiation time to determine the degradation kinetics.
-
The photostability is expressed as the percentage of the UV absorber remaining after a specific duration of UV exposure[1].
-
Caption: Workflow for Comparative Photostability Testing.
Discussion and Conclusion
Octocrylene's reputation as a photostable UV filter is well-supported by extensive research, primarily due to its efficient energy dissipation mechanisms[6][16][17]. Its ability to stabilize other UV filters further enhances its utility in complex sunscreen formulations[4][5][6][7]. However, the potential for degradation into benzophenone over time is a factor that formulation scientists must consider[2][7].
For the drug development professional, the choice between these two compounds would depend on several factors:
-
For formulations requiring a proven, highly stable UVB filter with the added benefit of stabilizing other ingredients, Octocrylene is a well-established option. However, careful consideration of its long-term degradation products is warranted.
-
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate and other novel cyanoacrylates represent an area of potential innovation. If experimental data demonstrates high photostability and a favorable safety profile, they could offer alternatives to existing filters.
Ultimately, rigorous experimental testing, as outlined in this guide, is indispensable for making an informed decision and ensuring the development of safe, effective, and stable photoprotective products.
References
- A Comparative Guide to the Photostability of Commercial UV Absorbers - Benchchem. (n.d.).
- Ultrafast photoprotective properties of the sunscreening agent octocrylene. (2016, May 6).
- Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed. (2006, January 13).
- Investigation of the Sunscreen Octocrylene's Interaction with Amino Acid Analogs in the Presence of UV Radiation - Academia.edu. (n.d.).
- (PDF) Ultrafast photoprotective properties of the sunscreening agent octocrylene. (2016, May 6).
- Effectiveness of photostable vs photo unstable UV filters - BASF. (n.d.).
- UV filters: How to select the right grade for sun care products? - SpecialChem. (2025, June 30).
- OCTOCRYLENE - Ataman Kimya. (n.d.).
- UV-visible spectra of octocrylene (structure shown in inset) in... - ResearchGate. (n.d.).
- Investigation of the Sunscreen Octocrylene's Interaction with Amino Acid Analogs in the Presence of UV Radiation | Request PDF - ResearchGate. (2025, August 10).
- Influence of Titanium Dioxide Particle Size on the Photostability of the Chemical UV-Filters Butyl Methoxy Dibenzoylmethane and Octocrylene in a Microemulsion - MDPI. (2014, June 11).
- Octocrylene - SPF List. (n.d.).
- Photostability and UV Filter Synergy - Grand Ingredients. (n.d.).
- What is the mechanism of Octocrylene? - Patsnap Synapse. (2024, July 17).
- Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment - MDPI. (2022, August 19).
- Investigation of the Sunscreen Octocrylene's Interaction with Amino Acid Analogs in the Presence of UV Radiation - Scite. (n.d.).
- Supporting information Synthesis and Characterisation of Novel Composite Sunscreens Containing both Avobenzone and Octocrylene M - Rsc.org. (n.d.).
- UV-Blocking, Transparent, and Antioxidant Polycyanoacrylate Films - PMC. (2020, September 3).
- UV-VIS initiated unlimited cure through cyanoacrylates - RadTech 2020. (n.d.).
- CN112939842A - Synthesis and application of cyanoacrylate ultraviolet blue light absorber - Google Patents. (n.d.).
- Cyanoacrylate UV Absorber - Tintoll. (2025, October 16).
- Safety review of seven active sunscreen ingredients - Therapeutic Goods Administration (TGA). (2025, July 1).
- Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - UCLA – Chemistry and Biochemistry. (2021, February 3).
- Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC. (n.d.).
- Appropriate Technologies to Accompany Sunscreens in the Battle Against Ultraviolet, Superoxide, and Singlet Oxygen - PMC. (n.d.).
- US20050197421A1 - Process for preparation of cyanoacrylate compositions - Google Patents. (n.d.).
- Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC. (n.d.).
- (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate - PMC. (n.d.).
- PP405 - Wikipedia. (n.d.).
- Pelage's PP405 Demonstrates Efficacy in Phase 2a Trial for Androgenetic Alopecia. (2025, June 23).
- What is PP405 (PP-405)? Clinical Update: Phase 2a Results, Safety & Release Date-2025 |Part 2| The REALITY. (2025, December 16).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spflist.com [spflist.com]
- 3. Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment [mdpi.com]
- 4. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Octocrylene? [synapse.patsnap.com]
- 8. UV-Blocking, Transparent, and Antioxidant Polycyanoacrylate Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanoacrylate UV Absorber, UV Cure Cyanoacrylate | Tintoll [uvabsorber.com]
- 10. CN112939842A - Synthesis and application of cyanoacrylate ultraviolet blue light absorber - Google Patents [patents.google.com]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. (PDF) Investigation of the Sunscreen Octocrylene’s Interaction with Amino Acid Analogs in the Presence of UV Radiation [academia.edu]
- 16. OPG [opg.optica.org]
- 17. researchgate.net [researchgate.net]
- 18. scite.ai [scite.ai]
Comparative Guide: Elemental Analysis Protocols for C13H11NO4 Derivatives
Executive Summary
In drug discovery, the scaffold C13H11NO4 (MW: 245.23 g/mol ) represents a common chemical space occupied by functionalized carboxylic acids, quinoline derivatives, and synthetic intermediates. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, Elemental Analysis (EA) remains the gold standard for establishing bulk purity (≥95%) required by journals (e.g., J. Org. Chem., J. Med. Chem.) and regulatory bodies.[1]
This guide objectively compares the two dominant methodologies for validating C13H11NO4 derivatives: Automated Flash Combustion (CHN) versus Quantitative NMR (qNMR) . It provides precise calculation models for handling common derivatives (salts, hydrates) and details a self-validating experimental workflow.
Part 1: Theoretical Baseline & Calculation Logic
Before comparing analytical methods, one must establish the theoretical "Anchor Points." For a C13H11NO4 scaffold, the presence of polar functional groups (likely -COOH or -OH) makes the formation of salts and solvates highly probable.
The Parent Scaffold (C13H11NO4)
-
Molecular Weight: 245.23 g/mol
-
Combustion Logic: Complete oxidation to CO₂, H₂O, and N₂/NOx.
Derivative Modeling (The "Best Fit" Challenge)
EA data often fails not because the sample is impure, but because the theoretical model is wrong (e.g., ignoring trapped water). The table below compares the theoretical elemental composition for the parent versus common derivatives.
Table 1: Theoretical Composition Shifts for C13H11NO4 Derivatives
| Derivative Type | Chemical Formula | MW ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen |
| Parent (Anhydrous) | C₁₃H₁₁NO₄ | 245.23 | 63.67 | 4.52 | 5.71 |
| Sodium Salt | C₁₃H₁₀NO₄Na | 267.21 | 58.43 | 3.77 | 5.24 |
| Hemihydrate | C₁₃H₁₁NO₄ · 0.5H₂O | 254.24 | 61.41 | 4.76 | 5.51 |
| HCl Salt | C₁₃H₁₁NO₄ · HCl | 281.69 | 55.43 | 4.29 | 4.97 |
Critical Insight: A deviation of -2.26% Carbon (63.67% vs 61.41%) is the diagnostic signature of a hemihydrate. If your experimental C% is ~61.4% but you calculated for the anhydrous parent, do not re-purify immediately. First, test the hemihydrate model.
Part 2: Comparative Methodologies (CHN vs. qNMR)
Method A: Automated Flash Combustion (The "Gold Standard")
-
Mechanism: High-temperature combustion (900–1200°C) in an oxygen-rich environment.
-
Detection: TCD (Thermal Conductivity Detector) or IR.
-
Acceptance Criteria:
absolute difference from theoretical.
Method B: Quantitative NMR (The "Modern Orthogonal")
-
Mechanism: Integration of proton signals relative to an internal standard (e.g., Maleic Acid, TCNB) with known purity.
-
Detection: 1H-NMR signal intensity.
-
Acceptance Criteria: Purity
(calculated by mass ratio).
Comparative Analysis
Table 2: Performance Comparison for C13H11NO4 Derivatives
| Feature | Automated Combustion (CHN) | Quantitative NMR (qNMR) |
| Precision | High (<0.2% variance) | Moderate (1–2% variance typically) |
| Specificity | Low. Cannot distinguish between Isomer A and Isomer B. | High. Distinguishes structure and impurities. |
| Solvate Handling | Poor. Trapped solvent counts as "impurity" unless calculated. | Excellent. Explicitly identifies and quantifies solvent peaks. |
| Sample Requirement | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) |
| Regulatory Status | Required for New Chemical Entities (NCE). | Accepted as substitute by some journals (e.g., J. Med. Chem.) if EA fails. |
| Best For... | Final confirmation of dried, solid powders. | Troubleshooting "oily" derivatives or hygroscopic salts. |
Part 3: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, follow this "Loop Protocol." This system prevents the common error of submitting wet samples and receiving failing data.
The "Dry-Weigh-Verify" Workflow
-
Pre-Analysis Drying (Mandatory):
-
Dry C13H11NO4 derivatives at 60°C under high vacuum (0.1 mbar) for 12 hours.
-
Why? Carboxylic acid derivatives often trap water. Higher temps (>80°C) may cause decarboxylation in this scaffold.
-
-
Hygroscopicity Check:
-
Expose ~2 mg to air on a microbalance for 5 minutes.
-
Pass: Mass drift < 0.01 mg.
-
Fail: Mass increases continuously. Action: Handle in glovebox or use tin capsule sealing press immediately.
-
-
Combustion Run:
-
Standard: Acetanilide (K factor calibration).
-
Run samples in duplicate.
-
Visualization of the Decision Logic
The following diagram illustrates the logical flow for validating purity, incorporating both CHN and qNMR pathways.
Caption: Logical workflow for validating elemental composition. Note the critical role of qNMR as a pre-screen for solvents.
Part 4: Data Analysis & Troubleshooting
When the report comes back, use this section to diagnose failures.
Calculating the Deviation ( )
Requirement:Diagnosing Common Failures for C13H11NO4
Scenario A: Low Carbon, High Hydrogen
-
Observation: C found is 61.5% (Theory 63.67%); H found is 4.8% (Theory 4.52%).
-
Cause:Water Entrapment.
-
Validation: Calculate for Hemihydrate (see Table 1). If it fits within 0.4%, report as C13H11NO4 · 0.5H2O.
Scenario B: Low Carbon, Low Nitrogen, High Ash
-
Observation: All values are ~10% lower than expected. Residue left in crucible.
-
Cause:Inorganic Contamination. Likely Silica (SiO₂) from column chromatography or Sodium (Na) residues.
-
Action: Perform Residue on Ignition (ROI) test or ICP-MS.
Scenario C: High Nitrogen
-
Observation: N found is significantly higher than theory.
-
Cause:Incomplete Combustion (formation of refractory carbon nitrides) or trapped DMF/Pyridine solvents.
-
Action: Add Tungsten Oxide (WO₃) combustion aid to the sample capsule.[2]
References
-
American Chemical Society (ACS). (2023). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.[Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Atlantic Microlab. (2023). Strategies for Optimizing Elemental Analyses.[Link]
-
Elementar. (2025). Best practices for sample preparation in elemental analysis.[Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
A Comparative Guide to the Biological Assay Validation of Benzodioxole-Based MPC Inhibitors
For researchers, scientists, and drug development professionals dedicated to advancing the field of metabolic therapeutics, the mitochondrial pyruvate carrier (MPC) has emerged as a pivotal target. Its role as the gatekeeper of pyruvate entry into the mitochondria places it at the heart of cellular energy regulation.[1][2][3] Benzodioxole-based compounds are a promising class of MPC inhibitors currently under investigation for their therapeutic potential.[4][5] However, the successful development of these inhibitors hinges on robust and reliable biological assay validation.
This guide provides an in-depth comparison of the key methodologies used to validate the efficacy and specificity of benzodioxole-based MPC inhibitors. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to empower your research.
The Central Role of the Mitochondrial Pyruvate Carrier
The MPC, a heterodimeric complex of MPC1 and MPC2 located on the inner mitochondrial membrane, facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix.[6][7] Once inside, pyruvate is converted to acetyl-CoA, fueling the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), the primary engine of ATP production in most cells.[1] Inhibition of the MPC forces a metabolic shift towards glycolysis, leading to increased lactate production.[3][8] This metabolic reprogramming holds therapeutic promise for a range of diseases, including cancer and metabolic disorders.[2][3]
Comparing the Arsenal: A Head-to-Head Look at MPC Inhibition Assays
The validation of a novel MPC inhibitor requires a multi-faceted approach, employing a combination of direct and indirect assays to build a comprehensive and compelling data package. Each method offers unique advantages and limitations.
| Assay Type | Principle | Throughput | Key Advantages | Key Limitations |
| Radiolabeled Pyruvate Uptake | Direct measurement of [¹⁴C]pyruvate uptake into isolated mitochondria.[9][10] | Low to Medium | Gold standard for direct MPC activity measurement; provides kinetic data (Km, Vmax).[9][11] | Requires handling of radioactive materials; lower throughput than other methods. |
| Oxygen Consumption Rate (OCR) | Functional assay measuring real-time oxygen consumption in live cells or isolated mitochondria using pyruvate as a substrate.[8][12][13] | High | Highly sensitive and provides a direct functional readout of MPC inhibition; allows for multiplexing with other metabolic parameters.[14] | Indirect measurement; requires specialized equipment (e.g., Seahorse XF Analyzer). |
| Extracellular Acidification Rate (ECAR) | Measures the rate of lactate efflux, an indicator of the shift to glycolysis upon MPC inhibition.[8] | High | Complements OCR data to provide a complete picture of the metabolic phenotype; high-throughput. | Indirect and can be influenced by other metabolic pathways affecting extracellular pH. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures inhibitor binding to the MPC complex via changes in BRET signal between tagged MPC subunits.[6][15] | High | Allows for direct assessment of target engagement in a cellular context; suitable for high-throughput screening. | Requires genetic engineering of cell lines; may not always correlate with functional inhibition. |
Deep Dive: Experimental Protocols for Core Validation Assays
Here, we provide detailed, step-by-step methodologies for the most critical assays in the validation cascade for benzodioxole-based MPC inhibitors.
Protocol 1: High-Throughput Radiolabeled Pyruvate Uptake Assay
This method, adapted for a 96-well format, significantly increases the throughput for directly measuring MPC activity.[9][11]
Rationale: By quantifying the amount of radiolabeled pyruvate that enters the mitochondria, we can directly assess the inhibitory effect of our benzodioxole compound on the MPC. The use of a known MPC inhibitor, such as UK-5099, serves as a positive control for assay validation.[1]
Workflow Diagram:
Caption: Workflow for the 96-well radiolabeled pyruvate uptake assay.
Step-by-Step Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a relevant tissue or cell line using differential centrifugation. Assess mitochondrial integrity and protein concentration.
-
Reagent Preparation: Prepare assay buffer (e.g., mitochondrial respiration buffer) and a stock solution of [¹⁴C]pyruvate.
-
Plate Setup: In a 96-well filter plate, add isolated mitochondria to each well.
-
Inhibitor Addition: Add the benzodioxole-based inhibitor at various concentrations. Include vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., UK-5099 or α-cyano-4-hydroxycinnamate (CHC)).[1]
-
Initiate Pyruvate Uptake: Add the [¹⁴C]pyruvate solution to all wells to start the uptake reaction. Incubate for a predetermined time (e.g., 1-2 minutes).
-
Stop Reaction: Terminate the uptake by adding a potent MPC inhibitor like CHC.[9]
-
Filtration and Washing: Quickly filter the contents of the plate and wash the filters with ice-cold buffer to remove unincorporated [¹⁴C]pyruvate.
-
Scintillation Counting: Add scintillation fluid to each well and quantify the amount of retained [¹⁴C]pyruvate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the benzodioxole compound relative to the vehicle control.
Protocol 2: Seahorse XF Assay for Pyruvate-Driven Oxygen Consumption
This functional assay provides real-time data on how MPC inhibition affects mitochondrial respiration.[13][16]
Rationale: By providing pyruvate as the sole fuel source for mitochondria, any decrease in the oxygen consumption rate (OCR) upon addition of the benzodioxole inhibitor can be directly attributed to its effect on the MPC.[8][12] The use of other substrates, such as succinate, in parallel wells helps to confirm the specificity of the inhibitor for the MPC and not other components of the electron transport chain.[8]
Workflow Diagram:
Caption: Workflow for the Seahorse XF pyruvate-driven OCR assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO₂ incubator.[17]
-
Assay Media Preparation: Prepare Seahorse XF base medium supplemented with pyruvate as the only substrate.
-
Inhibitor Plate Preparation: Load the benzodioxole inhibitor at various concentrations into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Replace the cell culture medium with the prepared assay medium and place the plate in the Seahorse XF Analyzer.
-
Baseline Measurement: The instrument will first measure the basal oxygen consumption rate.
-
Inhibitor Injection: The benzodioxole inhibitor is then injected from the cartridge, and the subsequent change in OCR is measured.
-
Control Injections: Subsequent injections of electron transport chain inhibitors (e.g., rotenone and antimycin A) are used to determine non-mitochondrial respiration.
-
Data Analysis: The software calculates the OCR at each stage. The dose-dependent decrease in pyruvate-driven OCR is used to determine the IC₅₀ of the benzodioxole inhibitor.
Validating Specificity: A Crucial Step
A key aspect of validating any inhibitor is demonstrating its specificity for the intended target. For benzodioxole-based MPC inhibitors, this can be achieved by:
-
Using alternative mitochondrial substrates: In the Seahorse XF assay, running parallel experiments with substrates that bypass the MPC, such as succinate or glutamate, can show that the inhibitor does not affect other parts of the respiratory chain.[8][10]
-
Employing MPC knockout/knockdown cells: Demonstrating that the inhibitor has no effect on pyruvate-driven respiration in cells lacking a functional MPC provides strong evidence for on-target activity.[6]
-
Utilizing membrane-permeable pyruvate analogs: The use of methyl-pyruvate, which can enter the mitochondria independently of the MPC, can rescue the inhibitory effect on respiration, further confirming MPC-specific inhibition.[7][18]
Conclusion
The validation of benzodioxole-based MPC inhibitors requires a rigorous and multi-pronged approach. By combining direct binding and uptake assays with functional metabolic analyses, researchers can build a robust data package that clearly defines the potency and specificity of their compounds. The methodologies outlined in this guide provide a solid framework for these critical validation studies, ultimately paving the way for the development of novel therapeutics targeting mitochondrial metabolism.
References
-
Vande Voorde, J., et al. (2016). A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity. Journal of Biological Chemistry. [Link]
-
Li, Y., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. UCLA – Chemistry and Biochemistry. [Link]
-
Vacca, F., et al. (2020). Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition. IUBMB Life. [Link]
-
Bowman, C. E., et al. (2019). Impaired skeletal muscle mitochondrial pyruvate uptake rewires glucose metabolism to drive whole-body leanness. eLife. [Link]
-
Vande Voorde, J., et al. (2016). A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity. PubMed. [Link]
-
Bowman, C. E., et al. (2021). Enhancing mitochondrial pyruvate metabolism ameliorates ischemic reperfusion injury in the heart. JCI Insight. [Link]
-
Hegazy, L., et al. (2022). Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. Biomedicines. [Link]
-
Seahorse Metabolic Analysis for Human and Mouse Cardiac Organotypic Slices. bioRxiv. [Link]
-
Development of novel mitochondrial pyruvate carrier inhibitors for breast cancer treatment. Journal of Biological Chemistry. [Link]
-
Seahorse XFp Extracellular Flux Analyzer. LabWrench. [Link]
-
Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR Protocols. [Link]
-
Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications. Molecules. [Link]
-
Hegazy, L., et al. (2022). Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. MDPI. [Link]
-
Inhibition of the mitochondrial pyruvate carrier attenuates the integrated stress response activation in a cellular model of Huntington's disease. bioRxiv. [Link]
-
High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. JoVE. [Link]
-
What are MPC1 inhibitors and how do they work?. News-Medical.net. [Link]
-
What are MPC2 inhibitors and how do they work?. News-Medical.net. [Link]
-
In vitro MPC activity and its dependence on time, electrochemical... | Download Scientific Diagram. ResearchGate. [Link]
-
MPC1 is required for mitochondrial pyruvate uptake. | Download Scientific Diagram. ResearchGate. [Link]
-
High-resolution Respirometry to Measure Mitochondrial Function of Intact Beta Cells in the Presence of Natural Compounds. JoVE. [Link]
-
Identification and characterisation of a new class of highly specific and potent inhibitors of the mitochondrial pyruvate carrier. ResearchGate. [Link]
-
Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. Merck Millipore. [Link]
-
New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research. [Link]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Pharmaceuticals. [Link]
Sources
- 1. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MPC1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are MPC2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel mitochondrial pyruvate carrier inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impaired skeletal muscle mitochondrial pyruvate uptake rewires glucose metabolism to drive whole-body leanness | eLife [elifesciences.org]
- 11. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. cdn.labwrench.com [cdn.labwrench.com]
- 14. Seahorse Metabolic Analysis for Human and Mouse Cardiac Organotypic Slices | bioRxiv [biorxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. Enhancing mitochondrial pyruvate metabolism ameliorates ischemic reperfusion injury in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cell.com [cell.com]
- 18. Inhibition of the mitochondrial pyruvate carrier attenuates the integrated stress response activation in a cellular model of Huntington’s disease | bioRxiv [biorxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
This document provides essential, step-by-step guidance for the proper disposal of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a cyanoacrylate ester, this compound's high reactivity necessitates a specific handling and disposal protocol, distinct from many other laboratory reagents. Our core mission is to empower researchers with the knowledge to manage chemical life cycles safely, from acquisition to disposal.
Foundational Principles: Understanding the Chemistry of Disposal
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, like all cyanoacrylates, is a liquid monomer that undergoes rapid, exothermic polymerization in the presence of an initiator, most commonly moisture (water) or other nucleophilic substances like amines and alcohols.[1][2] The fundamental principle for its safe disposal is not dilution or chemical neutralization in the traditional sense, but rather a controlled polymerization to convert the reactive, liquid monomer into a stable, solid, and non-hazardous polymer.[3] This process effectively deactivates the chemical's primary hazards: its ability to bond skin and eyes instantly and its potential to generate irritating vapors.[4][5]
Hazard Profile and Essential Precautions
Before handling or disposing of this compound, a thorough risk assessment is critical. The primary hazards are summarized below.
| Hazard Description | Mitigation and Safety Measures |
| Rapid Skin and Eye Bonding | Bonds skin and eyes in seconds upon contact.[6] Do not attempt to force bonded skin or eyelids apart.[3] Wear appropriate PPE at all times.[5] |
| Respiratory Irritation | Vapors can irritate the respiratory system, potentially leading to breathing difficulties.[5][7] All handling and disposal must occur in a well-ventilated area or a chemical fume hood.[3][8] |
| Exothermic Polymerization | Contact with incompatible materials (e.g., cotton, wool, water, bases, alcohols) can cause a rapid, heat-generating (exothermic) reaction, creating smoke and strong vapors.[1][2] |
| Combustibility | Classified as a combustible liquid.[4] Keep away from heat, sparks, and open flames.[9] |
Personal Protective Equipment (PPE) is non-negotiable. The minimum required PPE for handling and disposal includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Hand Protection: Disposable nitrile or polyethylene gloves. Crucially, avoid cotton or wool gloves , as they can catalyze a dangerous exothermic reaction upon contact with the liquid monomer.[2][3]
-
Protective Clothing: A standard laboratory coat.
Step-by-Step Disposal Protocols
The appropriate disposal method depends on the quantity of the waste material.
Protocol A: Disposal of Small Residual Quantities
This protocol is suitable for trace amounts of monomer remaining in "empty" containers or on application tools.
-
Work Area Preparation: Conduct this procedure in a well-ventilated area or a chemical fume hood.
-
Initiate Polymerization: Add a small amount of water to the container with the residual cyanoacrylate.[3] The ratio should be approximately 1 part water to 10 parts adhesive to ensure slow, controlled polymerization.[4]
-
Curing: Loosely cap the container (to prevent pressure buildup from any heat generated) and allow it to stand for several hours, or until the contents have fully solidified into an inert plastic.[3][10]
-
Final Disposal: Once fully cured and solid, the container with the polymerized material can typically be disposed of in the regular solid waste stream, in accordance with institutional and local guidelines.[10][11]
Protocol B: Disposal of Bulk Liquid Waste
This protocol is for managing larger volumes of unused or expired ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.
-
Container Selection: Choose a designated, compatible waste container (e.g., high-density polyethylene - HDPE) that is clearly labeled as "Hazardous Waste".[12][13] The label must include the chemical name and associated hazards.[13]
-
Segregation: This waste stream must be kept separate. Do not mix with other chemical wastes, especially incompatible materials or different solvent types (e.g., halogenated vs. non-halogenated).[13][14]
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from heat and moisture.[13][15]
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[15][16] Bulk liquid cyanoacrylate should not be polymerized in the lab due to the potential for an uncontrolled exothermic reaction.
Protocol C: Spill Management and Cleanup
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure ventilation is adequate and eliminate all ignition sources.[16]
-
Containment: Cover the spill with an inert absorbent material, such as sand, vermiculite, or diatomaceous earth.[3][16] Do not use paper or cloth towels, as they can react exothermically.
-
Controlled Polymerization: Slowly and carefully add a small amount of water to the contained spill to initiate polymerization.[3]
-
Collection: Once the material has completely solidified, carefully scrape it up using a spark-proof tool and place it into a labeled, sealable waste container.[3]
-
Decontamination: Clean the spill area thoroughly.
-
Final Disposal: The container with the solidified spill material and contaminated absorbents should be managed as hazardous waste and disposed of via your institution's EHS-approved channels.
Waste Management Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate waste.
Caption: Disposal decision workflow for cyanoacrylate waste.
References
- BenchChem. (n.d.). Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal.
- American Society for Clinical Pathology. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Water Corporation. (n.d.). Laboratory chemical waste.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- Safety Data Sheet. (n.d.). Cyanoacrylate Gel Adhesive.
- Hampshire College. (n.d.). Lab Safety Manual: Chemical Management.
- Painting with Style. (2023, December 7). Disposing of acrylic paint: how to do it safely and in an environmentally friendly way!
- New Jersey Department of Health. (n.d.). Hazard Summary: Methyl 2-Cyanoacrylate.
- GSD FabLab. (n.d.). Cyanoacrylate (Instant) Adhesives.
- Chestnut Products. (n.d.). Safety Data Sheet: Cyanoacrylate Superglue Thick.
- Golden Artist Colors. (n.d.). Disposing of wastes generated while painting.
- NEDT.org. (2023, January 27). Paint Disposal: Acrylic, Latex & Oil-Based Paints.
- Canadian Conservation Institute. (n.d.). Degradation of cyanoacrylate adhesives in the presence and absence of fossil material.
- Down, J. L., & Kaminska, E. (2006). A PRELIMINARY STUDY OF THE DEGRADATION OF CYANOACRYLATE ADHESIVES IN THE PRESENCE AND ABSENCE OF FOSSIL MATERIAL. BioOne Complete.
- Best Klebstoffe GmbH & Co. KG. (2022, February 18). Safety Data Sheet: BEST Cyanoacrylate Ethyl.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Infinity Bond. (2023, September 13). Going Green with CA Glues: Environmental and Safe Usage Insights.
- Hampton Research. (2011, January 31). Material Safety Data Sheet.
- ITW LLC & Co. KG. (2017, January 26). Safety Data Sheet: Cyanacrylate Adhesive.
- Australian Industrial Chemicals Introduction Scheme. (2024, April 15). Cyanoacrylates - Draft evaluation statement.
- Aron Alpha. (2020, January 7). Common Cyanoacrylate Adhesive Misconceptions Debunked.
- CRC Industries. (n.d.). Safety Data Sheet: Quick Fix.
Sources
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. aronalpha.net [aronalpha.net]
- 3. benchchem.com [benchchem.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. carlroth.com [carlroth.com]
- 6. chestnutproducts.co.uk [chestnutproducts.co.uk]
- 7. itwcp.de [itwcp.de]
- 8. gluemasters.com [gluemasters.com]
- 9. fishersci.com [fishersci.com]
- 10. fablab.gsd.harvard.edu [fablab.gsd.harvard.edu]
- 11. goldenartistcolors.com [goldenartistcolors.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. nj.gov [nj.gov]
Personal protective equipment for handling ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
This guide provides a comprehensive, field-validated safety and operational protocol for handling Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate .
CAS Number: 2286-56-8
Synonyms: (E)-Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-2-cyanoacrylate;
Part 1: Executive Safety Summary & Risk Assessment
Critical Chemical Distinction
WARNING: Do not confuse this compound with Ethyl 2-cyanoacrylate (Super Glue) .[2]
-
Ethyl 2-cyanoacrylate (CAS 7085-85-0): A liquid monomer that polymerizes instantly upon contact with moisture/skin.[2][3]
-
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS 2286-56-8): A stable, substituted acrylate intermediate (typically a solid or viscous oil).[2] The substitution at the 3-position stabilizes the double bond, preventing the rapid anionic polymerization characteristic of instant adhesives.[2]
Primary Hazards: While it lacks the "instant bonding" hazard of super glue, it is a potent chemical intermediate with specific toxicological risks:[2]
-
Irritation (GHS Class): Causes skin (H315), serious eye (H319), and respiratory irritation (H335).[2][3]
-
Benzodioxole Moiety: Compounds containing the 1,3-benzodioxole (methylenedioxy) group are known structural alerts for Cytochrome P450 inhibition.[2] Strict avoidance of inhalation and ingestion is required to prevent metabolic interference.[2]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and inhalation of particulates.[2]
| PPE Category | Standard Requirement | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min.[2] Thickness: 0.11 mm) | Why Nitrile? Nitrile offers superior chemical resistance to acrylates and organic esters compared to latex. Latex proteins can act as allergens, and latex is permeable to many acrylate derivatives.[2] Protocol: Double-gloving recommended during synthesis or handling >10g. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.[2]1) | Why Goggles? Safety glasses with side shields are insufficient for fine powders or pressurized reactions. Goggles seal the ocular area against airborne dust and splashes.[2] |
| Respiratory | N95 / P100 Mask (Solids) or Half-Face Respirator (Solutions) | Why? To prevent inhalation of dust during weighing.[2] If heating or in solution with volatile solvents, use a respirator with Organic Vapor (OV) cartridges.[2] |
| Body Protection | Lab Coat (Cotton/Poly blend) + Closed-toe Shoes | Why? Standard barrier protection.[2] Ensure cuffs are tucked under gloves to prevent wrist exposure.[2] |
Part 3: Operational Handling Protocol
Workflow Visualization: Safe Handling Logic
The following diagram outlines the decision-making process for safe handling based on the physical state of the chemical.
Caption: Decision logic for handling Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate based on physical state.
Step-by-Step Procedures
A. Weighing & Transfer (Solid Form)
-
Environment: Always weigh inside a certified chemical fume hood.[2] Air drafts can disperse fine powders.[2]
-
Tools: Use anti-static weighing boats and stainless steel spatulas. Plastic spatulas may generate static, causing the powder to "jump" and contaminate the workspace.[2]
-
Technique:
B. Reaction Setup
-
Solvent Selection: This compound is an ester.[2] Avoid strong aqueous bases (NaOH, KOH) unless hydrolysis is the intended reaction, as this will cleave the ester and potentially degrade the cyanoacrylate moiety.[2]
-
Temperature: If heating is required, ensure a reflux condenser is attached before heating begins to contain any volatile breakdown products.[2]
Part 4: Emergency Response & Disposal
Spill Response Protocol
Scenario A: Solid Spill (Powder) [2]
-
PPE: Don N95 mask and double nitrile gloves.[2]
-
Clean: Cover the spill with wet paper towels to dampen the powder (preventing dust).[2] Wipe up and place in a solid waste container.[2]
-
Decontaminate: Wipe the surface with Acetone or Ethanol to solubilize organic residues, followed by soap and water.[2]
Scenario B: Solution Spill
-
Ventilate: Lower fume hood sash or increase ventilation.[2]
-
Absorb: Use inert absorbents (Vermiculite, Sand, or Universal Spill Pads).[2] Do not use sawdust (potential reaction with oxidizers/solvents).[2]
-
Disposal: Collect in a sealed bag/container labeled "Hazardous Chemical Waste - Acrylates".
Waste Disposal
-
Classification: Non-halogenated organic waste.[2]
-
Neutralization: Unlike simple cyanoacrylates, water will not "cure" this into a harmless plastic immediately.[2] Treat as active chemical waste.[2]
-
Labeling: Must include full chemical name and CAS # (2286-56-8).
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 640052, Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][5] Retrieved from [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
